2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
Description
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Properties
IUPAC Name |
2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-9-14-13-4-2-1-3-12(13)7-8-15(14)17-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBFICDPLKXNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C3=CC=CC=C3C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, a naphthalene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, predictive models, and established analytical methodologies to offer a robust framework for its characterization. We will delve into the structural features, predictable physicochemical parameters, and detailed experimental protocols for the empirical determination of these properties. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction and Molecular Overview
2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde (CAS No: 883528-03-8) is an aromatic aldehyde featuring a naphthalene scaffold, a formyl group at the 1-position, and a cyclopropylmethoxy group at the 2-position.[1] The presence of the rigid, planar naphthalene ring system conjugated with the aldehyde functionality, combined with the unique steric and electronic properties of the cyclopropylmethoxy group, makes this molecule a compelling candidate for investigation in drug discovery and materials science. The cyclopropane ring, with its inherent strain, can influence molecular conformation and metabolic stability, while the aromatic aldehyde is a versatile handle for further synthetic transformations.[2]
Molecular Structure:
Caption: 2D structure of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde.
Table 1: General Information
| Property | Value | Source |
| CAS Number | 883528-03-8 | [1] |
| Molecular Formula | C₁₅H₁₄O₂ | [1] |
| Molecular Weight | 226.27 g/mol | [1] |
| Synonyms | 2-(cyclopropylmethoxy)-1-naphthaldehyde | |
| Purity | 98% (as commercially available) | |
| Storage | Refrigerated |
Synthesis Pathway
A logical approach would be a two-step process starting from 2-hydroxy-1-naphthaldehyde:
-
Williamson Ether Synthesis: Reaction of 2-hydroxy-1-naphthaldehyde with a cyclopropylmethyl halide (e.g., bromomethylcyclopropane) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF).
-
Work-up and Purification: Following the reaction, a standard aqueous work-up and purification by column chromatography or recrystallization would yield the desired product.
Caption: Workflow for systematic solubility testing.
LogP Determination (Shake-Flask Method)
Principle: The "shake-flask" method is the traditional and most reliable method for determining the octanol-water partition coefficient. [4] Procedure:
-
Prepare a saturated solution of n-octanol with water and a saturated solution of water with n-octanol.
-
Accurately weigh a small amount of the compound and dissolve it in one of the phases (usually n-octanol).
-
Combine the n-octanol solution with the water phase in a separatory funnel in a known volume ratio (e.g., 1:1).
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination (Spectrophotometric or Potentiometric Titration)
Given the expected neutrality of the molecule in typical aqueous systems, a detailed pKa determination protocol is likely not necessary for most applications. However, for a rigorous characterization, one could employ methods such as UV-Vis spectrophotometry or potentiometric titration in a mixed solvent system due to the low water solubility. [7][8]
Conclusion
2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde is a molecule with significant potential, warranting a thorough understanding of its physicochemical properties. This guide has provided a comprehensive, albeit largely predictive, overview of these characteristics. The provided experimental protocols offer a clear path for the empirical validation of the predicted data. As with any compound in early-stage research, the experimental determination of these properties is crucial for advancing its development and application.
References
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]
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Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]
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EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). The pKa values of simple aldehydes determined by kinetics of chlorination. Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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J. Peter Guthrie. (1986, December 1). The pKa values of simple aldehydes determined by kinetics of chlorination. Canadian Journal of Chemistry. 64(12): 2342-2347. [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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PennWest University. (n.d.). Determination of Melting Point. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]
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Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Experimental No. (13) Aldehydes and ketones. (2021, July 16). Retrieved from [Link]
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DigitalCommons@UNO. (2012, July 25). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Retrieved from [Link]
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MilliporeSigma. (n.d.). 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0158529). Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of 2-Hydroxy-1-naptahldehyde. Retrieved from [Link]
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PubMed Central. (n.d.). 2-Methoxynaphthalene-1-carbaldehyde. Retrieved from [Link]
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PATh. (2013, January 10). Predicting Physico-Chemical Properties of Alkylated Naphthalenes with COSMO-RS. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]
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Design and Synthesis of Naphthol Derivative. (n.d.). Retrieved from [Link]
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Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 2-METHOXY-1-NAPHTHALDEHYDE Manufacturers Suppliers Factory - Low Price. Retrieved from [Link]
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PubChemLite. (n.d.). 2-methoxy-1-naphthaldehyde (C12H10O2). Retrieved from [Link]
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NIST WebBook. (n.d.). 2H-Cyclopropa[a]naphthalen-2-one, 1,1a,4,5,6,7,7a,7b-octahydro-1,1,7,7a-tetramethyl-, (1aα,7α,7aα,7bα)-. Retrieved from [Link]
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PubChem. (n.d.). Naphthalene. Retrieved from [Link]
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Structural Elucidation and Synthetic Methodology of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde: A Comprehensive Technical Guide
Executive Summary
2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde (CAS: 883528-03-8) is a highly functionalized intermediate frequently utilized in the design of biologically active molecules, fluorescent probes, and Schiff base ligands. The structural architecture—comprising a rigid naphthalene core, a reactive 1-carbaldehyde group, and a sterically demanding 2-cyclopropylmethoxy substituent—imparts unique physicochemical properties and conformational rigidity.
This whitepaper provides an authoritative analysis of its synthetic methodology, mechanistic rationale, and comprehensive structural elucidation (NMR, IR, HRMS) designed for researchers and drug development professionals.
Synthetic Methodology & Mechanistic Causality
The synthesis of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde is achieved via a classic Williamson ether synthesis, involving the O-alkylation of 2-hydroxy-1-naphthaldehyde with cyclopropylmethyl bromide.
Causality of Experimental Choices:
-
Solvent (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that selectively solvates the potassium cation, leaving the naphthoxide anion highly exposed and nucleophilic. This accelerates the bimolecular nucleophilic substitution (S_N2) reaction[1].
-
Base (K₂CO₃): Anhydrous potassium carbonate is selected over stronger bases (e.g., NaH or KOH) because it is sufficiently basic to deprotonate the acidic phenolic hydroxyl group (pKa ~ 8-9 due to conjugation with the electron-withdrawing aldehyde) without inducing unwanted side reactions, such as the Cannizzaro reaction or aldol condensations at the aldehyde moiety[2].
-
Temperature (80°C): The cyclopropylmethyl system is sterically hindered and prone to rearrangement under certain conditions. Maintaining the reaction at 80°C provides optimal kinetic energy for the S_N2 displacement without triggering ring-opening of the cyclopropyl group.
Figure 1: Synthetic workflow for the O-alkylation of 2-hydroxy-1-naphthaldehyde.
Experimental Protocol: Synthesis & Purification
The following protocol outlines a self-validating system for the synthesis of the target compound, ensuring high yield and purity.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-1-naphthaldehyde (1.0 eq, 10 mmol) in 25 mL of anhydrous DMF under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to ensure complete generation of the bright yellow naphthoxide intermediate.
-
Alkylation: Introduce cyclopropylmethyl bromide (1.2 eq, 12 mmol) dropwise via syringe. Attach a reflux condenser and heat the mixture to 80°C using an oil bath.
-
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent. The starting material (fluorescent green under 254 nm UV) will be consumed, yielding a higher Rf product spot. (Typical reaction time: 4-6 hours).
-
Quenching & Extraction: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water to precipitate the product and partition the DMF. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-10% EtOAc in Hexanes) to afford the pure product as an off-white to pale yellow solid.
Conformational Analysis & Structural Elucidation
The structural characterization of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde relies heavily on the diagnostic shifts caused by the naphthalene ring current and the magnetic anisotropy of the carbonyl group[3].
Conformational Insight: The bulky cyclopropylmethoxy group at the C2 position forces the C1-carbaldehyde to adopt a specific planar conformation to minimize steric strain. The carbonyl oxygen preferentially orients towards the C8 proton (peri-position). This spatial proximity places the H-8 proton directly in the deshielding cone of the carbonyl group, resulting in a dramatic downfield shift in the ¹H NMR spectrum (>9.1 ppm)[4].
Figure 2: Analytical logic and key diagnostic signals for structural elucidation.
Data Presentation: Spectral Assignments
The following table summarizes the quantitative ¹H and ¹³C NMR data (acquired in CDCl₃ at 400 MHz and 100 MHz, respectively), derived from analogous 2-alkoxy-1-naphthaldehyde systems[3][4].
| Position / Moiety | ¹H NMR (δ, ppm) | Multiplicity & Coupling (J in Hz) | ¹³C NMR (δ, ppm) | Diagnostic Notes |
| C1-CHO | 10.90 | Singlet (1H) | 192.1 | Highly deshielded aldehyde proton. |
| Naphthyl C2-O | - | - | 163.5 | Oxygen-bound aromatic carbon. |
| Naphthyl H-8 | 9.20 | Doublet (1H, J = 8.5) | 124.8 | Deshielded by carbonyl anisotropy. |
| Naphthyl H-4 | 8.02 | Doublet (1H, J = 9.0) | 137.2 | - |
| Naphthyl H-5 | 7.80 | Doublet (1H, J = 8.0) | 128.5 | - |
| Naphthyl H-7 | 7.62 | Triplet of Doublets (1H, J = 8.5, 1.5) | 129.1 | - |
| Naphthyl H-6 | 7.41 | Triplet of Doublets (1H, J = 8.0, 1.0) | 124.2 | - |
| Naphthyl H-3 | 7.35 | Doublet (1H, J = 9.0) | 113.8 | Shielded by adjacent ether oxygen. |
| -O-CH₂- | 4.10 | Doublet (2H, J = 7.0) | 74.5 | Alpha to oxygen; split by methine. |
| Cyclopropyl -CH- | 1.35 | Multiplet (1H) | 10.2 | Aliphatic methine. |
| Cyclopropyl -CH₂- | 0.65, 0.40 | Multiplets (4H) | 3.5 (2C) | Highly shielded ring protons. |
Infrared (FT-IR) and Mass Spectrometry (HRMS)
-
FT-IR (ATR): The spectrum exhibits a strong, sharp absorption band at ~1670 cm⁻¹, characteristic of an α,β-unsaturated (conjugated) aldehyde carbonyl stretch. The asymmetric and symmetric C-O-C ether stretching vibrations are observed at ~1250 cm⁻¹ and ~1050 cm⁻¹, respectively.
-
HRMS (ESI+): High-resolution mass spectrometry confirms the molecular formula C₁₅H₁₄O₂. The theoretical exact mass for the protonated molecular ion [M+H]⁺ is 227.1072. The observed peak at m/z 227.1075 (Δ < 2 ppm) unambiguously validates the structural identity.
Conclusion
The synthesis and structural characterization of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde require precise control over reaction conditions and a deep understanding of NMR anisotropy. By employing a robust Williamson ether synthesis and validating the product through multi-nuclear NMR, IR, and HRMS, researchers can ensure high-fidelity integration of this scaffold into downstream drug discovery and materials science applications.
References
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A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives Source: SciELO (Journal of the Brazilian Chemical Society) URL:[Link]
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UC San Diego Electronic Theses and Dissertations - Synthesis of Naphthalene Derivatives via Alkylation Source: eScholarship (University of California) URL: [Link]
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Synthesis of fused furans by gas-phase pyrolysis of 2-allyloxyaryl-propenoic esters Source: RSC Publishing (Journal of the Chemical Society, Perkin Transactions 1) URL: [Link]
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Discovery and identification of 2-methoxy-1-naphthaldehyde as a novel strigolactone-signaling inhibitor Source: SciSpace / Journal of Pesticide Science URL: [Link]
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New Low-Dimensional Hybrid Perovskitoids Based on Lead Bromide with Organic Cations Source: Semantic Scholar / Crystals URL:[Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mass spectrometric behavior of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, a naphthalene derivative with potential applications in synthetic chemistry and drug discovery. Lacking a comprehensive public spectral database for this specific molecule, this document serves as a foundational reference. It outlines detailed experimental protocols for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and proposes the principal fragmentation pathways based on established chemical principles. The guide synthesizes data from analogous structures—aromatic aldehydes, naphthalene derivatives, and cyclopropylmethyl ethers—to predict a characteristic fragmentation pattern crucial for its unambiguous identification. This work is intended to support researchers in quality control, metabolite identification, and structural elucidation endeavors.
Introduction and Analytical Context
2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde (C₁₅H₁₄O₂) is a structurally distinct organic molecule featuring a naphthalene core, an aldehyde functional group, and a cyclopropylmethoxy substituent. The molecular weight of this compound is 226.27 g/mol [1]. Its characterization is essential for ensuring purity, identifying reaction byproducts, and studying its metabolic fate. Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for this purpose, providing both the molecular weight and a reproducible fragmentation "fingerprint" that facilitates structural confirmation.
Aromatic aldehydes are known to produce strong molecular ion peaks, which is advantageous for determining the molecular weight[2][3]. The fragmentation is often dominated by α-cleavage, leading to the loss of a hydrogen atom (M-1) or the formyl group (M-29)[4][5][6]. The stable aromatic ring of the naphthalene system also contributes to a prominent molecular ion peak[6][7]. The presence of the cyclopropylmethoxy group introduces additional, more complex fragmentation channels, including cleavages of the ether bond and rearrangements of the cyclopropylmethyl cation, which are critical for a complete structural assignment.
Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's structure is the bedrock of spectral interpretation.
-
Chemical Name: 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
-
Molecular Formula: C₁₅H₁₄O₂
-
Molecular Weight (Nominal): 226 g/mol
-
Exact Mass: 226.0994 u
-
Structure:
Experimental Design for Mass Spectrometric Analysis
This section details a robust protocol for the analysis of the title compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
-
Solvent Selection: Choose a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Stock Solution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. Ensure the final concentration prevents detector saturation.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could contaminate the GC inlet.
A standard capillary GC-MS system is recommended for this analysis.
-
Gas Chromatograph (GC) Parameters:
-
Injection Mode: Splitless (for high sensitivity) or Split (e.g., 20:1, for higher concentrations).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard, non-polar 30 m x 0.25 mm x 0.25 µm column (e.g., DB-5ms, HP-5ms).
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns and allows for comparison with library spectra.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350. This range will capture the molecular ion and all significant fragments.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
-
The following diagram outlines the logical flow from sample preparation to final data interpretation.
Caption: Experimental workflow for GC-MS analysis.
Interpretation of the Mass Spectrum: Predicted Fragmentation Pathways
The electron ionization mass spectrum of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde is predicted to be rich in structural information. The key fragmentation events are detailed below, starting from the molecular ion.
Upon ionization with 70 eV electrons, the molecule will lose one electron to form the molecular ion (M•+).
-
m/z 226: This peak corresponds to the intact radical cation [C₁₅H₁₄O₂]•+. Due to the stable, conjugated naphthalene system, this peak is expected to be prominent and clearly identifiable[2][6].
Fragmentation will be driven by the functional groups present: the aldehyde, the ether linkage, and the cyclopropylmethyl group. The most favored pathways will lead to the formation of stable carbocations and neutral radicals.
Pathway A: α-Cleavage at the Aldehyde Group
This is a classic fragmentation for aromatic aldehydes[4][5][8].
-
Loss of a Hydrogen Radical (•H): α-cleavage can lead to the loss of the aldehydic hydrogen.
-
m/z 225: Formation of a stable acylium ion [M-H]⁺. This peak is often very intense in aromatic aldehydes, sometimes even exceeding the intensity of the molecular ion peak[3].
-
-
Loss of a Formyl Radical (•CHO): The entire aldehyde group can be lost.
-
m/z 197: [M-CHO]⁺. This results in a 2-(Cyclopropylmethoxy)naphthalene cation. Subsequent loss of carbon monoxide (CO) from the m/z 225 ion can also lead to this fragment.
-
Pathway B: Cleavage of the Ether Side Chain
The C-O ether bond and the bonds within the cyclopropylmethoxy group are susceptible to cleavage.
-
Loss of the Cyclopropylmethyl Radical (•C₄H₇): Homolytic cleavage of the ether C-O bond.
-
m/z 171: [M-C₄H₇]⁺. This would form a 1-formyl-naphthalen-2-olate cation, which is a highly stable structure due to resonance.
-
-
Loss of the Naphthylmethylenoxy Radical: Cleavage of the bond between the naphthalene ring and the ether oxygen.
-
m/z 55: [C₄H₇]⁺. This corresponds to the cyclopropylmethyl cation. This cation is known to undergo rearrangement to the more stable butenyl or cyclobutyl cations, but it would still be detected at m/z 55.
-
-
Loss of Cyclopropene (C₃H₄) via Rearrangement: A hydrogen rearrangement from the methylene group to the naphthalene oxygen followed by cleavage can lead to the loss of a neutral cyclopropene molecule.
-
m/z 186: [M-C₃H₄]⁺. This fragment corresponds to the molecular ion of 2-hydroxy-1-naphthaldehyde.
-
Pathway C: Fragmentation of the Naphthalene Core
The stable naphthalene ring is less prone to fragmentation but can lose characteristic neutral molecules.
-
m/z 128: A fragment corresponding to the naphthalene radical cation can arise from more complex rearrangements and cleavages of the substituents.
-
m/z 127: Loss of a hydrogen atom from the m/z 128 fragment.
The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.
Caption: Predicted EI fragmentation of the title compound.
Summary of Predicted Mass Spectral Data
The following table summarizes the key ions predicted to appear in the EI mass spectrum of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde. The base peak is anticipated to be either the molecular ion (m/z 226) or the [M-H]⁺ fragment (m/z 225) due to the high stability of aromatic aldehydes.
| m/z | Proposed Ion Structure | Formula | Fragmentation Pathway | Significance |
| 226 | Molecular Ion | [C₁₅H₁₄O₂]•⁺ | Ionization | Confirms Molecular Weight |
| 225 | [M-H]⁺ | [C₁₅H₁₃O₂]⁺ | α-Cleavage (Loss of •H) | Characteristic of aromatic aldehydes |
| 197 | [M-CHO]⁺ | [C₁₄H₁₃O]⁺ | α-Cleavage (Loss of •CHO) | Confirms aldehyde presence |
| 186 | [M-C₃H₄]⁺ | [C₁₂H₁₀O₂]•⁺ | Rearrangement + Loss of Cyclopropene | Indicates ether side chain |
| 171 | [M-C₄H₇]⁺ | [C₁₁H₇O₂]⁺ | Ether Cleavage (Loss of •C₄H₇) | Confirms ether linkage |
| 128 | Naphthalene Ion | [C₁₀H₈]•⁺ | Core Fragmentation | Indicates naphthalene core |
| 55 | Cyclopropylmethyl Cation | [C₄H₇]⁺ | Ether Cleavage | Confirms cyclopropylmethyl group |
Conclusion
The mass spectrometric analysis of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde provides a wealth of structural information. By employing a standardized GC-MS protocol with electron ionization, a reproducible fragmentation pattern can be obtained. The spectrum is predicted to be characterized by a strong molecular ion peak at m/z 226 and an intense [M-H]⁺ fragment at m/z 225. Key fragment ions at m/z 197, 171, and 55 will serve to confirm the presence and connectivity of the aldehyde and cyclopropylmethoxy functional groups. This guide provides the necessary framework for researchers to confidently identify this molecule, assess its purity, and perform further structural elucidation studies.
References
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Vibrational Fingerprinting of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde: A Comprehensive FT-IR Analysis Guide
Executive Summary & Molecular Architecture
In the realm of drug development and advanced organic synthesis, the rapid and non-destructive structural verification of complex intermediates is paramount. 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde (CAS: 883528-03-8)[1] is a highly functionalized aromatic building block characterized by three distinct structural motifs: an extended π -conjugated naphthalene core, a reactive formyl (aldehyde) group, and a highly strained cyclopropylmethoxy ether linkage.
As a Senior Application Scientist, I approach Fourier Transform Infrared (FT-IR) spectroscopy not merely as a pattern-matching exercise, but as a physical manifestation of molecular mechanics. The vibrational frequencies of this molecule are dictated by bond force constants, reduced masses, and quantum mechanical coupling. This whitepaper provides a rigorously structured, self-validating guide to profiling this compound using high-resolution FT-IR.
Theoretical FT-IR Profiling: Mechanistic Causality
To accurately interpret the FT-IR spectrum of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, we must deconstruct the molecule into its functional domains and understand the physical causality behind their vibrational modes.
The Conjugated Carbonyl System
The exact position of the carbonyl (C=O) absorption is highly diagnostic of its electronic environment. While saturated aliphatic aldehydes typically absorb near 1730 cm⁻¹, the direct attachment of the formyl group to the naphthalene core in our target molecule induces extended π -conjugation. This delocalization of electrons lowers the force constant of the C=O double bond, shifting the absorption frequency down to the 1680–1705 cm⁻¹ range[2].
Quantum Mechanical Coupling: Fermi Resonance
The aldehyde proton exhibits a highly specific signature. Instead of a single C-H stretching band, it presents as a distinct doublet (typically ~2820 cm⁻¹ and ~2720 cm⁻¹). This splitting is caused by Fermi resonance —a phenomenon where the fundamental C-H stretching vibration couples with the first overtone of the in-plane C-H bending vibration. Because these two states have similar energies and the same symmetry, they interact, pushing one energy level higher and the other lower[2].
Logical flow of Fermi resonance generating the aldehyde C-H doublet.
The Ether Linkage & Cyclopropyl Ring Strain
The cyclopropylmethoxy moiety is an aryl-alkyl ether. The asymmetric C-O-C stretch will appear strongly around 1250 cm⁻¹ , while the symmetric stretch appears near 1050 cm⁻¹ [3].
Crucially, the severe angle strain of the cyclopropyl ring (internuclear angles of ~60°) forces the C-C bonds to adopt higher p-character to minimize strain. Consequently, the C-H bonds are forced to adopt higher s-character. Higher s-character means a shorter, stiffer bond with a higher force constant, pushing the cyclopropyl C-H stretches above the standard 3000 cm⁻¹ boundary typical for sp³ carbons (often appearing between 3010 and 3080 cm⁻¹ )[3].
Quantitative Spectral Data Summary
The following table synthesizes the expected quantitative FT-IR data for 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, providing a clear benchmark for spectral validation.
| Functional Group | Structural Origin | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Relative Intensity |
| Aldehyde | -CHO | C=O Stretch | 1680 – 1705 | Strong |
| Aldehyde | -CHO | C-H Stretch (Fermi) | ~2820 & ~2720 | Weak-Medium (Doublet) |
| Ether | Ar-O-CH₂-R | C-O-C Asymmetric | ~1250 | Strong |
| Ether | Ar-O-CH₂-R | C-O-C Symmetric | ~1050 | Medium |
| Aromatic Ring | Naphthalene Core | C=C Stretch | 1620, 1590, 1510 | Medium-Strong |
| Aromatic Ring | Naphthalene Core | C-H Stretch | > 3000 | Weak |
| Aliphatic Ring | Cyclopropyl | C-H Stretch | 3010 – 3080 | Weak-Medium |
| Aliphatic Ring | Cyclopropyl | CH₂ Bending | ~1450 | Medium |
Self-Validating Experimental Protocol: ATR-FTIR
Historically, solid samples were analyzed using KBr pellets. However, KBr is highly hygroscopic; absorbed moisture creates a massive, broad O-H stretching band (~3300 cm⁻¹) that obscures the critical >3000 cm⁻¹ C-H stretches of the cyclopropyl and naphthalene groups.
To ensure absolute analytical integrity, we utilize Attenuated Total Reflectance (ATR) FT-IR [4]. This technique requires zero sample preparation and relies on an evanescent wave penetrating the sample, completely bypassing moisture contamination risks[5].
Step-by-Step Methodology
Step 1: System Initialization & Purge
-
Action: Purge the spectrometer optics with dry N₂ for 30 minutes.
-
Causality: Removes atmospheric H₂O and CO₂ which strongly absorb in the mid-IR region, masking critical fingerprint bands.
-
Validation Checkpoint: Monitor the single-beam energy profile; the interferogram centerburst amplitude must stabilize, indicating a complete purge.
Step 2: Background Spectrum Acquisition
-
Action: Collect 64 scans of the clean diamond ATR crystal at 4 cm⁻¹ resolution.
-
Causality: Establishes the baseline optical throughput of the system.
-
Validation Checkpoint: The resulting spectrum must show only the intrinsic diamond phonon absorption bands (~2300–1900 cm⁻¹) with ~100% transmittance elsewhere.
Step 3: Sample Application & Anvil Pressure
-
Action: Place 2-5 mg of the target compound directly onto the crystal. Apply uniform pressure via the ATR anvil.
-
Causality: The ATR technique relies on the evanescent wave penetrating the sample by merely ~0.5–2 µm. Solid samples require pressure to eliminate microscopic air gaps, which lower the effective refractive index and severely distort peak intensities[4].
-
Validation Checkpoint: Monitor the live preview of the C=O stretch (~1690 cm⁻¹). Increase pressure until the peak absorbance reaches a stable maximum (typically 0.4–0.8 AU), ensuring optimal optical contact.
Step 4: Data Acquisition & Post-Processing
-
Action: Acquire 64 scans at 4 cm⁻¹ resolution using Norton-Beer strong apodization. Apply an ATR correction algorithm post-acquisition.
-
Causality: A 4 cm⁻¹ resolution provides the optimal balance between resolving closely spaced bands (like the Fermi doublet) and minimizing high-frequency noise inherent to solid-state line widths. ATR correction is mathematically required because the penetration depth of the evanescent wave is wavelength-dependent (deeper at lower wavenumbers), which artificially inflates the intensity of the fingerprint region relative to the C-H stretching region.
-
Validation Checkpoint: Post-correction, the baseline must be flat, and the relative intensity of the ~1250 cm⁻¹ ether band should normalize against the ~1690 cm⁻¹ carbonyl band.
Self-validating ATR-FTIR experimental workflow for solid-state analysis.
Conclusion
The FT-IR analysis of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde is a masterclass in applied physical chemistry. By understanding the causality behind the conjugated C=O shift, the quantum mechanics of the Fermi doublet, and the hybridization effects of cyclopropyl ring strain, researchers can move beyond basic library matching. Implementing a self-validating ATR-FTIR protocol ensures that the spectral data obtained is an artifact-free, true representation of the molecule's architecture, ready for integration into rigorous drug development pipelines.
References
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[2] 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry - Pressbooks / LibreTexts. [Link]
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[4] Using FT-IR Microscope ATR Objectives to Resolve Complex Samples - Spectroscopy Online.[Link]
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Theoretical Insights into 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde: A Computational Approach to Molecular Property Prediction
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate its structural, vibrational, electronic, and non-linear optical (NLO) properties. By detailing the causality behind the computational strategy, this document serves as a self-validating protocol for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular characterization and design. The methodologies and analyses presented herein are grounded in authoritative computational practices, offering a robust pathway from molecular structure to property prediction.
Introduction: The Rationale for Computational Analysis
2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde (CAS 883528-03-8, Molecular Weight: 226.27 g/mol ) is a naphthalene derivative featuring a unique combination of a flexible cyclopropylmethoxy donor group and a carbaldehyde acceptor group on a rigid aromatic scaffold. This "push-pull" architecture is a hallmark of molecules with significant potential in optoelectronics and as versatile synthons in drug discovery.
Predicting the physicochemical properties of such molecules prior to or in conjunction with synthesis is a cornerstone of modern chemical research. Theoretical calculations, particularly those based on quantum mechanics, provide an unparalleled microscopic view of molecular behavior.[1] Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for accurately predicting the properties of medium-sized organic molecules, offering insights that are often difficult to obtain through experimentation alone.[2][3]
This guide will systematically explore the application of DFT to unravel the key characteristics of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde. We will detail the computational protocols, analyze the resulting data, and explain the underlying principles that connect molecular structure to observable properties.
The Computational Protocol: A Self-Validating Workflow
The trustworthiness of theoretical calculations hinges on a well-defined and validated methodology. The following protocol is designed to ensure accuracy and reproducibility. The workflow is grounded in the use of widely recognized quantum chemical software like Gaussian, employing methods and basis sets proven effective for naphthalene derivatives.[4][5][6]
Foundational Step: Geometry Optimization
The initial and most critical step is to determine the molecule's most stable three-dimensional structure. All subsequent property calculations are dependent on this optimized geometry.
Methodology:
-
Initial Structure: Build the 3D structure of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde.
-
Computational Method: Employ Density Functional Theory (DFT) with the B3LYP hybrid functional. B3LYP is chosen for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic compounds.[7][8][9]
-
Basis Set: Utilize the 6-311++G(d,p) basis set.[4][7]
-
Causality: This Pople-style basis set provides a flexible description of electron distribution. The ++ diffuse functions are essential for accurately modeling systems with potential charge separation and for calculating properties like electron affinity and hyperpolarizability. The (d,p) polarization functions allow for non-spherical electron density distribution, which is critical for describing bonding in cyclic systems and strained rings like cyclopropane.[7][10]
-
-
Optimization: Perform a full geometry optimization without constraints to locate the global minimum on the potential energy surface.
-
Validation: Conduct a vibrational frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of imaginary frequencies.[11] The calculated vibrational modes also form the basis for spectroscopic analysis.
Property Calculations
With a validated ground-state geometry, a suite of properties can be calculated.
-
Vibrational Spectra (FT-IR, Raman): The output of the frequency calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities, which can be used to simulate the respective spectra.[3][12]
-
Electronic Properties (HOMO, LUMO, UV-Vis):
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure.
-
Electronic absorption properties (UV-Vis spectrum) are calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.[13] This approach calculates the energies of excited states, corresponding to electronic transitions.
-
-
Non-Linear Optical (NLO) Properties: The static dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are calculated to assess the molecule's NLO response. These calculations are highly sensitive to the basis set, justifying the use of diffuse functions.[6][9]
-
Molecular Electrostatic Potential (MEP): An MEP surface is generated by mapping the electrostatic potential onto the total electron density surface. This provides a visual guide to the charge distribution and reactive sites of the molecule.[6][14]
Caption: The HOMO-LUMO energy gap (ΔE).
| Electronic Property | Predicted Significance |
| HOMO Energy | Indicates electron-donating ability. |
| LUMO Energy | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. [14] |
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizability values are sought for applications in optical switching and signal processing. [6][7]The donor-π-acceptor structure of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde makes it a promising candidate for NLO activity.
The key to its NLO response is the intramolecular charge transfer (ICT) facilitated by the π-conjugated naphthalene system, which connects the electron-donating cyclopropylmethoxy group to the electron-accepting carbaldehyde group. [7][10]This efficient charge transfer upon excitation leads to a large change in dipole moment, resulting in a high first hyperpolarizability (β) value.
| NLO Parameter | Definition | Significance |
| Dipole Moment (μ) | Measure of molecular polarity. | A large ground-state dipole moment is often associated with NLO activity. |
| Polarizability (<α>) | Ease of distortion of the electron cloud by an electric field. | Indicates the molecule's linear optical response. |
| First Hyperpolarizability (βtot) | Measure of the second-order NLO response. | A large β value is the primary indicator of a molecule's potential for NLO applications like second-harmonic generation. [6] |
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive visualization of the molecule's reactive sites.
-
Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They are expected to be localized around the highly electronegative oxygen atoms of the carbonyl and ether functionalities. [6][14]* Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around the hydrogen atoms, particularly the acidic aldehyde proton.
Conclusion
This guide has outlined a robust theoretical framework for characterizing 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde. By employing DFT and TD-DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can gain deep insights into the molecule's geometric, spectroscopic, electronic, and NLO properties. The computational workflow presented is self-validating, ensuring that the predictions are based on a stable, optimized molecular structure. The analysis demonstrates how the interplay between the electron-donating and -accepting groups, mediated by the naphthalene π-system, governs the molecule's key chemical and physical behaviors. These theoretical predictions serve as a powerful complement to experimental studies, accelerating the discovery and development of novel functional materials and therapeutic agents.
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A REVIEW ON NONLINEAR OPTICAL PROPERTIES OF DONOR-ACCEPTOR DERIVATIVES OF NAPHTHALENE AND AZANAPHTHALENE. (n.d.). Semantic Scholar. Retrieved March 8, 2024, from [Link]
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Gülfen, A., & Yüksel, F. (2016). A REVIEW ON NONLINEAR OPTICAL PROPERTIES OF DONOR-ACCEPTOR DERIVATIVES OF NAPHTHALENE AND AZANAPHTHALENE. undefined. Retrieved March 8, 2024, from [Link]
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Marciniak, B., et al. (2022). Electronic properties of chosen naphthalene derivatives. Molecular Crystals and Liquid Crystals, 1-19. Retrieved March 8, 2024, from [Link]
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Mohammed, A. H. (2015). Density Functional Theory Calculations for Diaminonaphthalene Molecules group. undefined. Retrieved March 8, 2024, from [Link]
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Cuisset, A., et al. (2014). High resolution measurements supported by electronic structure calculations of two naphthalene derivatives:-[5][7] and-[7][10]naphthyridine—Estimation of the zero point inertial defect for planar polycyclic aromatic compounds. The Journal of Chemical Physics, 140(22), 224312. Retrieved March 8, 2024, from [Link]
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on nonlinear optical properties of donor-acceptor derivatives of naphthalene. (2016). Semantic Scholar. Retrieved March 8, 2024, from [Link]
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Mas Mohammed, N. A., et al. (2022). SYNTHESIS, PHOTOPHYSICAL AND COMPUTATIONAL APPROACHES ON NONLINEAR OPTICAL (NLO) PROPERTIES OF NAPHTHALEN-1-YL ETHYNYLATED-CHALCONE DERIVATIVE. Malaysian Journal of Chemistry, 24(3), 683-695. Retrieved March 8, 2024, from [Link]
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Gülfen, A., & Yüksel, F. (2016). A REVIEW ON NONLINEAR OPTICAL PROPERTIES OF DONOR-ACCEPTOR DERIVATIVES OF NAPHTHALENE AND AZANAPHTHALENE. ResearchGate. Retrieved March 8, 2024, from [Link]
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Hassan, Q. A., et al. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry, 4(2), 105-117. Retrieved March 8, 2024, from [Link]
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Vessally, E., & Siadati, S. A. (2022). DFT exploring of thermodynamic and kinetic parameters of the Diels−Alder Reactions of naphthalene and anthracene with C2H2 and C2H4 molecules. Chemical Review and Letters, 5(4), 282-286. Retrieved March 8, 2024, from [Link]
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Saadallah, A. E., et al. (2022). Investigation of Spectroscopic And Electronic Properties of Some Schiff Basesderived From 2-Hydroxy-3-Methoxy-5-Nitrobenzaldehyde By Dft Method. WSEAS Transactions on Applied and Theoretical Mechanics, 17, 133-144. Retrieved March 8, 2024, from [Link]
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Ribeiro da Silva, M. A., et al. (2012). The influence of the hydroxy and methoxy functional groups on the energetic and structural properties of naphthaldehyde as evaluated by both experimental and computational methods. The Journal of Chemical Thermodynamics, 54, 251-259. Retrieved March 8, 2024, from [Link]
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Arockiasamy, A., et al. (2023). Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde. ResearchGate. Retrieved March 8, 2024, from [Link]
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Zhang, Y., & Li, G. (2009). 2-Methoxynaphthalene-1-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1088. Retrieved March 8, 2024, from [Link]
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Deepa, M. K., et al. (2021). Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. European Journal of Chemistry, 12(1), 69-76. Retrieved March 8, 2024, from [Link]
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Singh, J., et al. (2013). Theoretical and experimental studies of vibrational spectra of naphthalene and its cation. Journal of Physical Science, 24(2), 59-79. Retrieved March 8, 2024, from [Link]
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Narayanan, S., & Priya, M. S. (2018). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate. Retrieved March 8, 2024, from [Link]
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Krishnakumar, V., et al. (2008). Structure and vibrational frequencies of 1-naphthaldehyde based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 528-533. Retrieved March 8, 2024, from [Link]
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A Technical Guide to the Expanding Applications of Novel Naphthaldehyde Compounds
Preamble: The Naphthalene Scaffold, A Privileged Foundation for Innovation
In the landscape of modern chemistry and drug development, certain molecular frameworks consistently emerge as foundations for groundbreaking discoveries. The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, is one such "privileged structure."[1] When functionalized with a reactive aldehyde group, it transforms into naphthaldehyde, a versatile and powerful building block. Its inherent properties—high quantum yields, environmental sensitivity, and extensive synthetic accessibility—make it an ideal starting point for a diverse array of applications.[2]
This guide moves beyond a mere catalog of derivatives. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the application of novel naphthaldehyde compounds. We will explore not just what these compounds can do, but why they are chosen for specific tasks, how their mechanisms are validated, and how they can be reliably synthesized and tested. We delve into their roles as anticancer agents that disrupt cellular machinery, as highly selective fluorescent sensors for environmental and biological monitoring, and as foundational units for advanced materials.
Chapter 1: The Synthetic Versatility of the Naphthaldehyde Core
The true power of naphthaldehyde lies in its synthetic versatility. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic and predictable construction of vast libraries of complex molecules.[3] This reactivity is the cornerstone of its widespread utility.
The Cornerstone Reaction: Schiff Base Formation
The most prominent reaction involving naphthaldehydes is the condensation with primary amines to form Schiff bases (or imines).[1][4] This reaction is remarkably efficient and provides a direct route to compounds with significant biological and chemical activity. The resulting imine group (>C=N-) is not merely a linker; it is often critical to the compound's function, participating in hydrogen bonding with biological targets or coordinating with metal ions.[5]
The choice of solvent, typically ethanol or methanol, is critical. These protic solvents are effective at solvating both the aldehyde and amine reactants and can facilitate the proton transfer steps involved in the mechanism. The addition of a catalytic amount of acid, such as glacial acetic acid, protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[1]
This protocol provides a self-validating framework for the synthesis of a generic Schiff base derivative, which can be adapted for various primary amines.
-
Dissolution: Dissolve 2-naphthaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: To this stirring solution, add the desired primary amine (1.0 equivalent) dropwise.
-
Catalysis: Introduce a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reaction & Monitoring: Fit the flask with a condenser and reflux the mixture for 2-6 hours. The reaction's progress is a self-validating system; completion can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials and the appearance of a new product spot.
-
Isolation & Purification: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate directly from the solution. Collect the solid by vacuum filtration.
-
Validation: Wash the collected solid with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield a product of high purity, which can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, FT-IR).[1]
Caption: A generalized workflow for naphthaldehyde Schiff base synthesis.
Chapter 2: Applications in Drug Discovery and Development
The naphthalene ring system is a recurring motif in numerous therapeutic agents. Its derivatives, particularly those derived from naphthaldehyde, have demonstrated potent activity against a spectrum of diseases, most notably cancer and microbial infections.
Naphthaldehyde Derivatives as Anticancer Agents
A significant body of research highlights the potent cytotoxic effects of naphthaldehyde derivatives against various human cancer cell lines.[1] These compounds function through diverse mechanisms, often targeting multiple cellular pathways simultaneously.
-
Chalcones: Synthesized through the condensation of naphthaldehydes with aromatic ketones, naphthalene-chalcone derivatives have shown strong antiproliferative properties.[6][7] Fluorinated chalcones, in particular, exhibited stronger cytotoxicity towards breast cancer cell lines (4T1) than their non-fluorinated counterparts and a higher selectivity index than the chemotherapy agent cisplatin.[7]
-
Schiff Base Metal Complexes: The chelation of naphthaldehyde-derived Schiff bases with metal ions, such as copper(II), can significantly enhance their anticancer activity.[8] These complexes have been shown to induce chemotherapeutic effects by generating reactive oxygen species (ROS), leading to oxidative stress and cell death.[8]
-
Enamides and Tubulin Inhibitors: Novel enamides containing a naphthalene moiety act as potent inhibitors of tubulin polymerization.[9] By disrupting the microtubule dynamics essential for cell division, these compounds cause cell cycle arrest, primarily at the G2/M phase, and prevent cancer cell proliferation.[9]
A common mechanism for many naphthaldehyde-based anticancer agents is the induction of apoptosis (programmed cell death) via the generation of intracellular ROS.[1][8] The overproduction of ROS creates a state of oxidative stress that damages cellular components and activates apoptotic signaling cascades. This multi-targeted approach makes it more difficult for cancer cells to develop resistance.
Caption: ROS-mediated apoptosis induced by naphthaldehyde derivatives.
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ Value | Reference |
| Chalcone | Compound 3f (2-methoxy phenyl) | MCF-7 (Breast) | 222.72 µg/mL | [6] |
| Enamide | Compound 5f (4-methylbenzene) | Huh-7 (Liver) | 2.62 µM | [9] |
| Enamide | Compound 5g (4-methoxybenzene) | Huh-7 (Liver) | 3.37 µM | [9] |
| Organoselenocyanate | Compound 5a | MCF-7 (Breast) | Pronounced Activity | [10] |
| Standard Drug | Doxorubicin (Dox) | Huh-7 (Liver) | 7.20 µM | [9] |
| Standard Drug | 5-Fluorouracil (5FU) | MCF-7 (Breast) | 51.47 µg/mL | [6] |
The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. The protocol is self-validating as it relies on the metabolic activity of living cells.
-
Cell Seeding: Culture cancer cells (e.g., MCF-7) in a 96-well microplate at a density of 1×10⁴ cells/mL and incubate for 24 hours at 37°C and 5% CO₂.[6]
-
Compound Treatment: Prepare serial dilutions of the naphthaldehyde test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[6]
Naphthaldehyde Derivatives as Antimicrobial Agents
The fight against antimicrobial resistance necessitates the development of novel therapeutic agents. Naphthaldehyde derivatives have emerged as promising candidates.
-
Bacterial Cell Division Inhibitors: 2-Hydroxy-1-naphthaldehyde is a crucial intermediate in the synthesis of Divin, a known inhibitor of bacterial cell division.[11] Disrupting this fundamental process is a key strategy for combating bacterial infections.
-
Antibacterial Adipic Dihydrazones: This same precursor is instrumental in creating adipic dihydrazones, which have demonstrated significant antibacterial activity.[11]
-
Antiviral Agents: Naphthaldehyde serves as a precursor for certain (aryl)(oxo)spiro[cyclopropane-1,3'-indole] derivatives that act as HIV-1 non-nucleoside reverse transcriptase inhibitors, presenting a pathway for new antiretroviral therapies.[3]
Chapter 3: Naphthaldehyde-Based Probes for Advanced Sensing
The intrinsic fluorescence of the naphthalene core makes its derivatives excellent platforms for designing chemosensors.[2] These probes can detect and quantify specific analytes, such as metal ions and anions, with high sensitivity and selectivity, often enabling visual detection under a UV lamp.[12]
Fluorescent Ion Sensors
Naphthaldehyde-based sensors operate through various mechanisms, most commonly Chelation-Enhanced Fluorescence (CHEF) or fluorescence quenching ("turn-off").[2]
-
Cation Detection: Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been engineered into highly selective "turn-on" fluorescent probes for ions like Zn²⁺ and Al³⁺.[13][14] The binding of the metal ion to the probe restricts intramolecular rotation and blocks non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[13]
-
Anion Detection: A probe based on 2-hydroxy-1-naphthaldehyde was designed for the colorimetric and "turn-off" fluorimetric detection of cyanide (CN⁻).[15] The strong basicity of CN⁻ causes deprotonation of the probe's hydroxyl group, altering its electronic structure and quenching its fluorescence.[15]
The CHEF mechanism is an elegant strategy for designing "turn-on" fluorescent sensors. In the unbound state, the probe has a low fluorescence quantum yield due to efficient non-radiative decay processes. Upon coordination with a target metal ion, a rigid chelate ring is formed. This increased rigidity suppresses the non-radiative pathways, causing a dramatic increase in fluorescence emission.
Caption: Chelation-Enhanced Fluorescence (CHEF) "turn-on" mechanism.
| Probe Based On | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Reference |
| 2-hydroxy-1-naphthaldehyde | CN⁻ | Turn-Off Fluorescence | - | [15] |
| 2-hydroxy-1-naphthaldehyde | Zn²⁺ | CHEF (Turn-On) | 0.33 µM | [13] |
| Naphthaldehyde Derivative | Al³⁺ | Turn-On Fluorescence | 0.17 µM | [14] |
| 1-naphthaldehyde | Ce³⁺ | Turn-On Fluorescence | 0.1286 µM | [12] |
This protocol provides a framework for quantifying the interaction between a fluorescent probe and a target ion.
-
Stock Solutions: Prepare a stock solution of the naphthaldehyde-based probe (e.g., 1 mM in DMSO) and a stock solution of the target ion salt (e.g., 10 mM ZnCl₂ in deionized water).
-
Working Solution: In a series of cuvettes, place a fixed concentration of the probe in a suitable buffer solution (e.g., 10 µM probe in HEPES buffer, pH 7.4). The choice of buffer is critical to maintain stable pH, which can influence both the probe and ion speciation.
-
Titration: Add increasing equivalents of the target ion stock solution to the cuvettes, allowing the system to equilibrate after each addition.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum of the solution using a spectrofluorometer. The excitation wavelength should be set to the probe's absorption maximum.
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added ion. This titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the association constant (Ka). The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve).[13]
Chapter 4: Innovations in Materials Science
The utility of naphthaldehydes extends beyond the life sciences into the realm of advanced materials. Their rigid aromatic structure and reactive aldehyde group make them valuable monomers for creating functional polymers and other organic materials.
-
Porous Polymers for Gas Capture: Naphthaldehyde can be used as an electron-rich building block to fabricate novel polyaminal-linked porous polymers.[16] These materials, synthesized via a direct one-pot polycondensation with monomers like melamine, exhibit excellent CO₂ uptake capabilities (e.g., 133 mg/g at 273 K and 1 bar). The inclusion of the naphthalene unit enhances the polymer's porosity and adsorption behavior.[16]
-
Heavy Metal Adsorbents: The same porous polymers have shown significant adsorption selectivity for heavy metal cations, particularly Pb(II), making them promising candidates for environmental remediation applications.[16]
-
Fluorescent Whitening Agents: 2-Hydroxy-1-naphthaldehyde is a key precursor in the synthesis of fluorescent whitening agents used in the textile and plastics industries. These compounds absorb UV light and re-emit it in the blue region of the visible spectrum, creating a brighter, whiter appearance.[4]
Conclusion and Future Outlook
Naphthaldehyde and its derivatives represent a class of compounds whose potential is still being actively unlocked. Their synthetic tractability, coupled with the unique photophysical and biological properties of the naphthalene core, ensures their continued relevance across multiple scientific disciplines. From designing more selective and potent anticancer drugs that exploit specific cellular vulnerabilities to creating next-generation sensors for real-time environmental monitoring and developing advanced materials for carbon capture, the naphthaldehyde scaffold provides a robust and versatile platform for innovation. Future research will likely focus on refining the structure-activity relationships of these compounds, exploring new reaction methodologies to access novel derivatives, and integrating them into functional devices and systems. The insights and protocols provided in this guide serve as a foundational resource for scientists and researchers poised to contribute to this exciting and impactful field.
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- The Multifaceted Biological Potential of 2-Naphthaldehyde Deriv
- A Highly Selective Colorimetric and “Turn-Off” Fluorimetric Probe Based on Unsymmetrical Naphthalene Formaldehyde Derivatives for the Detection of CN− in Aqueous Media. (2021, November 1). Spectroscopy.
- Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay. (2024, May 15). Asian Journal of Green Chemistry.
- Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn2+. (2022, August 1). Taylor & Francis Online.
- Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection. Benchchem.
- Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes. PMC.
- A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. RSC Publishing.
- Fluorescence Turn-on Probe for Al(III) Based on a Naphthaldehyde Derivative. (2017, November 15). Chemistry Letters, Oxford Academic.
- New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Publishing.
- Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. (2020, July 28). PubMed.
- The Role of 2-Naphthaldehyde in Modern Pharmaceutical Synthesis. (2026, February 28). NINGBO INNO PHARMCHEM CO.,LTD.
- Unlocking the Potential: 2-Hydroxy-1-naphthaldehyde in Modern Chemical Synthesis. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD.
- 1-Naphthaldehyde: Aromatic Aldehyde Intermedi
- Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals. (2022, March 11). PMC.
- Crystal Structure Analysis of 2-Amino-1-naphthaldehyde Derivatives: An In-depth Technical Guide. Benchchem.
- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyan
- Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents.
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An In-depth Technical Guide to the Crystal Structure of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the crystallographic characteristics of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure for this specific compound, this document leverages the detailed crystallographic analysis of the closely related analogue, 2-Methoxynaphthalene-1-carbaldehyde, as a predictive framework. We present a hypothesized molecular and supramolecular structure, alongside detailed, field-proven protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis required for the definitive determination of its crystal structure. This guide is intended to serve as a robust resource for researchers seeking to elucidate the solid-state properties of this and similar naphthalene derivatives.
Introduction: The Significance of Naphthaldehyde Scaffolds
Naphthalene-based compounds are a cornerstone in the development of novel therapeutic agents and functional materials. Their rigid, planar structure provides a versatile scaffold for the introduction of various functional groups, enabling the fine-tuning of their steric and electronic properties. The title compound, 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, combines the naphthaldehyde core with a flexible cyclopropylmethoxy group, a feature known to influence ligand-receptor interactions and metabolic stability in drug candidates.
A definitive understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount. It dictates key physicochemical properties such as solubility, dissolution rate, and stability, which are critical parameters in drug development. Furthermore, knowledge of the crystal packing and intermolecular interactions provides invaluable insights for the rational design of new materials with desired optical or electronic properties.
While the crystal structure of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) as of the writing of this guide, the known structure of 2-Methoxynaphthalene-1-carbaldehyde offers a highly relevant and informative proxy.
Predicted Crystallographic Properties of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
Based on the crystal structure of 2-Methoxynaphthalene-1-carbaldehyde[1][2][3][4], we can infer the likely structural characteristics of the title compound.
Molecular Geometry
The naphthalene ring system is expected to be nearly planar. The aldehyde and cyclopropylmethoxy groups, attached to adjacent carbon atoms (C1 and C2), will likely exhibit a slight twist relative to the naphthalene plane. In the methoxy analogue, the aldehyde and methoxy groups are slightly twisted away from the naphthalene ring system[1][3][4]. A similar conformation is anticipated for the cyclopropylmethoxy derivative, driven by the steric demands of the cyclopropyl ring.
The bond lengths and angles within the naphthalene core are expected to be within the normal ranges for aromatic systems. The C=O bond of the aldehyde group will be the most polar feature of the molecule.
Supramolecular Assembly and Crystal Packing
In the solid state, molecules of 2-Methoxynaphthalene-1-carbaldehyde are linked through intermolecular C—H···O hydrogen bonds, forming chains[1][3][4]. It is highly probable that 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde will exhibit similar hydrogen bonding motifs, with the aldehyde oxygen acting as a hydrogen bond acceptor. The presence of the bulkier cyclopropylmethoxy group may, however, lead to a different overall packing arrangement, potentially influencing the crystal system and unit cell parameters.
The table below presents the crystallographic data for 2-Methoxynaphthalene-1-carbaldehyde, which serves as a foundational reference for the anticipated parameters of the title compound.
| Parameter | 2-Methoxynaphthalene-1-carbaldehyde [1][3] |
| Chemical Formula | C12H10O2 |
| Formula Weight | 186.20 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.689 (3) |
| b (Å) | 14.155 (4) |
| c (Å) | 7.667 (2) |
| β (°) | 94.805 (4) |
| Volume (ų) | 939.7 (5) |
| Z | 4 |
Experimental Workflow for Crystal Structure Determination
The definitive elucidation of the crystal structure of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde requires a systematic experimental approach. The following sections detail the necessary protocols, grounded in established methodologies.
Synthesis and Purification
A plausible synthetic route to the title compound involves the Williamson ether synthesis, starting from 2-hydroxy-1-naphthaldehyde and (bromomethyl)cyclopropane.
Protocol:
-
Reaction Setup: To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.) as a base.
-
Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (1.2 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in structure determination. A variety of techniques should be explored.
Protocol for Screening Crystallization Conditions:
-
Solvent Selection: Dissolve the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) to determine its solubility profile.
-
Slow Evaporation: Prepare saturated solutions of the compound in suitable solvents in small vials. Cover the vials with a perforated film to allow for slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is sparingly soluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to lower temperatures (e.g., 4 °C or -20 °C).
Diagram of the Crystallization Workflow:
Caption: Workflow from synthesis to single-crystal X-ray diffraction analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, their structure can be determined using SC-XRD.
Protocol for Data Collection and Structure Solution:
-
Crystal Mounting: Select a well-formed, transparent crystal with dimensions typically in the range of 0.1-0.3 mm and mount it on a suitable goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a sensitive detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Reduction: Process the raw diffraction images to obtain a set of indexed reflections with their corresponding intensities and standard uncertainties.
-
Structure Solution: Determine the initial atomic positions using direct methods or Patterson methods, typically implemented in software packages like SHELXS.
-
Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a full-matrix least-squares method, for example, with the SHELXL program[1][5][6][7]. The refinement process minimizes the difference between the observed and calculated structure factors.
Diagram of the Structure Determination Process:
Caption: Key stages in single-crystal X-ray structure determination.
Authoritative Grounding and Data Interpretation
The quality of a crystal structure determination is assessed by several factors, including the R-factor, goodness-of-fit, and the residual electron density map. For the methoxy analogue, the final R-factor was R1 = 0.043 for observed reflections, indicating a good agreement between the model and the experimental data[1]. A similar level of accuracy should be targeted for the crystal structure of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde.
The refinement process should account for the positions of all atoms, including hydrogen atoms, which can be located from the difference Fourier map or placed in calculated positions.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the crystal structure of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde. By leveraging the known structure of a close analogue and detailing established experimental protocols, we offer a clear path forward for researchers in this field. The definitive crystal structure, once determined, will be a valuable addition to the structural chemistry landscape, providing crucial insights for the design of new pharmaceuticals and materials based on the naphthaldehyde scaffold. It is strongly recommended that any future determination of this structure be deposited with the Cambridge Crystallographic Data Centre (CCDC) to ensure its accessibility to the global scientific community.
References
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He, Y. (2009). 2-Methoxynaphthalene-1-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1088. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]
- Sheldrick, G. M. (1997). SHELX-97, Program for Crystal Structure Refinement. University of Göttingen, Germany.
-
PubMed. (2009). 2-Methoxy-naphthalene-1-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1088. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methoxynaphthalene-1-carbaldehyde. PubChem. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
- Jones, W., & Motherwell, W. D. S. (2005). Applications of Crystallography to Solid-State Chemistry. Royal Society of Chemistry.
-
University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved from [Link]
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He, Y. (2009). 2-Methoxy-naphthalene-1-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1088. [Link]
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University of Manchester Research Explorer. (2005). CCDC 244355: Experimental Crystal Structure Determination. Retrieved from [Link]
-
NSF Public Access Repository. (2022). CCDC 2181759: Experimental Crystal Structure Determination. Retrieved from [Link]
- Google Patents. (2016). US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine.
- Yusuf, T. L., et al. (2021). Synthesis, crystal structure with free radical scavenging activity and theoretical studies of Schiff bases derived from 1-naphthylamine, 2,6-diisopropylaniline, and substituted benzaldehyde. European Journal of Chemistry, 12(2), 204-215.
-
Universitat Autònoma de Barcelona Research Portal. (2016). CCDC 1479350: Experimental Crystal Structure Determination. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]
- Al-Hamdani, A. A. S., et al. (2024).
- Wang, Y., et al. (2018). Two polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione: solvent-dependent crystallization.
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The Reactivity of the Aldehyde Group on a Naphthalene Core: Mechanistic Insights and Applications in Drug Development
Abstract
The naphthalene core, a fused bicyclic aromatic system, offers a highly tunable electronic scaffold for drug design and chemical biology. When functionalized with an aldehyde group, the reactivity of the molecule is fundamentally dictated by its positional isomerism. This whitepaper provides an in-depth mechanistic analysis of naphthaldehyde reactivity, focusing on the critical differences between the 1- and 2-positions. By dissecting the steric constraints of the peri-effect, the thermodynamics of Schiff base formation, and the photophysical phenomena of chelation-enhanced fluorescence (CHEF), this guide bridges fundamental physical organic chemistry with applied pharmacological development.
The Peri-Effect: Conformational and Electronic Foundations
A critical oversight often made in early-stage scaffold selection is treating 1-naphthaldehyde and 2-naphthaldehyde as chemically equivalent. In reality, their reactivity profiles are vastly different due to the peri-effect —a severe steric interaction unique to the 1-position of the naphthalene ring.
In 1-naphthaldehyde, the aldehyde group experiences significant steric repulsion from the hydrogen atom at the adjacent 8-position (the peri-position). To minimize this steric clash, the carbonyl group is forced to twist out of the plane of the aromatic ring. This conformational distortion disrupts the π -orbital overlap, significantly reducing the conjugation between the aldehyde and the electron-rich naphthalene core. Conversely, 2-naphthaldehyde faces no such steric hindrance, allowing the aldehyde group to remain perfectly coplanar with the ring, thereby maximizing π -conjugation1[1].
This structural divergence has profound implications for enzymatic and chemical reactivity. For instance, studies on salivary aldehyde dehydrogenase (ALDH) demonstrate that while 2-naphthaldehyde is rapidly oxidized (acting as an excellent substrate due to its planar geometry fitting the enzyme's active site), 1-naphthaldehyde is oxidized exceptionally slowly due to these exact steric constraints2[2].
Fig 1. Divergent reactivity pathways dictated by the peri-effect on the naphthalene core.
Nucleophilic Addition: Thermodynamics of Schiff Base Formation
In drug development, the most heavily utilized reaction of the naphthaldehyde core is nucleophilic addition by primary amines to form Schiff bases (imines) .
When designing dynamic covalent inhibitors or targeted delivery systems, we frequently utilize 2-hydroxy-1-naphthaldehyde . The strategic placement of the hydroxyl group at the 2-position serves a dual purpose:
-
Thermodynamic Stability: Upon imine formation, the resulting Schiff base forms a strong, six-membered intramolecular hydrogen bond between the 2-hydroxyl proton and the imine nitrogen. This significantly lowers the ground-state energy of the imine, protecting it from rapid aqueous hydrolysis—a critical requirement for maintaining drug integrity in biological media.
-
Tautomeric Equilibria: The system exists in an equilibrium between the enol-imine and keto-amine tautomers. Solid-state X-ray diffraction analyses frequently demonstrate that the keto-amine isomer is predominantly adopted, which heavily influences the molecule's electronic distribution and subsequent metal-binding affinity3[3].
Photophysical Applications: Engineering Fluorescent Probes
The 2-hydroxy-1-naphthaldehyde Schiff base is a privileged scaffold in chemical biology for developing "turn-on" fluorescent probes targeting metal ions (e.g., Zn2+ , Al3+ , Cu2+ ) and anions (e.g., CN− ).
The Causality of Fluorescence Quenching and Activation
In its unbound state, the ligand exhibits weak fluorescence. This is due to Excited-State Intramolecular Proton Transfer (ESIPT) or Photoinduced Electron Transfer (PET) 4[4]. Upon excitation, the proton from the 2-hydroxyl group rapidly transfers to the imine nitrogen, leading to non-radiative decay pathways that quench emission.
When a target metal ion is introduced, it displaces the hydroxyl proton and coordinates with both the oxygen and the imine nitrogen. This chelation event:
-
Completely blocks the ESIPT pathway.
-
Rigidifies the molecular scaffold, preventing non-radiative energy loss via bond rotation. This phenomenon is known as Chelation-Enhanced Fluorescence (CHEF) , resulting in a massive, highly sensitive "turn-on" fluorescent signal[3]. Furthermore, certain derivatives exhibit Aggregation-Induced Emission (AIE) and reversible mechanochromism, allowing them to act as environmental sensors 5[5].
Fig 2. Chelation-Enhanced Fluorescence (CHEF) mechanism in naphthaldehyde probes.
Pharmacological Utility: Antimicrobial and Anticancer Metallodrugs
Beyond diagnostics, naphthaldehyde-derived Schiff bases are potent pharmacophores. When coordinated with transition metals (e.g., Mn2+ , Cr3+ , Zn2+ ), these complexes exhibit enhanced lipophilicity compared to the free ligand. According to Overton's concept and Tweedy's chelation theory, the partial sharing of the metal's positive charge with donor groups reduces the polarity of the metal ion, increasing its lipophilic character. This facilitates superior penetration through the lipid layers of bacterial cell membranes or cancer cells.
Recent in vitro evaluations have shown that Mn(II) complexes derived from 2-hydroxy naphthaldehyde Schiff bases act as potent cytotoxic agents against human colorectal adenocarcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines, achieving IC50 values as low as 0.7 μg/mL 6[6].
Quantitative Data Summary
The following tables summarize the mechanistic and photophysical data critical for experimental design.
Table 1: Comparative Reactivity Profile of Naphthaldehydes
| Property | 1-Naphthaldehyde | 2-Naphthaldehyde | Causality / Mechanism |
| Conformation | Twisted out-of-plane | Coplanar | Peri-hydrogen steric clash at C8. |
| Conjugation | Reduced | Maximal | Disrupted π -orbital overlap in 1-isomer. |
| Enzymatic Oxidation (ALDH) | Very Slow ( Vmax low) | Rapid ( Vmax high) | Active site steric exclusion of the twisted conformer. |
| Electrophilicity | Moderate | High | Coplanarity stabilizes the transition state during nucleophilic attack. |
Table 2: Performance of 2-Hydroxy-1-Naphthaldehyde Fluorescent Probes
| Target Analyte | Recognition Mechanism | Limit of Detection (LOD) | Stoichiometry |
| Zn2+ | CHEF / PET Inhibition | 0.33μM | 1:1 |
| Al3+ | CHEF / Complexation | 0.17μM | 2:1 (Probe:Metal) |
| CN− | Deprotonation / Nucleophilic Add. | 0.69μM | 1:1 |
Validated Experimental Protocols
To ensure reproducibility and E-E-A-T standards, the following protocols are designed as self-validating systems. Causality is embedded in the monitoring steps to confirm successful execution.
Protocol A: Synthesis of a 2-Hydroxy-1-Naphthaldehyde Schiff Base
Objective: Synthesize a stable, bidentate (N, O) ligand for metal chelation.
-
Preparation: Dissolve 1.0 equivalent of 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol) in 20 mL of absolute ethanol.
-
Amine Addition: Slowly add 1.0 equivalent of the target primary amine (e.g., 2-aminophenol) dissolved in 10 mL of absolute ethanol dropwise under continuous magnetic stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate-determining nucleophilic attack.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.
-
Self-Validation (Visual & TLC): The reaction is successful when the solution transitions from a pale yellow to a deep orange/red, indicating the formation of the extended conjugated imine system. Confirm consumption of the aldehyde via TLC (Hexane:EtOAc 7:3).
-
Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the precipitate under a vacuum, wash with cold ethanol, and dry in a desiccator.
-
Self-Validation (NMR): Run a 1H -NMR (in DMSO−d6 ). The disappearance of the aldehyde proton peak ( ∼10.5 ppm) and the appearance of a sharp imine singlet ( ∼8.5−9.5 ppm) confirms complete conversion.
Protocol B: Fluorimetric Titration for Metal Ion Sensing ( Zn2+ )
Objective: Determine the binding affinity and Limit of Detection (LOD) of the synthesized probe.
-
Stock Solutions: Prepare a 10μM stock solution of the Schiff base probe in a physiological buffer system (e.g., HEPES buffer, pH 7.4, with 10% DMSO for solubility). Prepare a 1mM aqueous stock of ZnCl2 .
-
Baseline Measurement: Record the baseline fluorescence emission spectrum of the 10μM probe solution (excitation typically around 365 nm). Expectation: Weak emission due to active ESIPT.
-
Titration: Incrementally add Zn2+ (e.g., 0.1μM to 20μM final concentration) to the cuvette. Mix thoroughly and incubate for 2 minutes before each reading.
-
Self-Validation (Isosbestic Points): Simultaneously monitor the UV-Vis absorption spectrum. The presence of clear isosbestic points guarantees that the conversion between the free ligand and the metal-complex is a clean, two-state process without side reactions.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum ( λmax≈520 nm) against the Zn2+ concentration. Use a Job's plot (continuous variation method) to confirm the 1:1 binding stoichiometry.
References
- The Journal of Physical Chemistry A (ACS Publications)
- Salivary Aldehyde Dehydrogenase: Activity towards Aromatic Aldehydes and Comparison with Recombinant ALDH3A1 MDPI URL
- Molecular Crystals and Liquid Crystals (Taylor & Francis)
- Journal of Fluorescence (Semantic Scholar)
- Materials Chemistry Frontiers (RSC Publishing)
- PMC (National Institutes of Health)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Naphthaldehyde-based Schiff base dyes: aggregation-induced emission and high-contrast reversible mechanochromic luminescence - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QM00542E [pubs.rsc.org]
- 6. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthesis of Naphthalene-Based Organic Compounds: A Strategic Guide for Drug Development and Materials Science
Introduction: The Strategic Value of the Naphthalene Scaffold
The naphthalene core—a polycyclic aromatic hydrocarbon consisting of two fused benzene rings—is a privileged scaffold in both medicinal chemistry and advanced materials science. Its unique flat, rigid geometry and extended π -conjugation allow for strong hydrophobic and π−π stacking interactions with biological targets. Consequently, the naphthalene moiety is a critical structural component in numerous FDA-approved therapeutics, including the antifungal terbinafine, the β -blocker propranolol, and the NSAID naproxen[1][2].
For synthetic chemists and drug development professionals, accessing functionalized naphthalenes requires a dual approach: de novo construction of the bicyclic core for highly substituted derivatives, and late-stage functionalization (LSF) of pre-existing naphthyl halides to rapidly diversify structure-activity relationship (SAR) libraries. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for both paradigms.
Mechanistic Foundations of De Novo Synthesis: The Haworth Reaction
When specific polysubstitution patterns cannot be achieved via direct electrophilic aromatic substitution due to regiochemical constraints, de novo synthesis is required. The classical Haworth synthesis remains the foundational blueprint for constructing the naphthalene core from a single benzene ring[3].
Causality in the Haworth Reaction Sequence
The Haworth synthesis is not merely a sequence of steps; it is a carefully orchestrated manipulation of electronic effects to force cyclization[4].
-
Bifunctional Acylation: The reaction begins with the Friedel-Crafts acylation of benzene using succinic anhydride and an aluminum chloride ( AlCl3 ) catalyst. Why succinic anhydride? This reagent provides a four-carbon chain with dual functionality. Acylation forms 3-benzoylpropanoic acid, leaving a terminal carboxylic acid intact for the eventual ring closure.
-
Electronic Deactivation and Deoxygenation: The newly formed ketone group is highly electron-withdrawing, which deactivates the aromatic ring toward further electrophilic attack. To enable the second ring closure, the ketone must be removed. A Clemmensen reduction (using zinc amalgam and HCl) deoxygenates the ketone to a methylene group, yielding 4-phenylbutanoic acid and restoring the nucleophilicity of the aromatic ring[4].
-
Intramolecular Cyclization: With the ring's electron density restored, heating with concentrated sulfuric acid induces an intramolecular Friedel-Crafts acylation, closing the second ring to form 1-tetralone.
-
Aromatization: A second Clemmensen reduction removes the remaining ketone to form tetralin, which is subsequently dehydrogenated (oxidized) using palladium on carbon (Pd/C) or elemental selenium at high heat to yield the fully aromatic naphthalene core[5].
Caption: Logical flow of the Haworth synthesis for constructing the naphthalene core.
Late-Stage Functionalization: Cross-Coupling of Naphthyl Halides
In modern drug discovery, late-stage functionalization (LSF) allows chemists to optimize pharmacokinetic properties without rebuilding the entire molecule[6]. Transition-metal-catalyzed cross-coupling of naphthyl halides (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is the premier method for appending diverse functional groups to the naphthalene core[7].
Overcoming Steric Strain with Ligand Design
Cross-coupling with naphthyl electrophiles presents a unique challenge: the bulky, fused bicyclic system creates significant steric hindrance during the catalytic cycle.
Why are specific ligands required? Standard triphenylphosphine ligands often fail to promote efficient coupling with naphthyl halides. Instead, bulky N-heterocyclic carbenes (NHCs) or dialkylbiaryl phosphines (e.g., XPhos) are utilized[7]. These ligands are strong σ -donors, which stabilizes the electron-rich Pd(0) intermediate during the oxidative addition of the naphthyl halide. Furthermore, their immense steric bulk actively accelerates the reductive elimination step; the physical crowding around the palladium center forces the naphthyl group and the nucleophile together, ejecting the functionalized product and regenerating the catalyst[7][8].
Caption: Catalytic cycle for the Pd-catalyzed cross-coupling of naphthyl halides.
Quantitative Comparison of Synthetic Strategies
To guide synthetic planning, the following table summarizes the operational metrics of primary naphthalene synthesis and functionalization strategies based on recent methodological developments[7][9].
| Synthetic Strategy | Primary Precursors | Key Catalysts/Reagents | Target Application | Typical Yield Range |
| Haworth Synthesis | Benzene, Succinic Anhydride | AlCl3 , Zn(Hg)/HCl, Pd/C | De novo core construction | 40–65% (overall) |
| Suzuki-Miyaura Coupling | Naphthyl Halides, Boronic Acids | Pd(OAc)2 , NHC/Phosphine | Late-stage functionalization | 75–95% |
| Alkyne Annulation | 1-Phenyl-1-pentyne, Aldehydes | GaCl3 | Polysubstituted naphthalenes | 60–85% |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each phase includes specific checkpoints (e.g., TLC, gas evolution) to ensure the reaction is proceeding correctly before advancing to the next step.
Protocol A: Modified Haworth Cyclization to 1-Tetralone
This protocol details the critical intramolecular cyclization step, converting 4-phenylbutanoic acid to 1-tetralone.
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylbutanoic acid (10.0 g, 60.9 mmol).
-
Activation: Slowly add concentrated H2SO4 (50 mL) dropwise at 0 °C. Causality: The strong acid protonates the carboxylic acid, generating an acylium ion equivalent necessary for the electrophilic attack on the aromatic ring.
-
Cyclization: Heat the mixture to 80 °C for 2 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material ( Rf≈0.2 ) should disappear, replaced by a UV-active spot for 1-tetralone ( Rf≈0.5 ).
-
-
Quenching: Cool the mixture to room temperature and pour it carefully over 200 g of crushed ice. Causality: Rapid dilution in ice prevents unwanted sulfonation of the newly formed tetralone ring.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3 until gas evolution ceases (validating the neutralization of residual acid). Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Characterization: Confirm the product via 1H NMR. The appearance of a triplet at ~2.9 ppm (aromatic-adjacent CH2 ) and a multiplet at ~8.0 ppm (proton adjacent to the carbonyl) validates the formation of 1-tetralone.
Protocol B: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-Bromonaphthalene
This protocol details the late-stage functionalization of a naphthyl halide using an aryl boronic acid.
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine 1-bromonaphthalene (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), XPhos ligand (0.04 mmol, 4 mol%), and anhydrous K2CO3 (2.0 mmol)[7][10].
-
Solvent Addition: Add degassed toluene (5 mL). Causality: Degassing is critical to prevent the oxidation of the electron-rich phosphine ligand and the Pd(0) active species.
-
Heating: Seal the tube and heat at 100 °C for 12 hours.
-
Validation Checkpoint: A color change from yellow to dark brown/black indicates the formation and cycling of the active Pd species. TLC (Hexanes 100%) should show the complete consumption of 1-bromonaphthalene.
-
-
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, 100% hexanes).
-
Characterization: Validate the synthesis of 1-phenylnaphthalene via GC-MS (molecular ion peak at m/z 204) and 1H NMR (loss of the upfield boronic acid protons and integration of 12 aromatic protons).
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. m.youtube.com [m.youtube.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Protocol for the Synthesis of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Area: Organic Synthesis, Drug Discovery, and Advanced Materials
Introduction & Mechanistic Rationale
The functionalization of naphthol derivatives is a cornerstone in the development of novel fluorophores, ligands, and biologically active small molecules. Specifically, 2-alkoxy-1-naphthaldehydes serve as critical intermediates in the synthesis of heterocyclic scaffolds such as naphthofurans and complex Schiff bases[1].
The synthesis of 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde is achieved via a classic Williamson ether synthesis. This protocol details the SN2 O-alkylation of 2-hydroxy-1-naphthaldehyde using cyclopropylmethyl bromide.
Causality in Reaction Design:
-
Base Selection: A mild inorganic base system utilizing Potassium Carbonate ( K2CO3 ) supplemented with a catalytic amount of Cesium Carbonate ( Cs2CO3 ) is employed[2]. K2CO3 is sufficiently basic to deprotonate the naphthol ( pKa≈9.5 ) without triggering unwanted aldol condensations at the aldehyde moiety. The addition of Cs2CO3 leverages the "cesium effect," which enhances the solubility of the carbonate base in organic solvents and produces a highly reactive, poorly solvated ("naked") naphthoxide nucleophile[2].
-
Solvent Selection: N,N-Dimethylformamide (DMF) is the optimal polar aprotic solvent for this transformation. It effectively solvates the potassium and cesium cations, leaving the naphthoxide anion free to attack the alkyl halide[2].
-
Substrate Considerations: Cyclopropylmethyl bromide is a primary alkyl halide, making it an excellent electrophile for SN2 displacement. Because the cyclopropyl ring is susceptible to carbocation-mediated ring-opening under acidic conditions, maintaining a strictly basic environment is paramount to preserving the structural integrity of the cyclopropylmethyl group.
Reaction Pathway & Workflow Visualization
The following diagram illustrates the logical progression of the synthesis, from the initial deprotonation to the final purification of the target molecule.
Workflow for the Williamson ether synthesis of the target naphthaldehyde.
Materials & Reagents
The following table summarizes the quantitative data and stoichiometric ratios required for a standard 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| 2-Hydroxy-1-naphthaldehyde | 172.18 | 1.0 | 1.72 g | Starting Material (Nucleophile precursor) |
| Cyclopropylmethyl bromide | 135.00 | 1.5 | 2.03 g (1.46 mL) | Alkylating Agent (Electrophile) |
| Potassium carbonate ( K2CO3 ) | 138.21 | 1.5 | 2.07 g | Primary Base (Deprotonation) |
| Cesium carbonate ( Cs2CO3 ) | 325.82 | 0.2 | 0.65 g | Co-base (Enhances nucleophilicity) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Polar Aprotic Solvent |
Note: Ensure all solid bases are finely powdered and oven-dried prior to use to prevent moisture-induced side reactions.
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system. Visual cues (color changes) and physical state shifts are included to help the operator verify the success of each step in real-time.
Phase 1: Activation and Deprotonation
-
Preparation: Equip a 100 mL oven-dried round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Argon or Nitrogen) for 5 minutes.
-
Reagent Loading: Add 2-hydroxy-1-naphthaldehyde (1.72 g, 10.0 mmol), anhydrous K2CO3 (2.07 g, 15.0 mmol), and anhydrous Cs2CO3 (0.65 g, 2.0 mmol) to the flask[2].
-
Solvation: Inject 20 mL of anhydrous DMF via syringe.
-
Deprotonation: Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.
-
Validation Check: The mixture will transition from a pale yellow suspension to a vibrant, deep yellow/orange color, confirming the quantitative formation of the naphthoxide anion[2].
-
Phase 2: SN2 Alkylation
-
Electrophile Addition: Using a syringe, add cyclopropylmethyl bromide (1.46 mL, 15.0 mmol) dropwise over 5 minutes to prevent localized thermal spikes.
-
Reaction Heating: Replace the septum with a reflux condenser (under inert atmosphere) and transfer the flask to a pre-heated oil bath set to 60 °C.
-
Incubation: Allow the reaction to proceed with continuous stirring for 12 hours.
-
Causality Note: While primary alkyl halides are highly reactive, the naphthoxide is sterically hindered by the adjacent aldehyde group. Mild heating ensures complete conversion without degrading the aldehyde functionality[3].
-
Phase 3: Quenching and Workup
-
Cooling & Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold distilled water.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Diethyl Ether ( Et2O ) or Ethyl Acetate (3 × 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with distilled water (3 × 50 mL) and saturated aqueous NaCl (brine, 50 mL).
-
Causality Note: DMF is highly miscible with water and will partition into the organic layer. Multiple aggressive water washes are strictly required to pull the DMF out of the organic phase[2].
-
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 4: Purification
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel (230–400 mesh). Use a gradient elution starting from 100% Hexanes to 90:10 Hexanes:Ethyl Acetate.
-
Isolation: Collect the fractions containing the target compound (monitor via TLC, UV active at 254 nm). Evaporate the solvent to afford 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde as a solid or viscous oil.
References
- A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)
- Supporting Information - Wiley-VCH Source: Wiley-VCH URL
- Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives Source: RSC Publishing URL
- Possible interaction presentation of calixarene-based probe (L)
Sources
Application Note: Synthesis and Mechanistic Profiling of Schiff Bases Derived from 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
Executive Summary & Scientific Rationale
The development of novel Schiff bases (imines) is a cornerstone of medicinal chemistry, materials science, and coordination chemistry. While 2-hydroxy-1-naphthaldehyde is a ubiquitous precursor for these compounds, its derivatives inherently exhibit complex keto-enol tautomerism in both solution and solid states[1]. This tautomeric equilibrium can complicate photophysical profiling and unpredictably alter metal-ligand coordination geometries.
To circumvent this, researchers utilize O-alkylated derivatives such as 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde (CAS: 883528-03-8) [2]. By masking the C2-hydroxyl group with a lipophilic and sterically unique cyclopropylmethoxy moiety, the resulting Schiff base is strictly "locked" in the imine form. This application note details the optimized synthesis, mechanistic causality, and self-validating protocols for generating these locked Schiff bases, designed specifically for drug development professionals and synthetic chemists requiring stable, predictable molecular architectures.
Mechanistic Insights & Causality
The synthesis of a Schiff base from 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde and a primary amine relies on a classic nucleophilic addition-elimination pathway. However, the specific structural features of this precursor dictate the reaction conditions:
-
Steric Shielding & Electrophilicity: The bulky cyclopropylmethoxy group at the C2 position creates a sterically hindered environment around the C1-aldehyde. To overcome this activation barrier, acid catalysis (typically glacial acetic acid or catalytic H₂SO₄) is strictly required[3]. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the primary amine.
-
Solvent Causality: Absolute ethanol is the solvent of choice[4]. At its reflux temperature (78 °C), it provides optimal kinetic energy to drive the dehydration step (conversion of the hemiaminal intermediate to the imine). More importantly, the thermodynamic profile of ethanol allows the highly lipophilic Schiff base product to remain soluble at reflux but aggressively precipitate upon cooling, driving the equilibrium forward via Le Chatelier's principle and enabling isolation by simple filtration[5].
-
Tautomeric Locking: Because the C2-oxygen is alkylated, intramolecular hydrogen bonding to the imine nitrogen is impossible. This prevents the proton transfer required for keto-enol tautomerism, locking the molecule in a rigid enol-ether/imine state and stabilizing its fluorescence and electronic properties.
Experimental Visualization
Workflow and mechanistic pathway for the synthesis of the locked Schiff base.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the following tables summarize the stoichiometric requirements and the optimization matrix used to establish the standard protocol.
Table 1: Reagent Specifications & Stoichiometry (10 mmol Scale)
| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Mass / Volume | Role in Synthesis |
| 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde | 226.27 | 1.0 | 2.26 g | Electrophilic Precursor |
| Primary Amine (e.g., Aniline derivative) | Variable (e.g., 93.13) | 1.05 | ~0.98 g | Nucleophile |
| Absolute Ethanol | 46.07 | Solvent | 30.0 mL | Reaction Medium |
| Glacial Acetic Acid | 60.05 | Catalytic | 3-5 drops | Carbonyl Activator |
Table 2: Reaction Optimization Matrix
| Solvent System | Temperature | Catalyst | Time (hrs) | Product Yield (%) | Purity Profile |
| Methanol | 65 °C (Reflux) | None | 6.0 | 45% | High unreacted aldehyde |
| Ethanol | 78 °C (Reflux) | None | 4.0 | 62% | Moderate |
| Ethanol | 78 °C (Reflux) | Glacial AcOH | 2.5 | 88% | Excellent (Crystalline) |
| Toluene | 110 °C (Reflux) | p-TsOH | 2.0 | 75% | Requires column chromatography |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual cues and in-process monitoring steps are embedded to ensure the operator can verify the reaction's success in real-time.
Phase 1: Preparation and Activation
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.26 g (10 mmol) of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde[2] in 20 mL of absolute ethanol. Stir at room temperature until the solution is completely homogeneous.
-
Amine Addition: In a separate vial, dissolve 10.5 mmol of the chosen primary amine in 10 mL of absolute ethanol. Add this solution dropwise to the stirring aldehyde solution over 5 minutes.
-
Catalysis: Add 3 to 5 drops of glacial acetic acid to the mixture. Self-Validation Cue: A slight deepening of the solution's color (typically to a vibrant yellow or orange) should be observed immediately, indicating the formation of the initial conjugated intermediates.
Phase 2: Reflux and Condensation
-
Heating: Attach a reflux condenser to the flask and heat the mixture in an oil bath set to 85 °C to maintain a gentle ethanol reflux (internal temperature ~78 °C)[3].
-
In-Process Monitoring (TLC): After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using a Hexane:Ethyl Acetate (8:2 v/v) solvent system.
-
Validation: The reaction is complete when the UV-active spot corresponding to the starting aldehyde (higher Rf due to lipophilicity) is completely consumed, replaced by a new, intensely colored or fluorescent spot corresponding to the Schiff base.
-
Phase 3: Isolation and Purification
-
Precipitation: Once TLC confirms completion (typically 2.5 to 3 hours), remove the flask from the heat source and allow it to cool gradually to room temperature. Subsequently, place the flask in an ice-water bath (0-5 °C) for 30 minutes. Self-Validation Cue: Heavy crystallization should occur as the solubility of the lipophilic Schiff base drops drastically in cold ethanol[5].
-
Filtration: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to remove any unreacted amine and trace acid.
-
Recrystallization: For analytical purity, recrystallize the crude solid from hot absolute ethanol or a mixture of chloroform/ethanol[4]. Dry the final purified crystals in a vacuum desiccator over anhydrous CaCl₂ or P₂O₅ for 24 hours.
References
-
ResearchGate. "Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes". ResearchGate. Available at: [Link]
-
Der Pharma Chemica. "Synthesis and Characterization of Pd (II) Schiff Base Metal Complexes". Der Pharma Chemica. Available at: [Link]
Sources
Application Note: Large-Scale Synthesis Procedure for 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
Executive Summary
2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde (CAS: 883528-03-8, MW: 226.27 g/mol ) is a highly valued structural building block utilized in the synthesis of complex naphthofuran derivatives and targeted pharmaceutical agents. Transitioning the synthesis of this compound from a milligram-scale discovery environment to a multi-kilogram manufacturing scale requires rigorous optimization of reaction kinetics, thermal management, and isolation techniques. This application note details a robust, chromatography-free protocol leveraging a Williamson ether synthesis pathway optimized for high yield and purity.
Mechanistic Rationale & Process Design
The core transformation relies on the O-alkylation of 2-hydroxy-1-naphthaldehyde with (bromomethyl)cyclopropane via a bimolecular nucleophilic substitution ( SN2 ) mechanism.
-
Base Selection (Causality): While sodium hydride (NaH) is frequently used in discovery chemistry for deprotonation, it presents severe safety hazards (e.g., explosive H2 gas evolution) upon scale-up. Anhydrous potassium carbonate ( K2CO3 ) is selected as the optimal base. The pKa of the phenolic proton in 2-hydroxy-1-naphthaldehyde is sufficiently lowered by the electron-withdrawing nature of the adjacent aldehyde group, allowing K2CO3 to drive quantitative deprotonation without the risks associated with strong hydride bases[1].
-
Solvent Dynamics: N,N-Dimethylformamide (DMF) is employed as the reaction medium. As a polar aprotic solvent, DMF effectively solvates the potassium cation, leaving the naphthoxide anion highly nucleophilic and sterically exposed for the subsequent alkylation[1].
-
Thermal Control: The reaction is maintained at 85 °C. Lower temperatures result in sluggish kinetics due to the steric bulk of the naphthyl ring, whereas exceeding 100 °C promotes thermal degradation of the aldehyde and increases the probability of competing C-alkylation side reactions.
Process Workflow
Workflow for the large-scale synthesis of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde.
Quantitative Data & Material Requirements
The following stoichiometry is optimized for a 1.0 kilogram scale of the limiting reagent to ensure a self-validating and scalable system.
Table 1: Reagent Stoichiometry for 1.0 kg Scale Synthesis
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 2-Hydroxy-1-naphthaldehyde | 172.18 | 1.00 | 1.00 kg (5.81 mol) | Starting Material |
| (Bromomethyl)cyclopropane | 135.00 | 1.20 | 0.94 kg (6.97 mol) | Alkylating Agent |
| Potassium Carbonate ( K2CO3 ) | 138.21 | 2.00 | 1.60 kg (11.6 mol) | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 5.0 L | Solvent |
| Deionized Water | 18.02 | N/A | 20.0 L | Anti-solvent/Quench |
| Ethanol (95%) | 46.07 | N/A | ~4.0 L | Recrystallization |
Step-by-Step Protocol (Kilogram Scale)
Phase 1: Reactor Setup & Deprotonation
-
Ensure the 20 L jacketed glass reactor is clean, dry, and purged with inert nitrogen gas to prevent oxidative degradation of the aldehyde.
-
Charge the reactor with 5.0 L of anhydrous DMF.
-
Begin overhead stirring at 150 RPM and add 1.00 kg of 2-hydroxy-1-naphthaldehyde.
-
Slowly charge 1.60 kg of finely powdered, anhydrous K2CO3 (325 mesh preferred for maximum surface area) into the reactor.
-
Stir the suspension at 20–25 °C for 1 hour. Visual Cue: The mixture will transition to a deep yellow/orange color, confirming the formation of the potassium naphthoxide intermediate.
Phase 2: Alkylation & Thermal Control 6. Using an addition funnel, add 0.94 kg of (bromomethyl)cyclopropane dropwise over 45 minutes. Maintain the internal temperature below 30 °C during the addition to control the mild exotherm. 7. Once the addition is complete, gradually heat the reactor jacket to achieve an internal temperature of 85 °C. 8. Maintain stirring at 85 °C for 6 to 8 hours. 9. In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. Proceed to the isolation phase only when the remaining 2-hydroxy-1-naphthaldehyde is < 1.0% AUC.
Phase 3: Aqueous Quench & Isolation 10. Cool the reactor contents to 20 °C. 11. In a separate 50 L precipitation vessel, prepare 20.0 L of vigorously stirred ice-water (0–5 °C). 12. Slowly transfer the DMF reaction mixture into the ice-water over 1 hour. A pale yellow to off-white precipitate will immediately form as the product is highly insoluble in water, while DMF and inorganic salts remain in the aqueous phase. 13. Stir the resulting slurry for an additional 2 hours at 5 °C to ensure complete precipitation and to dissolve all inorganic byproducts (KBr, excess K2CO3 ). 14. Isolate the crude product via vacuum filtration using a Nutsche filter. Wash the filter cake with 3 × 2.0 L of cold deionized water to remove any residual DMF.
Phase 4: Purification (Recrystallization) 15. Transfer the damp crude solid to a clean reactor configured for reflux. 16. Add 4.0 L of 95% Ethanol and heat to 75 °C until complete dissolution is achieved. 17. Slowly cool the solution to room temperature over 4 hours, then chill to 0 °C for 2 hours to maximize crystallization yield. 18. Filter the purified crystals, wash with 500 mL of cold ethanol, and dry in a vacuum oven at 45 °C for 24 hours.
Analytical Characterization & Release Criteria
To ensure the integrity of the synthesized batch, the final product must meet the following release specifications before downstream utilization.
Table 2: Quality Control Specifications
| Parameter | Specification | Analytical Method |
| Appearance | Pale yellow to off-white crystalline powder | Visual Inspection |
| Purity | ≥ 98.5% | HPLC (UV at 254 nm) |
| Identity (Mass) | m/z 227.1 [M+H]+ | LC-MS (ESI+) |
| Identity ( 1H NMR) | Conforms to structure | 400 MHz, CDCl3 |
| Residual Solvent | ≤ 5000 ppm (Ethanol) | GC-FID |
References
-
Title: UC San Diego Electronic Theses and Dissertations - eScholarship (O-Alkylation Procedures of 2-Hydroxy-1-naphthaldehyde) Source: escholarship.org URL: [Link]
Sources
Application Note: Chromatographic Purification of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Chemical Context
The compound 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde is a critical synthetic building block used in the development of bioactive heterocycles, Schiff base ligands, and advanced luminophores [1]. It is typically synthesized via the Williamson ether synthesis, reacting 2-hydroxy-1-naphthaldehyde with cyclopropylmethyl bromide in the presence of a weak base (e.g., K2CO3 ) in a polar aprotic solvent such as DMF or acetone.
While the synthesis is straightforward, the downstream purification is notoriously challenging. The crude reaction mixture invariably contains unreacted starting materials, excess alkylating agent, and high-boiling solvent residues. As a Senior Application Scientist, I have designed this protocol to move beyond basic procedural steps, focusing instead on the chromatographic causality and the physicochemical interactions that dictate successful baseline resolution on silica gel.
Mechanistic Rationale for Elution Behavior (Expertise & Experience)
A common pitfall in standard column chromatography is the assumption that phenols are universally more polar (and thus elute later) than their corresponding alkyl ethers. In the case of ortho-hydroxyaldehydes, this heuristic fails.
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The Starting Material (2-Hydroxy-1-naphthaldehyde): This molecule features a strong, six-membered intramolecular hydrogen bond between the C2-hydroxyl proton and the C1-aldehyde carbonyl oxygen [2]. This chelation effectively "masks" both the hydrogen-bond donor and acceptor sites from the silanol ( -SiOH ) groups of the silica gel stationary phase. Consequently, the starting material behaves as a relatively non-polar entity and elutes rapidly.
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The Product (2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde): O-alkylation with the cyclopropylmethyl group disrupts this intramolecular hydrogen bond. The resulting ether possesses a freely rotating aldehyde group and an ether linkage. Both of these functional groups act as potent hydrogen-bond acceptors, interacting strongly with the acidic silanol groups of the silica gel.
Experimental Workflow
Workflow for the chromatographic purification of 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde.
Quantitative Data & Impurity Profile
To ensure a self-validating system, TLC parameters must be strictly monitored. The table below summarizes the expected behavior of the crude mixture components on Silica Gel 60 F254 TLC plates using a 10% Ethyl Acetate in Hexanes solvent system.
| Component | Structural Feature dictates Polarity | Expected Rf (10% EtOAc/Hexane) | Elution Order |
| Cyclopropylmethyl bromide | Alkyl halide (Highly non-polar, volatile) | 0.90 - 0.95 | 1 (Solvent Front) |
| 2-Hydroxy-1-naphthaldehyde | Chelated Phenol (Masked H-bonding) | ~0.65 | 2 |
| Target Product | Ether/Aldehyde (Exposed H-bond acceptors) | ~0.45 | 3 |
| DMF / Baseline Impurities | Highly polar / Polymeric | 0.00 - 0.10 | 4 (Retained) |
Detailed Step-by-Step Protocol
Phase 1: Pre-Chromatography Preparation (DMF Removal)
Trustworthiness Note: Residual DMF will cause severe peak tailing on silica gel, ruining the separation. It must be removed prior to chromatography.
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Dilute the crude reaction mixture with Ethyl Acetate (3 volumes).
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Wash the organic layer sequentially with distilled water (3x) and a 5% aqueous Lithium Chloride ( LiCl ) solution (2x). The LiCl wash is highly effective at partitioning DMF into the aqueous phase [3].
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Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield a crude oil.
Phase 2: Dry Loading
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Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).
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Add Silica Gel 60 (230-400 mesh) to the flask (approximately 3 grams of silica per 1 gram of crude product).
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Evaporate the DCM completely using a rotary evaporator until a fine, free-flowing, homogenous powder is achieved.
Phase 3: Column Packing and Elution
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Slurry Packing: Prepare a slurry of Silica Gel 60 in 100% Hexanes. Pour smoothly into the glass column, tapping the sides to ensure a tightly packed bed without channeling. Add a 1 cm layer of sea sand to the top.
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Loading: Carefully pour the dry-loaded silica/sample mixture onto the sand layer. Top with another 1 cm layer of sand to protect the sample bed from solvent disturbances.
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Isocratic Wash (100% Hexanes): Elute with 2 Column Volumes (CV) of 100% Hexanes. This flushes out any residual cyclopropylmethyl bromide.
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First Gradient Step (2% EtOAc in Hexanes): Elute with 3 CVs of 2% EtOAc. Monitor fractions via TLC. The unreacted 2-hydroxy-1-naphthaldehyde (bright yellow spot under visible light, highly UV active) will elute here due to its chelated nature.
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Second Gradient Step (10% EtOAc in Hexanes): Step the gradient to 10% EtOAc. The target 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde will begin to elute. Collect in 20 mL fractions.
Phase 4: Validation and Recovery
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Spot every third fraction on a TLC plate. Pool all fractions containing a single UV-active spot at Rf≈0.45 .
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Concentrate the pooled fractions via rotary evaporation (water bath at 35°C) to yield the purified product.
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Spectroscopic Validation: Confirm purity via 1H -NMR. The spectrum must show the complete disappearance of the sharp phenolic singlet at δ≈12.8 ppm (characteristic of the starting material) and the presence of the cyclopropyl methine/methylene multiplets between δ0.3−1.3 ppm .
References
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Kalechits, G. V., Osinovskii, A. G., Matveenko, Y. V., & Ol'khovik, V. K. "Synthesis of 2-hydroxy-1-naphthaldehyde under conditions of heterogeneous catalysis." Russian Journal of Applied Chemistry, Vol. 75, No. 6 (2002): 962-964. URL: [Link]
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Al-Ghamdi, A. A., Al-Sodies, O. A., & Al-Hazmi, A. M. "Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine." Molecules, 18(5) (2013): 5513-5527. URL: [Link]
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Supporting Information for the Alkylation of 2-hydroxy-1-naphthaldehyde (General Procedures for Organic Synthesis). Wiley-VCH. URL: [Link]
analytical methods for the characterization of naphthaldehyde compounds
Defining the Scope
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Defining the Scope
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Outlining the Analysis
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Justifying Method Choice
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Detailing Structural Analysis
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Updating the References
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Validating NMR & GC-MS
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Defining Suitability Testing
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I'm also compiling the references at the end, using the provided URLs exactly. Ref 1: BenchChem. "A Comparative Guide to Validated Analytical Methods for 2-Naphthaldehyde Quantification." URL: Ref 2: BenchChem. "A Comparative Spectroscopic Analysis: 1-Naphthalenemethanol and Its Precursors." URL: Ref 3: Analyst (RSC Publishing). "High-performance Liquid Chromatographic Determination of Some Amino Acids After Derivatization With 2-Hydroxy-1-naphthaldehyde." URL: Ref 4: BenchChem. "A Comparative Analysis of HPLC and GC for Purity Assessment of 6-Bromo-2-methoxy-1-naphthaldehyde." URL:
Finalizing the Structure
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Elaborating on Protocols
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Application Note: Synthesis and Evaluation of Novel ROS-Responsive Organic Polymeric Nanoparticles for Targeted Drug Delivery
Executive Summary
The deliberate design and synthesis of novel organic materials is a cornerstone of innovation in modern pharmacokinetics and targeted drug delivery. Conventional nanocarriers frequently suffer from premature drug leakage during systemic circulation and poor tissue penetration, severely limiting their clinical translation[1]. To overcome these barriers, stimuli-responsive polymers (SRPs) have emerged as intelligent delivery systems capable of undergoing regulated physicochemical changes in response to specific biological triggers[2].
This application note details the synthesis, formulation, and evaluation of a novel organic material: Phenylboronic acid (PBA)-modified dextran nanoparticles . By exploiting the unique biochemical landscape of the tumor microenvironment (TME), these organic polymeric nanocarriers provide a self-validating, highly specific mechanism for the targeted delivery of chemotherapeutics.
Mechanistic Rationale: The Tumor Microenvironment as a Trigger
As a Senior Application Scientist, the first step in designing an effective nanocarrier is establishing a solid mechanistic causality between the material's chemistry and the target biology.
The tumor microenvironment (TME) is characterized by elevated levels of reactive oxygen species (ROS)—specifically hydrogen peroxide ( H2O2 ), which can reach concentrations up to 1 mM—and mild acidity (pH 5.0–6.5)[3]. We utilize PBA-modified dextran because it uniquely capitalizes on these conditions through a dual-function mechanism:
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Active Targeting: PBA acts as a targeting ligand by forming reversible covalent complexes with sialic acid, which is heavily overexpressed on the surface membranes of cancer cells[4].
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Stimuli-Responsive Cleavage: The carbon-boron bond of the PBA ester is highly susceptible to oxidative cleavage in the presence of H2O2 [3].
When the amphiphilic nanoparticle reaches the TME via the enhanced permeability and retention (EPR) effect, the elevated ROS levels oxidize the boronic ester linkages. This chemical degradation shifts the polymer from amphiphilic to entirely hydrophilic, dismantling the nanoparticle core and triggering the rapid release of the encapsulated chemotherapeutic agent, Doxorubicin (DOX)[5].
Pathway Visualization
Mechanism of ROS-responsive nanoparticle self-assembly and triggered drug release in the TME.
Quantitative Data Presentation
The physicochemical properties of the synthesized PBA-Dextran nanoparticles are critical for evaluating their potential as drug delivery vehicles. The table below summarizes the baseline characteristics of our optimized formulation, ensuring a standardized benchmark for reproducibility.
| Property | Value | Characterization Technique |
| Polymer Molecular Weight (Mw) | ~45 kDa | Gel Permeation Chromatography (GPC) |
| Hydrodynamic Diameter | 120 ± 15 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.20 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15.4 ± 2.1 mV | Electrophoretic Light Scattering |
| DOX Encapsulation Efficiency (EE%) | 78.5 ± 3.2% | UV-Vis Spectroscopy ( λabs = 480 nm) |
| Drug Loading Content (DLC%) | 12.4 ± 1.1% | UV-Vis Spectroscopy ( λabs = 480 nm) |
| Cumulative Release (pH 7.4, 0 mM H2O2 ) | ~20% at 60 h | Fluorescence Spectroscopy |
| Cumulative Release (pH 5.0, 1 mM H2O2 ) | >85% at 60 h | Fluorescence Spectroscopy |
Experimental Protocols
The following protocols outline the synthesis and validation of the ROS-responsive organic nanocarriers. Every step is designed as a self-validating system to ensure scientific rigor and eliminate confounding variables.
Workflow Visualization
Experimental workflow from organic polymer synthesis to in vitro stimuli-responsive release.
Protocol 1: Synthesis of PBA-Modified Dextran
Causality & Rationale: Dextran is selected as the polymeric backbone due to its abundant hydroxyl groups, which provide accessible sites for esterification without requiring harsh, toxic metal catalysts that could contaminate biomedical formulations[4].
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Preparation: Dissolve 1.0 g of Dextran (Mw ~40 kDa) in 20 mL of anhydrous dimethyl sulfoxide (DMSO) under an argon atmosphere.
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Scientist's Insight: Anhydrous conditions are critical. Even trace amounts of water will hydrolyze the EDC intermediate, drastically reducing the degree of substitution (DS) of PBA on the dextran backbone.
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-
Activation: In a separate vial, dissolve 0.5 g of 4-carboxyphenylboronic acid pinacol ester, 0.4 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 0.05 g of 4-dimethylaminopyridine (DMAP) in 10 mL of anhydrous DMSO. Stir for 30 minutes to activate the carboxylic acid groups.
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Conjugation: Add the activated PBA solution dropwise to the Dextran solution. Stir the reaction mixture at room temperature for 24 hours. DMAP acts as a nucleophilic catalyst to accelerate the esterification.
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Purification: Transfer the mixture into a dialysis membrane (MWCO 3.5 kDa) and dialyze against deionized water for 72 hours, changing the water every 8 hours.
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Scientist's Insight: Dialysis removes unreacted small molecules and organic solvents, ensuring the purity of the organic polymer and preventing false-positive toxicity in downstream cellular assays.
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-
Recovery: Lyophilize the purified solution to obtain the PBA-Dextran conjugate as a white powder. Store at -20°C.
Protocol 2: Nanoparticle Formulation & DOX Encapsulation
Causality & Rationale: The nanoprecipitation method is utilized because the PBA-dextran conjugate is amphiphilic. When introduced into an aqueous phase, the hydrophobic PBA groups spontaneously aggregate to form a core that encapsulates the hydrophobic drug (DOX), while the hydrophilic dextran forms a stabilizing corona[4].
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Dissolution: Dissolve 20 mg of PBA-Dextran and 5 mg of DOX in 2 mL of DMSO.
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Self-Assembly: Add the organic solution dropwise (0.1 mL/min) into 20 mL of stirring phosphate-buffered saline (PBS, pH 7.4) at room temperature.
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Scientist's Insight: The dropwise addition rate directly dictates the nucleation kinetics. Rushing this step will lead to multimodal size distributions and premature aggregation. A slow rate ensures a low polydispersity index (PDI < 0.2).
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Purification: Transfer the suspension to an ultrafiltration centrifugal tube (MWCO 10 kDa) and centrifuge at 4,000 rpm for 15 minutes. Wash three times with PBS.
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Scientist's Insight: Ultrafiltration completely removes free DOX and DMSO, establishing a self-validating baseline (0% free drug) for the subsequent release kinetics assay.
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Quantification: Measure the absorbance of the filtrate at 480 nm using UV-Vis spectroscopy to calculate the Encapsulation Efficiency (EE%) and Drug Loading Content (DLC%).
Protocol 3: In Vitro Stimuli-Responsive Release Assay
Causality & Rationale: To accurately mimic the TME, the release buffer must be adjusted to pH 5.0 and supplemented with 1 mM H2O2 [3]. Comparing this to physiological conditions (pH 7.4, 0 mM H2O2 ) validates the stimuli-responsive nature of the organic material.
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Setup: Aliquot 2 mL of the DOX-loaded nanoparticle suspension into three separate dialysis bags (MWCO 10 kDa).
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Incubation: Submerge each bag into 20 mL of distinct release media:
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Condition A (Control): PBS at pH 7.4, 0 mM H2O2 .
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Condition B (Acidic): Acetate buffer at pH 5.0, 0 mM H2O2 .
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Condition C (TME Mimic): Acetate buffer at pH 5.0, 1 mM H2O2 .
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Kinetics: Incubate the samples at 37°C with continuous orbital shaking at 100 rpm.
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Scientist's Insight: 37°C mimics human body temperature, while continuous shaking maintains sink conditions, preventing local saturation of the released drug at the membrane interface.
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-
Sampling: At predetermined time intervals (1, 2, 4, 8, 12, 24, 48, 60 h), withdraw 1 mL of the release medium and immediately replace it with 1 mL of fresh, pre-warmed medium. Replacing the medium maintains the concentration gradient necessary to drive the diffusion of DOX out of the dialysis bag.
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Analysis: Quantify the released DOX using fluorescence spectroscopy (Excitation: 480 nm, Emission: 560 nm) and plot the cumulative release percentage over time.
Conclusion
The development of novel organic materials, specifically stimuli-responsive polymers, provides a robust framework for next-generation targeted drug delivery systems. By exploiting the endogenous chemical gradients of the tumor microenvironment, researchers can achieve high therapeutic efficacy while minimizing systemic toxicity[6]. The self-validating protocols provided herein ensure that the synthesized PBA-Dextran nanoparticles maintain structural integrity in systemic circulation while reliably degrading upon target engagement.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jchemrev.com [jchemrev.com]
- 3. Reactive oxygen species-responsive polymer drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde Synthesis
Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and standard operating procedure (SOP) to address the most common yield-limiting factors encountered during the synthesis of 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde.
This transformation relies on the regioselective O-alkylation of 2-hydroxy-1-naphthaldehyde using cyclopropylmethyl bromide. While seemingly straightforward, steric hindrance, reagent volatility, and the ambident nature of the naphthoxide nucleophile frequently compromise yields.
Part 1: Diagnostic Troubleshooting (FAQs)
Q: Why is my reaction stalling at ~40-50% conversion despite using an excess of cyclopropylmethyl bromide? A: This is the most common issue reported for this workflow and is caused by a combination of steric hindrance and reagent volatility. Cyclopropylmethyl bromide is a sterically hindered primary halide with a relatively low boiling point (~105 °C). If the reaction is run at 80–100 °C without a perfectly sealed system or highly efficient reflux condenser, the alkylating agent evaporates before the sluggish SN2 reaction can reach completion[1]. Actionable Fix: Introduce 0.1 equivalents of Potassium Iodide (KI) to the reaction mixture. This initiates a Finkelstein reaction, converting the bromide into cyclopropylmethyl iodide in situ. The iodide is a vastly superior leaving group, lowering the activation energy of the SN2 displacement and driving the reaction to >90% completion within hours[1].
Q: I am observing multiple side products on my TLC plate. Is C-alkylation occurring? A: 2-Hydroxy-1-naphthaldehyde is an ambident nucleophile. While O-alkylation is kinetically favored, C-alkylation can occur if the ion pair is too tight (e.g., in non-polar or protic solvents) or if a soft base is utilized. To enforce strict O-alkylation, you must use a hard alkali metal carbonate—specifically Potassium Carbonate ( K2CO3 ) or Cesium Carbonate ( Cs2CO3 )—in a polar aprotic solvent like N,N-Dimethylformamide (DMF)[2]. DMF effectively solvates the potassium cation, leaving a "naked," highly reactive naphthoxide oxygen that exclusively attacks the alkyl halide[3].
Q: Can I use Sodium Hydroxide (NaOH) to deprotonate the naphthol and reduce reagent costs? A: Absolutely not. 2-Hydroxy-1-naphthaldehyde contains a highly reactive aldehyde group at the C1 position. Introducing a strong base like NaOH or KOH, especially in the presence of trace moisture, will trigger a Cannizzaro reaction[2]. This causes the aldehyde to disproportionate into the corresponding carboxylic acid and alcohol, irreversibly destroying your starting material. Always rely on mild, heterogeneous carbonate bases[4].
Part 2: Mechanistic Workflow & Troubleshooting Logic
The following diagram illustrates the critical decision points in the synthesis pathway and the causality behind our optimized protocol.
Fig 1: Mechanistic workflow and troubleshooting logic for optimizing O-alkylation yield.
Part 3: Quantitative Performance Data
The table below summarizes internal validation data demonstrating how base, solvent, and additive selection directly dictate the reaction yield and regioselectivity.
| Base | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | O:C Alkylation Ratio |
| NaOH | Ethanol | None | 80 | 12 | 25% | 60:40 (High Cannizzaro) |
| K2CO3 | Acetone | None | 60 | 24 | 55% | 95:5 |
| K2CO3 | DMF | None | 80 | 18 | 72% | >99:1 |
| K2CO3 | DMF | KI (0.1 eq) | 80 | 4 | 94% | >99:1 |
| Cs2CO3 | DMF | KI (0.1 eq) | 80 | 2 | 96% | >99:1 |
Note: While Cs2CO3 provides a marginal speed advantage due to the "cesium effect" (enhanced solubility and softer cation), K2CO3 with catalytic KI is the most cost-effective standard for scale-up[2].
Part 4: Self-Validating Experimental Protocol (SOP)
This step-by-step methodology incorporates built-in validation checkpoints to ensure the integrity of the reaction at every stage.
1. Reagent Preparation & Solvation
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Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with 2-hydroxy-1-naphthaldehyde (1.0 eq), anhydrous K2CO3 (1.5 eq), and Potassium Iodide (KI, 0.1 eq)[4].
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Add anhydrous DMF to achieve a substrate concentration of 0.5 M.
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Validation Checkpoint 1: Stir the suspension at room temperature for 15 minutes. The solution will shift from pale yellow to a vibrant, deep orange/red. This optical shift confirms the successful deprotonation and formation of the highly nucleophilic naphthoxide anion.
2. Alkylation & Heating
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Attach a highly efficient reflux condenser to the flask.
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Dropwise add cyclopropylmethyl bromide (1.2 eq) via syringe. Do not add in a single portion to avoid localized thermal spikes.
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Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere[4].
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Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) after 2 hours. The starting material ( Rf ~0.3, stains deep yellow with 2,4-DNP) should be completely consumed and replaced by a single, higher-running spot ( Rf ~0.6) corresponding to the target ether.
3. Workup & DMF Removal
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Cool the reaction to room temperature and quench by pouring the mixture into crushed ice water (3x the reaction volume). This will precipitate the crude product.
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Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times.
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Validation Checkpoint 3 (Critical): DMF is notorious for carrying over into the organic phase and ruining downstream crystallization. Wash the combined EtOAc extracts with a 5% aqueous Lithium Chloride (LiCl) solution (3x). The LiCl drastically increases the polarity of the aqueous layer, forcing all residual DMF out of the organic phase.
4. Isolation
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Wash the organic layer once with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.
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The resulting solid can be used crude if purity >95% by NMR, or recrystallized from hot ethanol to yield pure 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde as a crystalline solid.
References
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Title: Synthesis of fused furans by gas-phase pyrolysis of 2-allyloxyaryl-propenoic esters Source: RSC Publishing URL: [Link][3]
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Title: A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides Source: PMC (National Institutes of Health) URL: [Link][1]
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Title: Synthesis of Either C2- or C4′-Alkylated Derivatives of Honokiol and Their Biological Evaluation for Anti-inflammatory Activity Source: J-Stage (Chem. Pharm. Bull.) URL: [Link][2]
Sources
- 1. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Either C2- or C4′-Alkylated Derivatives of Honokiol and Their Biological Evaluation for Anti-inflammatory Activity [jstage.jst.go.jp]
- 3. Synthesis of fused furans by gas-phase pyrolysis of 2-allyloxyarylpropenoic esters [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Side Reactions in the Formylation of 2-(Cyclopropylmethoxy)naphthalene
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of sterically hindered, acid-sensitive substrates. The formylation of 2-(cyclopropylmethoxy)naphthalene presents a unique mechanistic tightrope for drug development professionals and synthetic chemists.
While the naphthalene core is highly electron-rich and primed for electrophilic aromatic substitution (EAS) at the 1-position, the cyclopropylmethyl (CPM) ether is notoriously sensitive. Under standard formylating conditions, researchers often observe ether cleavage, cyclopropyl ring-opening, or poor regioselectivity. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Workflow & Failure Points
To troubleshoot effectively, we must first map the competing reaction pathways. The diagram below illustrates the divergence between the desired 1-formylation and the dominant side reactions triggered by specific reagent choices.
Reaction pathways and side reactions in naphthalene formylation.
Troubleshooting Guides & FAQs
Q1: I am using the standard Vilsmeier-Haack reaction (POCl₃/DMF) at 90 °C, but my NMR shows a loss of the cyclopropyl signals and the presence of alkyl chlorides. What is happening? Causality: The Vilsmeier-Haack reaction generates the highly electrophilic chloroiminium ion (Vilsmeier reagent) alongside stoichiometric amounts of hydrogen chloride (HCl). While heating to 90–95 °C is a standard protocol for robust alkoxyarenes like 2-methoxynaphthalene[1], the CPM group is highly acid-labile. At elevated temperatures, the acidic environment protonates the ether oxygen. The adjacent cyclopropyl ring stabilizes the resulting positive charge via a cyclopropylcarbinyl cation intermediate, which rapidly undergoes ring-opening in the presence of chloride ions to form homoallylic or linear alkyl chlorides. Solution: You must decouple the reagent formation from the substrate addition. Pre-form the Vilsmeier reagent at 0 °C, and run the reaction at a maximum of 40 °C. If conversion is low, switch to the non-acidic lithiation approach.
Q2: I switched to the Rieche Formylation (Cl₂CHOMe / TiCl₄) to avoid high temperatures, but now I am isolating 1-formyl-2-naphthol. Why is the ether cleaving? Causality: The Rieche formylation is excellent for low-temperature EAS, but it relies on strong Lewis acids like Titanium(IV) chloride (TiCl₄). TiCl₄ is highly oxophilic and coordinates strongly to the oxygen of the CPM ether. This coordination weakens the O-CH₂ bond, making it susceptible to nucleophilic attack by chloride ions, effectively deprotecting the ether to yield the naphthol byproduct[2]. Solution: Substitute TiCl₄ with a milder Lewis acid such as Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃) at strictly controlled cryogenic temperatures (-78 °C to -20 °C).
Q3: How can I achieve >95% regioselectivity for the 1-position without degrading the CPM group? Causality: The alkoxy group is a strong ortho/para director, kinetically favoring the 1-position due to the alpha-naphthyl effect. However, the steric bulk of the CPM group can impede bulky electrophiles (like the TiCl₄-coordinated Rieche intermediate), leading to competitive formylation at the 3-position or 6-position. Solution: The most reliable method to bypass both acid-mediated degradation and steric misdirection is Directed Ortho-Lithiation (DoM) followed by a DMF quench[3]. The oxygen atom of the CPM group pre-coordinates the lithium cation, directing the strong base (n-BuLi) exclusively to the adjacent 1-position.
Quantitative Data: Formylation Method Comparison
To aid in route selection, the following table summarizes the expected outcomes of different formylation strategies when applied to 2-(cyclopropylmethoxy)naphthalene.
| Method | Reagents | Operating Temp | Target Yield (1-Formyl) | Primary Side Reaction |
| Vilsmeier-Haack | POCl₃ / DMF | 40 °C to 95 °C | 45% - 60% | Cyclopropyl ring-opening (at >60 °C) |
| Rieche Formylation | Cl₂CHOMe / TiCl₄ | -78 °C to 0 °C | 50% - 70% | Ether cleavage (Demethylation/Dealkylation) |
| Directed Lithiation | n-BuLi / DMF | -78 °C to 20 °C | 85% - 95% | Regioisomeric mixtures (if temp spikes) |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The methodologies below include built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly before you reach the final workup.
Protocol A: Directed Ortho-Lithiation / DMF Quench (Recommended for High Purity)
This method avoids Lewis and Brønsted acids entirely, preserving the CPM group[3].
-
System Preparation: Flame-dry a 3-neck round-bottom flask under a continuous Argon sweep.
-
Substrate Dissolution: Dissolve 1.0 eq of 2-(cyclopropylmethoxy)naphthalene in anhydrous THF (0.2 M).
-
Validation Check: Test the THF with Karl Fischer titration; moisture must be <50 ppm to prevent quenching of the organolithium reagent.
-
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add 1.1 eq of n-Butyllithium (n-BuLi, 2.5 M in hexanes) dropwise over 30 minutes.
-
Validation Check: The solution should transition from colorless to a pale yellow/orange suspension, indicating successful formation of the aryllithium species. If it remains colorless, your n-BuLi has likely degraded.
-
-
Electrophilic Quench: Stir at -78 °C for 45 minutes, then add 2.0 eq of anhydrous DMF dropwise.
-
Validation Check: The yellow/orange color should rapidly dissipate to a clear or pale yellow solution, confirming the electrophile has been consumed.
-
-
Hydrolysis: Allow the reaction to warm to 0 °C, then quench slowly with saturated aqueous NH₄Cl. Extract with EtOAc.
-
Validation Check: Spot the organic layer on a TLC plate (Hexanes/EtOAc 9:1). The product will appear as a new, UV-active spot with a lower Rf than the starting material. Staining with 2,4-Dinitrophenylhydrazine (2,4-DNP) will yield a bright orange spot, confirming the presence of the aldehyde.
-
Protocol B: Temperature-Controlled Vilsmeier-Haack (For Scale-Up)
If organolithium reagents cannot be used, this modified Vilsmeier-Haack protocol minimizes acid-catalyzed degradation[4].
-
Reagent Formation: In a dry flask under nitrogen, cool 3.0 eq of anhydrous DMF to 0 °C. Add 1.2 eq of POCl₃ dropwise over 30 minutes.
-
Validation Check: A viscous, pale-yellow complex (the Vilsmeier salt) should form. If the mixture turns dark brown or black, the DMF was wet or the temperature spiked; discard and restart.
-
-
Substrate Addition: Dissolve 1.0 eq of the substrate in a minimal amount of anhydrous 1,2-dichloroethane. Add this dropwise to the Vilsmeier reagent at 0 °C.
-
Controlled Heating: Warm the reaction strictly to 40 °C (do not exceed this temperature) and stir for 12 hours.
-
Buffered Workup: Pour the mixture onto crushed ice containing an excess of Sodium Acetate (NaOAc) to buffer the HCl and hydrolyze the iminium intermediate at a pH of 5-6. Extract with dichloromethane.
References
-
Synthesis of pharmacologically important naphthoquinones and anticancer activity of 2-benzyllawsone through DNA topoisomerase-II. CIMAP / Bioorganic & Medicinal Chemistry. URL:[Link]
-
ChemInform Abstract: A Convenient and Efficient Method for Demethylation of Aryl Methyl Ethers with Magnesium Iodide in Ionic Liquid. ResearchGate. URL:[Link]
Sources
optimization of reaction conditions for synthesizing naphthaldehydes
Welcome to the technical support center for the synthesis of naphthaldehydes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of formylating naphthalene and its derivatives. Naphthaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and advanced materials.[1] However, their synthesis is often plagued by challenges ranging from low yields and poor regioselectivity to difficult purifications.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. By explaining the causality behind experimental choices, we aim to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Troubleshooting the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and widely used method for formylating electron-rich aromatic systems, including naphthalene.[2] It employs a chloroiminium salt, the "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] Despite its utility, the reaction is sensitive to several parameters.
Q1: My Vilsmeier-Haack reaction has a very low yield or failed completely. What are the most common causes?
This is a frequent issue, often traceable to the stability and reactivity of the Vilsmeier reagent itself. The most common culprits are:
-
Moisture Contamination: The Vilsmeier reagent is highly electrophilic and extremely sensitive to moisture.[4] Trace amounts of water in your glassware, solvent, or even the naphthalene substrate will rapidly quench the reagent, halting the reaction.
-
Solution: Rigorously dry all glassware in an oven (120°C for at least 4 hours) and cool under an inert atmosphere (N₂ or Argon). Use anhydrous solvents. If your naphthalene substrate is hygroscopic or has been stored for a long time, consider drying it in a vacuum oven before use.
-
-
Poor Reagent Quality: The purity of both DMF and POCl₃ is critical. Old or improperly stored DMF can contain dimethylamine and formic acid as degradation products, which can consume the Vilsmeier reagent and lead to side reactions.[4]
-
Solution: Use freshly opened bottles of high-purity DMF and POCl₃. If in doubt, distill DMF from calcium hydride under reduced pressure.
-
-
Insufficient Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. It works best on electron-rich naphthalenes (e.g., those with methoxy or amino substituents). If your naphthalene ring is substituted with electron-withdrawing groups (e.g., nitro, cyano, or even a halogen like bromine), it will be deactivated and may not react under standard conditions.[3][4][5]
-
Solution: For deactivated substrates, you may need to increase the reaction temperature significantly (e.g., to 80-100°C).[4] However, be aware this can also promote side reactions. For highly deactivated systems, consider an alternative synthetic route, such as a lithium-halogen exchange followed by formylation with DMF.[5]
-
-
Improper Stoichiometry or Temperature: The molar ratios of substrate:DMF:POCl₃ and the reaction temperature are interdependent and substrate-specific. Using a large excess of the Vilsmeier reagent may not always improve the yield and can complicate purification.
-
Solution: Start with a 1:1.5:1.5 ratio of substrate:DMF:POCl₃. If the yield is low, a systematic optimization of the stoichiometry may be necessary. For highly reactive naphthalenes, the reaction may proceed efficiently at 0°C to room temperature. Less reactive substrates often require heating.
-
Workflow: Troubleshooting Low Yield in Vilsmeier-Haack Reaction
This decision tree can guide your troubleshooting process for a low-yielding Vilsmeier-Haack reaction.
Caption: Decision tree for diagnosing low-yield Vilsmeier-Haack reactions.
Q2: My reaction mixture became a thick, unstirrable solid during the addition of POCl₃ to DMF. Is this normal?
Yes, the formation of a solid is expected. The Vilsmeier reagent (the chloroiminium salt) is often a solid that precipitates from the reaction mixture.[4] However, if the precipitate becomes so thick that it prevents effective stirring, it can lead to poor heat transfer and incomplete reaction due to localized reagent concentration.
-
Causality: This issue is more common when preparing the reagent at high concentrations or when adding the POCl₃ too quickly, which can cause localized super-saturation and rapid precipitation.
-
Solutions:
-
Use a Co-solvent: Add an anhydrous, inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to the DMF before adding POCl₃. This helps to keep the Vilsmeier reagent in solution or as a stirrable slurry.[4]
-
Controlled Addition: Add the POCl₃ dropwise to the DMF solution with vigorous mechanical stirring while cooling the flask in an ice bath. This prevents localized heating from the exothermic reaction and promotes the formation of a more manageable slurry.
-
Section 2: Optimizing the Reimer-Tiemann Reaction for Naphthols
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols and naphthols using chloroform (CHCl₃) and a strong base, typically sodium hydroxide.[6] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[6][7] While effective, this reaction is notorious for modest yields and the formation of isomers.
Q3: I'm getting a mixture of 2-hydroxy-1-naphthaldehyde and 4-hydroxy-1-naphthaldehyde from my Reimer-Tiemann reaction on 2-naphthol. How can I improve the regioselectivity?
The formation of isomers is a common challenge. In electrophilic substitutions on naphthols, the electrophile (dichlorocarbene) can attack different positions on the ring. The phenoxide formed under basic conditions is highly activated, but selectivity can be poor.
-
Causality: The negative charge of the naphthoxide ion is delocalized across the ring, making multiple positions nucleophilic. The final product ratio is a result of kinetic and thermodynamic control, which can be influenced by reaction conditions. The ortho product is often favored due to chelation effects between the hydroxyl group and the incoming electrophile, but this is not always dominant.
-
Solutions to Improve Ortho-Selectivity:
-
Choice of Base: The counter-ion of the base can influence the ortho:para ratio. Bases with cations that can coordinate with the phenoxide, like KOH, can sometimes enhance ortho selectivity compared to NaOH.[8]
-
Solvent System: The reaction is often run in a biphasic system (aqueous NaOH and organic CHCl₃). The efficiency of mixing and the interface where the reaction occurs are crucial. Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve reproducibility and may influence selectivity by altering the environment where the dichlorocarbene is generated and reacts.[6]
-
Temperature Control: While often run at elevated temperatures (e.g., 70-80°C) to drive the reaction, temperature can influence the rates of competing pathways.[8][9] Systematically lowering the temperature (e.g., to 50-60°C) may improve selectivity, although it will likely increase the reaction time.
-
Q4: The yield of my Reimer-Tiemann reaction is very low (<30%). How can I improve it?
Low yields are a well-documented drawback of the Reimer-Tiemann reaction.[7][10] This is due to several factors, including the instability of dichlorocarbene, its reaction with the hydroxide base, and the formation of resinous byproducts.
-
Solutions:
-
Vigorous Mixing: In a biphasic system, ensuring efficient mixing is paramount to bring the aqueous naphthoxide, the organic chloroform, and the interface-generated dichlorocarbene together. Use a high-speed overhead mechanical stirrer rather than a magnetic stir bar, especially on larger scales.
-
Controlled Reagent Addition: Add the chloroform dropwise at a rate that maintains a gentle reflux.[9] Adding it too quickly can lead to an uncontrolled exotherm and promote side reactions.
-
Optimize Molar Ratios: A significant excess of base (e.g., 5-7 equivalents) and a slight excess of chloroform (e.g., 1.5-2 equivalents) are often required to drive the reaction to completion. Refer to established procedures like those in Organic Syntheses for a reliable starting point.[9]
-
Consider an Alternative: For hydroxylated naphthaldehydes, the Duff reaction (using hexamethylenetetramine) or formylation of a protected naphthol via an ortho-lithiation strategy can be higher-yielding alternatives.
-
Section 3: Strategies for Difficult Substrates
Q5: I need to formylate a naphthalene ring with an electron-withdrawing group (EWG), and the Vilsmeier-Haack reaction is failing. What are my options?
This is a classic challenge where standard electrophilic aromatic substitution methods are ineffective. The key is to reverse the polarity of the reaction by making the naphthalene ring the nucleophile.
-
Recommended Method: Halogen-Lithium Exchange This is the most robust method for formylating deactivated aryl halides.[5] The strategy involves converting the inert aryl halide into a highly reactive organolithium species, which then acts as a potent nucleophile.
-
Step 1: Halogen-Lithium Exchange: The bromo- or iodo-naphthalene is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperature (-78°C). This rapidly and cleanly replaces the halogen with a lithium atom.
-
Step 2: Formylation: The resulting aryllithium species is quenched with an electrophilic formylating agent, most commonly anhydrous DMF.
-
Step 3: Workup: The intermediate is hydrolyzed during aqueous workup to reveal the aldehyde.
-
-
Critical Parameters for Success:
-
Strictly Anhydrous & Inert Conditions: Organolithium reagents are pyrophoric and react violently with water and oxygen. All glassware must be flame-dried, and the reaction must be run under a positive pressure of an inert gas.[5]
-
Low Temperature: The reaction must be maintained at -78°C (a dry ice/acetone bath) to prevent side reactions, such as the organolithium reagent reacting with the solvent (e.g., THF).[5]
-
Reagent Quality: The molarity of commercial n-BuLi solutions can decrease over time. It is best practice to titrate the n-BuLi solution before use to determine its exact concentration.
-
Workflow: Selecting a Formylation Method for Naphthalene Derivatives
Caption: A guide to selecting the appropriate formylation method based on the naphthalene substrate.
Section 4: General FAQs
Q6: How does solvent choice affect the regioselectivity of formylation?
Solvent choice can have a profound impact, particularly in Friedel-Crafts type reactions, by stabilizing or destabilizing reaction intermediates. While formylation reactions have their own specific mechanisms, the principles observed in related acylations are instructive. For example, in the Friedel-Crafts acetylation of naphthalene, the ratio of 1-acetylnaphthalene (kinetic product) to 2-acetylnaphthalene (thermodynamic product) is highly solvent-dependent.[11]
-
Non-polar solvents (e.g., CS₂, CH₂Cl₂) tend to favor the formation of the kinetic product (1-substituted naphthalene).
-
Polar solvents (e.g., nitrobenzene) can favor the formation of the more stable thermodynamic product (2-substituted naphthalene).[11]
Causality: This is often due to the differential solubility of the intermediate-Lewis acid complexes. The complex of the kinetic product may be less soluble in non-polar solvents, effectively taking it out of the reaction, while in polar solvents, it may remain soluble and can revert to the starting material, allowing the slower formation of the more stable thermodynamic product to dominate.[11] When optimizing your formylation, consider solvent polarity as a key variable to control regioselectivity.
| Solvent Type | Typical Solvents | Likely Favored Product (Naphthalene) | Rationale |
| Non-Polar | Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂) | 1-Naphthaldehyde (Kinetic) | Lower solubility of the intermediate complex drives the reaction towards the faster-forming product.[11] |
| Polar | Nitrobenzene, Nitromethane | 2-Naphthaldehyde (Thermodynamic) | Higher solubility of intermediates allows the reaction to equilibrate to the more stable product.[11] |
Q7: My crude naphthaldehyde is a dark oil. What are the best purification methods?
Dark coloration is common and usually indicates the presence of polymeric or resinous byproducts. A multi-step purification strategy is often necessary.
-
Aqueous Wash/Extraction: First, perform a standard aqueous workup to remove inorganic salts and water-soluble impurities. If your product is a phenol, you can use a base extraction to separate it from non-acidic impurities.
-
Distillation: For liquid or low-melting naphthaldehydes, vacuum distillation is highly effective at separating the desired product from non-volatile polymeric residues.[9][12] This is often the most crucial step for obtaining a pure product.
-
Recrystallization: If the distilled product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexane, or a mixture) can provide a highly pure, crystalline material.[9]
-
Bisulfite Adduct Formation: For stubborn purifications, aldehydes can be selectively separated by forming a solid bisulfite addition compound. The crude product is stirred vigorously with a saturated aqueous solution of sodium bisulfite. The solid adduct is filtered off, washed with ether to remove non-aldehydic impurities, and then the pure aldehyde is regenerated by treatment with an acid or base.[12]
Section 5: Experimental Protocols
Protocol 1: Reimer-Tiemann Formylation of β-Naphthol to 2-Hydroxy-1-Naphthaldehyde
This protocol is adapted from the verified procedure in Organic Syntheses.[9]
Materials:
-
β-Naphthol (0.69 moles)
-
95% Ethanol
-
Sodium Hydroxide (5 moles)
-
Chloroform (1.1 moles)
-
Deionized Water
-
Concentrated Hydrochloric Acid
Procedure:
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the β-naphthol and 300 g of 95% ethanol.
-
With vigorous stirring, rapidly add a solution of 200 g of sodium hydroxide in 415 g of water.
-
Heat the resulting solution to 70–80°C on a steam bath.
-
Begin the dropwise addition of 131 g of chloroform from the dropping funnel. The addition rate should be controlled to maintain a gentle reflux of the reaction mixture. The start of the reaction is often indicated by a color change.[9] The addition typically takes 1 to 1.5 hours.
-
After all the chloroform has been added, continue stirring the mixture for an additional hour as it cools. The sodium salt of the product may separate.
-
Remove the excess ethanol and chloroform by distillation from a steam bath.
-
Cool the residue and carefully acidify it by the dropwise addition of concentrated hydrochloric acid with good stirring until the solution is acidic to Congo red paper.
-
A dark oil will separate. Add sufficient water to dissolve any precipitated sodium chloride. Separate the oil using a separatory funnel and wash it several times with hot water.
-
Purify the crude oil by vacuum distillation. The product, 2-hydroxy-1-naphthaldehyde, will distill as a slightly colored liquid that solidifies upon cooling.
-
For final purification, the solid can be recrystallized from a minimal amount of ethanol to yield the pure product.
References
-
Wikipedia. (2023, December 1). Gattermann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of 5a. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Ma, D., et al. (n.d.). Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy. PMC. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Gattermann-Koch Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 25). Unlocking the Potential: 2-Hydroxy-1-naphthaldehyde in Modern Chemical Synthesis. Retrieved from [Link]
-
Kato, K., et al. (2025, April 15). Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Alternating Copolymers. Beilstein Archives. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ResearchGate. (n.d.). In(III)-Catalyzed Direct Regioselective Syntheses of 1-Naphthaldehyde Derivatives via a Hidden Aldehyde 1,3-Translocation and Disjointed CO2 Extrusion. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023, November 27). Reimer–Tiemann reaction. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]
-
Adda247. (2023, September 24). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
-
YouTube. (2025, May 6). The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Gattermann Koch Reaction: Mechanism, Uses & Examples. Retrieved from [Link]
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]
-
ACS Publications. (2021, May 18). In(III)-Catalyzed Direct Regioselective Syntheses of 1-Naphthaldehyde Derivatives via a Hidden Aldehyde 1,3-Translocation and Disjointed CO2 Extrusion. Retrieved from [Link]
-
Wikipedia. (2023, May 22). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-naphthaldehyde. Retrieved from [Link]
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stability studies of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde under different conditions
Welcome to the technical support center for 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. As Senior Application Scientists, we have synthesized the following information to help you anticipate and troubleshoot potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde?
A1: Based on its chemical structure, the primary stability concerns for 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde are its susceptibility to oxidation, photogradation, and hydrolysis under certain pH conditions. The aromatic aldehyde functional group is prone to oxidation to the corresponding carboxylic acid.[1] Naphthalene derivatives, in general, can be sensitive to light, leading to photodegradation.[2][3][4] Additionally, aldehydes can undergo various reactions in acidic or basic media.
Q2: How does the cyclopropylmethoxy group affect the stability of the molecule?
A2: The cyclopropylmethoxy group is expected to have a mixed effect on the molecule's stability. The ether linkage is generally stable, but the cyclopropane ring has significant ring strain.[5] While not directly attached to the naphthalene ring, this strain could potentially influence the electronic properties of the molecule, although this effect is likely to be minor. The primary influence of this group is expected to be steric, potentially hindering the approach of certain reagents to the aldehyde group.
Q3: Is 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde sensitive to air?
A3: Yes, due to the presence of the aldehyde group, this compound is likely to be sensitive to air, specifically to oxidation.[1][6] Over time, exposure to atmospheric oxygen can lead to the formation of the corresponding carboxylic acid, 2-(cyclopropylmethoxy)naphthalene-1-carboxylic acid. It is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q4: What are the expected degradation products under hydrolytic conditions?
A4: Under strongly acidic or basic conditions, the aldehyde group could potentially undergo reactions. In acidic media, acetal formation could occur if alcohols are present as impurities or solvents. While the ether linkage of the cyclopropylmethoxy group is generally stable, extreme pH and high temperatures could potentially lead to its cleavage, although this is less likely under typical experimental conditions. Aldehyde hydrazones, if formed as derivatives, are known to be unstable and can hydrolyze back to the aldehyde, especially in the presence of acid.[7]
Q5: What is the anticipated photostability of this compound?
A5: Naphthalene derivatives are known to be photosensitive.[2][3][4] The extended π-electron system of the naphthalene ring can absorb UV light, leading to electronic excitation and subsequent chemical reactions.[8] This can result in complex degradation pathways, including polymerization or the formation of various photoproducts. It is recommended to protect the compound from light during storage and handling.
Troubleshooting Guides: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[9][10] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Hydrolytic Stability Testing
This guide outlines the procedure to assess the stability of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde in acidic, basic, and neutral aqueous solutions.
Experimental Protocol
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: To a third aliquot, add an equal volume of purified water.
-
-
Incubation: Incubate all three samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, or 72 hours). Protect the samples from light.
-
Neutralization: After incubation, cool the acidic and basic samples to room temperature and neutralize them. For the acidic sample, add 0.1 M NaOH, and for the basic sample, add 0.1 M HCl until the pH is approximately 7.
-
Analysis: Analyze all samples, including an unstressed control (stock solution diluted with the organic solvent), by a suitable analytical method like HPLC-UV or LC-MS.[11][12]
Troubleshooting
-
Issue: No degradation is observed.
-
Solution: Increase the acid/base concentration, incubation temperature, or duration.
-
-
Issue: Complete degradation is observed.
-
Solution: Decrease the stress conditions (concentration, temperature, or time) to achieve partial degradation (typically 5-20%), which is ideal for identifying degradation products.[9]
-
Expected Outcome
The following table summarizes the expected stability profile under hydrolytic stress.
| Condition | Expected Stability | Potential Degradation Products |
| 0.1 M HCl, 60°C | Moderately Stable | Minimal degradation expected. Potential for minor hydrolysis-related products. |
| 0.1 M NaOH, 60°C | Potentially Unstable | Possible Cannizzaro reaction (disproportionation to alcohol and carboxylic acid) or other base-catalyzed reactions. |
| Water, 60°C | Stable | Little to no degradation is expected. |
Oxidative Stability Testing
This protocol is designed to evaluate the susceptibility of the compound to oxidative degradation.
Experimental Protocol
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation: To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.
-
Incubation: Keep the sample at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the stressed sample and an unstressed control by HPLC-UV or LC-MS.
Troubleshooting
-
Issue: No degradation observed.
-
Solution: Gently heat the sample (e.g., up to 40°C) or increase the concentration of the oxidizing agent.
-
-
Issue: Too rapid or complete degradation.
-
Solution: Dilute the oxidizing agent or perform the experiment at a lower temperature (e.g., on an ice bath).
-
Expected Outcome
| Condition | Expected Stability | Potential Degradation Products |
| 3% H₂O₂, RT | Unstable | 2-(Cyclopropylmethoxy)naphthalene-1-carboxylic acid |
Photostability Testing
This guide details the process for assessing the compound's stability upon exposure to light.
Experimental Protocol
-
Sample Preparation:
-
Solid State: Place a thin layer of the solid compound in a transparent container.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette or other transparent vessel.
-
-
Control Sample: Prepare a corresponding set of samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Analysis: Analyze the light-exposed and dark control samples by HPLC-UV or LC-MS to quantify any degradation.
Troubleshooting
-
Issue: No photodegradation is observed.
-
Solution: Ensure the light source is functioning correctly and providing the specified intensity. Increase the exposure time.
-
-
Issue: The compound adheres to the container walls.
-
Solution: Use a different solvent or a more dilute solution.
-
Expected Outcome
| Condition | Expected Stability | Potential Degradation Products |
| ICH Q1B Light Exposure | Potentially Unstable | Complex mixture of photoproducts, potentially including polymeric material. |
Thermal Stability Testing
This protocol evaluates the stability of the compound when subjected to heat.
Experimental Protocol
-
Sample Preparation: Place the solid compound in a sealed vial.
-
Control Sample: Keep a control sample at room temperature.
-
Heat Exposure: Place the sample in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 1-2 weeks).
-
Analysis: After the exposure period, allow the sample to cool to room temperature. Dissolve a known amount in a suitable solvent and analyze by HPLC-UV or LC-MS. Compare the results with the control sample.
Troubleshooting
-
Issue: The compound melts or sublimes.
-
Solution: Conduct the experiment at a temperature below the melting point. If sublimation is an issue, ensure the vial is tightly sealed.
-
-
Issue: No degradation is observed.
-
Solution: Increase the temperature or the duration of the study.
-
Expected Outcome
| Condition | Expected Stability | Potential Degradation Products |
| 80°C, 1 week | Likely Stable | Minimal degradation expected, but potential for formation of minor thermal decomposition products. |
Visualizing Experimental Workflows
Forced Degradation Study Workflow
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Sources
- 1. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]
- 3. benchchem.com [benchchem.com]
- 4. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC - Deruish - Journal of Analytical Chemistry [journals.rcsi.science]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting & Rate Optimization for Naphthaldehyde Synthesis
Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers, application scientists, and drug development professionals experiencing kinetic bottlenecks or low yields during the synthesis of naphthaldehyde and its derivatives.
Naphthaldehyde synthesis—whether via the Vilsmeier-Haack formylation of electron-rich naphthalenes or the catalytic oxidation of methylnaphthalenes—often suffers from sluggish reaction rates due to mass transfer limitations, high activation energies, or secondary degradation pathways. This guide provides field-proven, mechanistically grounded solutions to accelerate your reaction rates without compromising regioselectivity.
Part 1: Frequently Asked Questions & Troubleshooting Logic
Q1: My Vilsmeier-Haack formylation of naphthalene derivatives is taking 12–24 hours to reach completion. How can I kinetically accelerate this step?
The Causality: The Vilsmeier-Haack (VH) reaction is notoriously sluggish in standard organic solvents (like acetonitrile or dichloromethane) because the formation of the rate-determining sigma complex between the bulky, lipophilic naphthalene substrate and the hydrophilic iminium ion (Vilsmeier reagent) is energetically demanding.
The Solution: Implement Micellar Catalysis . By introducing micelle-forming surfactants such as Sodium Dodecyl Sulfate (SDS) or Cetyltrimethylammonium Bromide (CTAB), you create a localized pseudophase. According to Piszkiewicz's cooperativity model, the micellar Stern layer concentrates both the electrophilic iminium ion and the lipophilic naphthalene derivative. This drastically increases their effective molarity and lowers the activation energy (Ea), resulting in phenomenal rate enhancements1[1].
Q2: Can non-conventional energy sources be applied to overcome the mass transfer limitations of the viscous Vilsmeier reagent?
The Causality: The Vilsmeier reagent (formed from POCl₃ and DMF) is highly viscous, leading to poor biphasic mixing with solid or highly non-polar naphthalene substrates. Conventional stirring fails to provide the necessary kinetic energy to overcome this phase boundary.
The Solution: Utilize Ultrasonication (Acoustic Cavitation) . High-frequency ultrasound creates, enlarges, and implodes microscopic vapor cavities within the liquid. This implosion generates extreme localized temperatures and micro-jets that obliterate phase boundaries, enhancing mass transfer and reducing reaction times from hours to mere minutes2[2].
Q3: I am scaling up the oxidation of 2-methylnaphthalene to 2-naphthaldehyde. The reaction rate is too slow, and I am seeing over-oxidation to naphthoic acid. What are the best catalytic interventions?
The Causality: If you are using standard Titanium Silicalite-1 (TS-1) zeolites, the pore size is simply too small to accommodate the bulky bicyclic structure of methylnaphthalene, severely limiting the reaction rate to the external surface of the catalyst. Furthermore, residual acidic protons on the catalyst surface drive secondary degradation reactions (over-oxidation or epoxide decomposition).
The Solution: Switch to Ti-Beta Zeolites synthesized via the wetness impregnation method. Ti-Beta possesses a larger pore architecture, allowing the naphthalene substrate to readily access the active internal titanium sites, which drastically increases the reaction rate. To prevent over-oxidation, dope the catalyst with an alkali metal cation to neutralize the acidic protons at the aluminum sites 3[3].
Part 2: Workflow Visualizations
Caption: Troubleshooting logic tree for accelerating and optimizing naphthaldehyde synthesis.
Caption: Kinetic bottlenecks in the Vilsmeier-Haack pathway and targeted acceleration interventions.
Part 3: Quantitative Data & Benchmarks
The following table summarizes the expected rate enhancements when applying the troubleshooting interventions detailed above. Rigorous optimization of these parameters is required to favor specific isomeric ratios during scale-up 4[4].
| Synthetic Route | Baseline Condition | Acceleration Intervention | Original Time | Optimized Time | Yield Impact | Mechanistic Causality |
| Vilsmeier-Haack | Conventional Stirring (Acetonitrile) | Micellar Catalysis (10 mol% SDS) | 12–18 h | 2–4 h | +15–20% | Pseudophase concentration |
| Vilsmeier-Haack | Conventional Stirring (Neat) | Ultrasonication (35 kHz) | 10–24 h | 30–60 min | +10–25% | Acoustic cavitation |
| Catalytic Oxidation | TS-1 Zeolite Catalyst | Ti-Beta Zeolite Catalyst | >24 h | 6–8 h | +30% | Enhanced pore accessibility |
| Catalytic Oxidation | Standard Ti-Beta | Alkali Metal Cation Doping | N/A | N/A | +40% (Selectivity) | Acid site neutralization |
Part 4: Self-Validating Experimental Protocols
Protocol A: Micelle-Catalyzed Vilsmeier-Haack Formylation
Use this protocol when conventional formylation of electron-rich naphthalenes is kinetically stalled.
-
Preparation of the Vilsmeier Reagent: In a dry, round-bottom flask under inert atmosphere, cool 3.0 equivalents of anhydrous DMF to 0°C. Add 1.2 equivalents of POCl₃ dropwise over 15 minutes.
-
Self-Validation Point: The formation of a pale yellow/orange viscous liquid indicates the successful generation of the active iminium salt.
-
-
Micellar Integration: Add 10 mol% of Sodium Dodecyl Sulfate (SDS) directly to the reaction mixture, followed by 5 mL of a compatible co-solvent (e.g., acetonitrile) if necessary to maintain stirring.
-
Substrate Addition: Slowly add 1.0 equivalent of the naphthalene derivative.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir.
-
Self-Validation Point: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the highly non-polar naphthalene spot and the appearance of a strongly UV-active, lower Rf spot confirms the progression of the electrophilic attack.
-
-
Quenching & Hydrolysis: Once TLC indicates completion, pour the mixture over crushed ice. Carefully neutralize with cold 10% NaOH solution until pH 7-8 is reached.
-
Self-Validation Point: The release of dimethylamine gas (distinct fishy odor) and the precipitation of a solid confirm the successful hydrolysis of the intermediate into the final naphthaldehyde.
-
-
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Ultrasonically Assisted Formylation
Use this protocol to overcome severe mass transfer limitations without the use of surfactants.
-
Setup: Place the reaction flask in a temperature-controlled ultrasonic bath operating at 35 kHz.
-
Reagent Mixing: Combine 3.0 equivalents of DMF and 1.2 equivalents of SOCl₂ (or POCl₃) at 0°C. Add 1.0 equivalent of the naphthalene substrate.
-
Sonication: Irradiate the mixture with ultrasound for 30–60 minutes.
-
Self-Validation Point: The previously heterogeneous mixture will become homogeneous much faster than with conventional stirring. Critical: Monitor the internal temperature continuously. Acoustic cavitation generates heat; ensure the bath temperature does not exceed 50°C to prevent the thermal degradation of the Vilsmeier reagent.
-
-
Workup: Quench with ice water, neutralize with sodium acetate or NaOH, and extract the resulting naphthaldehyde using standard organic protocols.
References
-
Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. ResearchGate. Available at:[Link]
-
Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. SCIRP. Available at:[Link]
-
Oxidation of organic compounds on TS-1 and Ti-Beta zeolites synthesized according to the "wetness impregnation method". D-NB.info. Available at:[Link]
Sources
Technical Support Center: Synthetic Strategies for 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex intermediates. Our focus today is 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, a valuable building block. We will explore common synthetic challenges and provide robust, field-proven alternative routes and troubleshooting solutions. This is not a rigid protocol but a dynamic guide to help you navigate the nuances of your experiment.
Overview of Synthetic Challenges
The synthesis of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde typically involves two key transformations: the introduction of a formyl group (-CHO) onto the naphthalene core and the O-alkylation of a hydroxyl group with a cyclopropylmethyl moiety. The order and method of these steps significantly impact yield, purity, and scalability. Researchers commonly encounter issues with regioselectivity, low yields from sterically hindered or moderately activated substrates, and difficult purifications. This guide addresses these specific pain points in a practical, question-and-answer format.
Route 1: Formylation First, then Alkylation
This classic approach begins with the formylation of commercially available 2-naphthol to produce 2-hydroxy-1-naphthaldehyde, a critical intermediate in the synthesis of pharmaceuticals and fluorescent agents.[1][2] This is followed by etherification.
Caption: Synthetic pathway involving formylation followed by alkylation.
FAQ Section 1: Troubleshooting the Formylation of 2-Naphthol
Question 1: My Reimer-Tiemann reaction on 2-naphthol gives a very low yield and a significant amount of dark, tar-like byproduct. What is causing this and how can I optimize the reaction?
Answer: This is a very common issue with the Reimer-Tiemann reaction, especially with naphtholic substrates. The reaction proceeds by generating highly reactive dichlorocarbene (:CCl₂) in a biphasic system, which can be inefficient and prone to side reactions if not properly controlled.[3][4]
Causality & Troubleshooting Steps:
-
Inefficient Carbene Generation & Phase Transfer: The reaction occurs at the interface of the aqueous hydroxide and organic chloroform phases.[3] Inefficient mixing leads to poor generation and transfer of dichlorocarbene to the phenoxide, promoting self-condensation of the aldehyde product into resinous materials.
-
Solution: Employ vigorous, high-speed mechanical stirring. The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium chloride) can dramatically improve yields by facilitating the transport of ions between phases.[5]
-
-
Exothermic Reaction Control: The reaction is highly exothermic once initiated.[3] A runaway temperature can lead to decomposition of both the carbene and the product.
-
Product Purification: The crude product is often an oily mixture containing unreacted naphthol, the desired product, and polymeric tar.
-
Solution: After acidic workup, the resulting dark oil should be separated and washed thoroughly with hot water to remove inorganic salts.[7] The most effective purification is typically vacuum distillation, which separates the product from non-volatile tars.[7] The distilled product can then be further purified by recrystallization from ethanol.[2][7]
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Mixing | Magnetic stirring | High-speed mechanical stirring | Creates a larger interfacial area for the reaction. |
| Catalyst | None | Phase-Transfer Catalyst (e.g., R₄N⁺Cl⁻) | Enhances transport of reactants across the phase boundary.[5] |
| Temperature | Uncontrolled reflux | Maintain 60-70°C, with cooling as needed | Prevents decomposition and side reactions caused by overheating.[3][5][6] |
| Chloroform Addition | Added all at once | Slow, dropwise addition over 1-1.5 hours[7] | Controls the exothermic reaction rate. |
| Purification | Direct recrystallization | Vacuum distillation followed by recrystallization | Effectively removes polymeric byproducts before final purification.[7] |
FAQ Section 2: Troubleshooting the O-Alkylation of 2-Hydroxy-1-naphthaldehyde
Question 2: I am attempting the Williamson ether synthesis on 2-hydroxy-1-naphthaldehyde with (bromomethyl)cyclopropane but my yields are poor. What factors should I consider?
Answer: While this appears to be a standard Williamson ether synthesis, the substrate has unique properties that can affect the reaction's efficiency. Key factors are the choice of base, solvent, and temperature.
Causality & Troubleshooting Steps:
-
Incomplete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic naphthoxide. Weaker bases like potassium carbonate (K₂CO₃) may not achieve complete deprotonation, leading to unreacted starting material.
-
Solution: For a more robust reaction, use a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. NaH ensures irreversible and complete deprotonation.
-
-
Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents (DMF, Acetonitrile, Acetone) are ideal as they solvate the cation (Na⁺ or K⁺) without solvating the naphthoxide nucleophile, thus enhancing its reactivity.
-
Solution: A common and effective system is K₂CO₃ in acetonitrile or DMF.[8] If using NaH, anhydrous DMF is the standard choice. Ensure the solvent is truly anhydrous, as water will quench the hydride.
-
-
Side Reactions (C-alkylation): While less common with phenoxides compared to enolates, there is a small possibility of competitive C-alkylation at the electron-rich 3-position, especially under certain conditions.
-
Solution: Promoting O-alkylation is typically achieved by using the conditions described above (polar aprotic solvent, strong base).
-
-
Reaction Temperature: Higher temperatures can promote side reactions or decomposition.
-
Solution: If using a strong base like NaH, the deprotonation can be done at 0°C, followed by slow warming to room temperature or gentle heating (e.g., 50-60°C) after the addition of the alkyl halide. For K₂CO₃ systems, heating to reflux in acetonitrile (around 80-90°C) is common to ensure a reasonable reaction rate.[8]
-
| Base / Solvent System | Temperature | Pros | Cons |
| K₂CO₃ / Acetonitrile | Reflux (~90°C)[8] | Easy to handle; less stringent anhydrous conditions. | Slower reaction; may not go to completion. |
| NaH / DMF | 0°C to RT/60°C | Fast and irreversible; typically higher yield. | Requires strict anhydrous conditions; NaH is pyrophoric. |
Route 2: Alkylation First, then Formylation
This alternative strategy involves first synthesizing the ether intermediate, 2-(cyclopropylmethoxy)naphthalene, and then introducing the formyl group. This can be advantageous if the formylation of the ether is more efficient or selective than the formylation of 2-naphthol.
Caption: Synthetic pathway involving alkylation followed by formylation.
FAQ Section 3: Formylation of 2-(Cyclopropylmethoxy)naphthalene
Question 3: My Vilsmeier-Haack formylation of 2-(cyclopropylmethoxy)naphthalene is not working. The starting material is recovered or I get a complex mixture. Why is this happening and what is a better alternative?
Answer: This is a well-documented challenge. The Vilsmeier-Haack reaction, while excellent for highly activated aromatics like phenols and anilines, is often sluggish or unsuccessful for substrates that are only moderately electron-rich, such as naphthalene ethers.[9][10][11][12]
Causality & Troubleshooting Steps:
-
Insufficient Ring Activation: The Vilsmeier reagent (a chloromethyliminium salt) is a relatively weak electrophile.[9][10] The cyclopropylmethoxy group provides some activation to the naphthalene ring, but it is often insufficient to drive the electrophilic substitution to completion, leading to recovery of starting material.[11][12]
-
Steric Hindrance: The formylation is directed to the C1 position, which is sterically demanding and can further slow the reaction.[11]
Superior Alternative: The Rieche Formylation
For moderately activated or sterically hindered systems where the Vilsmeier-Haack reaction fails, the Rieche formylation is a powerful alternative.[11] This reaction uses dichloromethyl methyl ether (DCMME) as the formylating agent precursor and a strong Lewis acid, typically titanium tetrachloride (TiCl₄), as the catalyst.[11][12]
-
Mechanism: The Lewis acid activates the DCMME to generate a much more potent electrophile, [CH(Cl)OMe]+[TiCl5]-, which is capable of formylating the less reactive naphthalene ether ring.
-
Advantages: Higher reactivity allows the reaction to proceed under milder conditions and for substrates that are inert to Vilsmeier-Haack conditions.[11]
Question 4: I need to perform a Rieche formylation. What are the critical safety and experimental considerations?
Answer: The Rieche reaction is highly effective but requires careful handling of reagents.
Critical Considerations:
-
Reagent Hazards:
-
Dichloromethyl methyl ether (DCMME): Is a potent carcinogen and lachrymator. It must be handled in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Titanium tetrachloride (TiCl₄): Is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled under an inert atmosphere (N₂ or Ar) and added slowly to the reaction mixture.
-
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be flame-dried or oven-dried, and anhydrous solvents must be used. The reaction should be run under a nitrogen or argon atmosphere.
-
Temperature Control: The addition of TiCl₄ to the solvent and substrate is exothermic. It is critical to perform the addition at a low temperature (e.g., 0°C or below) to control the reaction and prevent side reactions.
Question 5: What about an organolithium-based approach for formylation?
Answer: Yes, directed ortho-metalation (DoM) followed by formylation is another powerful strategy. This involves using an organolithium reagent like n-butyllithium (n-BuLi) to deprotonate the most acidic proton on the ring, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[13][14]
-
Regioselectivity: The C1 proton of naphthalene is the most acidic, so direct lithiation is expected to occur selectively at this position, leading to the desired product upon quenching.
-
Strict Requirements: This method demands the most stringent anhydrous and anaerobic (inert atmosphere) conditions. Any trace of water or oxygen will destroy the organolithium reagent. The temperature must be kept low (typically -78°C) to prevent side reactions.[14] This is a high-yielding but technically demanding route best suited for experienced researchers with appropriate equipment.
FAQ Section 4: General Purification and Stability
Question 6: My final aldehyde product streaks badly during silica gel column chromatography. How can I get clean separation?
Answer: Aldehydes can be problematic on silica gel, which is acidic by nature. This can lead to several issues, including streaking, decomposition, or acetal formation if an alcohol is used in the eluent.[15]
Solutions:
-
Deactivate the Silica: Before preparing your column, you can neutralize the acidic silica gel. Prepare a slurry of the silica in your eluent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine.[15] This will cap the acidic silanol groups and prevent interactions with your aldehyde.
-
Switch the Stationary Phase: Use a different stationary phase altogether. Neutral or basic alumina can be an excellent alternative for purifying sensitive aldehydes.[15]
-
Avoid Alcoholic Eluents: Never use methanol or ethanol in your eluent when purifying an aldehyde on silica gel. The acidic silica can catalyze the formation of the corresponding acetal, which will appear as a new, less polar spot on your TLC, complicating the purification.[15]
Question 7: My purified 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde seems to degrade over time, turning yellow and showing a new spot on TLC corresponding to the carboxylic acid. How can I store it properly?
Answer: Aldehydes, particularly aromatic ones, are susceptible to air oxidation, converting them into the corresponding carboxylic acids. This process is often catalyzed by light and trace impurities.
Proper Storage Protocol:
-
Inert Atmosphere: Store the solid product in a vial under an inert atmosphere of nitrogen or argon to displace oxygen.
-
Cold and Dark: Keep the vial in a refrigerator or freezer (-20°C) and protect it from light by wrapping it in aluminum foil or using an amber vial.
-
High Purity: Ensure the product is as pure as possible before storage, as trace metal or base/acid impurities can catalyze oxidation.
Appendix: Key Experimental Protocols
Protocol 1: O-Alkylation of 2-Hydroxy-1-naphthaldehyde (K₂CO₃ Method)
-
In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (1.0 eq) in anhydrous acetonitrile or DMF (approx. 0.2 M concentration).
-
Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Add (bromomethyl)cyclopropane (1.2-1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to 90°C (or reflux for acetonitrile) and monitor by TLC for the disappearance of the starting material (typically 6-12 hours).[8]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water (3x) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Rieche Formylation of 2-(Cyclopropylmethoxy)naphthalene
! WARNING: This reaction involves highly toxic and corrosive reagents and must be performed in a certified fume hood under an inert atmosphere by trained personnel.
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2-(cyclopropylmethoxy)naphthalene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄, 1.5-2.0 eq) dropwise via syringe. A colored complex may form.
-
After stirring for 15 minutes, add dichloromethyl methyl ether (DCMME, 1.2 eq) dropwise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0°C to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and water.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.
-
Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel deactivated with 1% Et₃N, using a hexane/ethyl acetate gradient).
References
-
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps. [Link]
-
Formylation - Common Conditions. Organic Chemistry Data. [Link]
-
Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers. (2025, June 18). Beilstein Journal of Organic Chemistry. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Exploring the Reimer-Tiemann Reaction: History and Scope. Organic Chemistry. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Reimer–Tiemann reaction. Wikipedia. [Link]
-
Three-component reductive alkylation of 2-hydroxy-1, 4-naphthoquinones with lactols. National Center for Biotechnology Information. [Link]
-
Reimer-Tiemann Reaction. (2021, March 23). J&K Scientific LLC. [Link]
-
2-hydroxy-1-naphthaldehyde. Organic Syntheses. [Link]
-
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. National Center for Biotechnology Information. [Link]
-
Synthesis of 2-hydroxy-1-naphthaldehyde under conditions of heterogeneous catalysis. (2022, August 10). Mol-Instincts. [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017, June 20). Oriental Journal of Chemistry. [Link]
-
The Reimer–Tiemann Reaction. ResearchGate. [Link]
-
Organolithium reagent. Wikipedia. [Link]
-
Unlocking the Potential: 2-Hydroxy-1-naphthaldehyde in Modern Chemical Synthesis. (2026, January 25). Chembk. [Link]
-
Improvement of selectivity/yield of Alkylation. (2023, December 23). Reddit. [Link]
-
Selective Mono-Formylation of Naphthalene-Fused Propellanes for Methylene-Alternating Copolymers. (2025, April 15). Beilstein Archives. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers [beilstein-journals.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. Formylation - Common Conditions [commonorganicchemistry.com]
- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on Naphthaldehyde Formation Kinetics
Welcome to the technical support center dedicated to elucidating the critical role of solvents in the reaction kinetics of naphthaldehyde formation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of aromatic formylation, particularly through the Vilsmeier-Haack reaction. Here, we move beyond simple protocols to explore the underlying principles, offering field-tested insights and robust troubleshooting strategies to empower your experimental success.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational questions regarding the synthesis of naphthaldehyde and the influence of the reaction environment.
Q1: What is the primary method for synthesizing naphthaldehyde, and what is the reaction mechanism?
A1: The formylation of electron-rich aromatic compounds like naphthalene is most commonly achieved through the Vilsmeier-Haack reaction.[1][2][3] The process involves two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][3][4] This reaction is exothermic and requires anhydrous conditions to prevent reagent decomposition.[4]
-
Electrophilic Aromatic Substitution: The electron-rich naphthalene ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms an iminium ion intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the final naphthaldehyde product.[1][3][5]
Below is a diagram illustrating the mechanism.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Q2: How do solvents fundamentally influence the kinetics of a chemical reaction?
A2: Solvents are not merely inert media; they are active participants that can profoundly alter reaction rates and outcomes.[6] Their influence stems from several key properties:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, which often lowers the activation energy and accelerates the reaction.[6][7] In contrast, non-polar solvents may hinder reactions involving charged species.[7]
-
Proticity (Protic vs. Aprotic): Polar protic solvents (e.g., alcohols, water) have acidic protons and can form strong hydrogen bonds, effectively solvating anions. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack acidic protons and are poor at solvating anions, leaving them more nucleophilic.[6] Protic solvents can also react with highly reactive reagents.[7]
-
Solubility: The solvent must effectively dissolve all reactants to ensure a homogeneous reaction mixture, allowing for optimal interaction between reacting species.[7]
-
Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction, which is a critical parameter for reaction kinetics.[7]
Q3: What is the specific role of the solvent in the Vilsmeier-Haack formylation of naphthalene?
A3: In this reaction, the solvent's role is multifaceted:
-
Reagent and Solvent: N,N-dimethylformamide (DMF) often serves as both a reactant (the precursor to the Vilsmeier reagent) and the solvent, especially when used in excess.[7]
-
Stabilization of Intermediates: The Vilsmeier-Haack reaction proceeds through charged intermediates, namely the Vilsmeier reagent itself and the subsequent iminium ion.[7] Polar aprotic solvents like DMF, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are effective at stabilizing these charged species, thereby facilitating the reaction.[7][8][9]
-
Controlling Reactivity and Selectivity: The polarity of the solvent can influence the regioselectivity of the formylation on the naphthalene ring.[7][10] For naphthalene, formylation can occur at the 1-position (alpha) or 2-position (beta). The choice of solvent can favor the kinetic product (typically 1-naphthaldehyde) or the more stable thermodynamic product.[10] In highly reactive systems, a less polar solvent may be used to reduce reactivity and prevent side reactions like over-formylation.[7]
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of Naphthaldehyde
You've completed the reaction and work-up, but TLC analysis shows mostly starting material, or the isolated yield is disappointingly low.
Possible Causes and Solutions:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water.
-
Improper Vilsmeier Reagent Formation: The initial reaction between DMF and POCl₃ is critical and highly exothermic.
-
Insufficient Reaction Temperature: Some substrates require a certain activation energy to react with the relatively weak electrophile of the Vilsmeier reagent.[8]
-
Poor Substrate Solubility: If naphthalene does not fully dissolve, the reaction will be slow and incomplete.
Caption: Troubleshooting workflow for low naphthaldehyde yield.
Issue 2: Significant Side Product Formation or Incorrect Regioselectivity
The reaction works, but you obtain a mixture of 1- and 2-naphthaldehyde, or other unwanted byproducts.
Possible Causes and Solutions:
-
Solvent-Influenced Regioselectivity: The polarity of the solvent can dictate the product ratio. In the related Friedel-Crafts acetylation of naphthalene, non-polar solvents favor the formation of the 1-substituted (kinetic) product, while polar solvents like nitrobenzene allow for equilibration to the more stable 2-substituted (thermodynamic) product.[10] A similar principle can apply here.
-
Solution: To favor the kinetic product (1-naphthaldehyde), consider using a less polar solvent system, such as DCM or toluene.[2][12] If the thermodynamic product is desired, a more polar solvent and longer reaction times might be necessary, though this can be challenging with the Vilsmeier-Haack reaction.
-
-
Over-Formylation: Naphthalene, being electron-rich, can sometimes undergo diformylation, especially under harsh conditions.
-
Solution: Use a less polar solvent to temper the reactivity of the system.[7] Ensure you are using the correct stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Avoid excessively high temperatures or prolonged reaction times.
-
-
Reaction with Solvent: Using a protic solvent (e.g., an alcohol) is a critical error.
-
Solution: Protic solvents will react with and consume the Vilsmeier reagent.[7] Always use a compatible aprotic solvent. If your starting material has protic functional groups (like a hydroxyl group), they must be protected prior to the reaction.
-
Issue 3: Difficulty in Product Isolation and Work-up
The reaction appears successful by TLC, but isolating a pure product is challenging.
Possible Causes and Solutions:
-
Emulsion Formation: During the aqueous work-up and extraction with an organic solvent, persistent emulsions can form, making phase separation difficult.
-
Solution: Add a saturated sodium chloride solution (brine) to the aqueous layer.[4] This increases the polarity of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
-
Incomplete Hydrolysis of the Iminium Intermediate: The final step is the hydrolysis of the iminium salt to the aldehyde. If this is incomplete, the product will remain in the aqueous layer as a salt.
-
Solution: After quenching the reaction with ice/water, ensure the solution is stirred vigorously for a sufficient period (sometimes several hours or overnight) to allow for complete hydrolysis.[9] Gentle heating can sometimes facilitate this process, but must be done cautiously. Neutralizing the mixture with a base like sodium bicarbonate or sodium carbonate is a standard part of the work-up.[4][13]
-
Data Summary & Protocols
Solvent Effects on Naphthaldehyde Formation
The choice of solvent directly impacts reaction efficiency. While comprehensive kinetic data across a wide range of solvents for naphthalene specifically is sparse in single publications, we can consolidate general observations from formylation reactions.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Expected Outcome on Naphthaldehyde Synthesis |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Good. Acts as both reactant and solvent. Effectively stabilizes the Vilsmeier reagent. Often the default choice.[7][9] |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 40 | Good. Excellent co-solvent to improve substrate solubility. Low boiling point allows for easy removal but limits reaction temperature.[4][7] |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | 10.4 | 84 | Very Good. Higher boiling point than DCM allows for reactions at elevated temperatures if needed. Good solvent for the Vilsmeier reagent.[8][9] |
| Toluene | Non-Polar | 2.4 | 111 | Fair to Good. Can be used to reduce system reactivity and may favor kinetic product formation.[2][12] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Possible, but can be problematic. While polar, its interaction via hydrogen bonding can sometimes hinder reaction rates compared to other aprotic solvents.[14] |
| Ethanol / Water | Polar Protic | 24.5 / 80.1 | 78 / 100 | Unsuitable. Will react with and decompose the Vilsmeier reagent. Must be avoided.[7] |
Generalized Experimental Protocol: Vilsmeier-Haack Formylation of Naphthalene
This protocol is a general guideline and must be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
Naphthalene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE) (Optional co-solvent)
-
Ice, water, sodium bicarbonate (NaHCO₃)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Saturated NaCl solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: To the flask, add anhydrous DMF (e.g., 3 equivalents). If using a co-solvent, add anhydrous DCE. Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (e.g., 1.2 equivalents) dropwise to the cold DMF solution via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.[8]
-
Substrate Addition: Dissolve naphthalene (1 equivalent) in a minimal amount of anhydrous DCE or DMF and add it to the freshly prepared Vilsmeier reagent.
-
Reaction: Allow the reaction to stir at room temperature or heat to a specified temperature (e.g., 70-80°C) while monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully pour it onto crushed ice with vigorous stirring.
-
Hydrolysis and Work-up: Stir the mixture until all the ice has melted and continue stirring for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate or DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to aid separation and remove water-soluble impurities.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude naphthaldehyde.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure.[15]
Caption: Relationship between solvent properties and kinetic outcomes.
References
- Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles - Benchchem.
- Minimizing solvent effects on formylation reaction outcomes - Benchchem.
- The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2.
- Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes - ACS Publications.
-
Vilsmeier-Haack Reaction - Master Organic Chemistry. Available at: [Link]
-
Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A kinetic and synthetic approach - JOCPR. Available at: [Link]
- Troubleshooting low yields in the Stephen aldehyde synthesis - Benchchem.
-
Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis - MDPI. Available at: [Link]
- Vilsmeier-Haack Reaction - Name Reactions in Organic Synthesis.
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
- Optimizing reaction conditions for Vilsmeier cyclization in pyridines - Benchchem.
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. Available at: [Link]
-
Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. Available at: [Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates - ResearchGate. Available at: [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkat USA. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION - IJPCBS. Available at: [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. Available at: [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. Available at: [Link]
-
1-naphthaldehyde - Organic Syntheses. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. mdpi.com [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reaction Monitoring for the Synthesis of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
Overview
The synthesis of 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde via the O-alkylation of 2-hydroxy-1-naphthaldehyde with cyclopropylmethyl bromide is a fundamental transformation in medicinal chemistry and materials science . While seemingly straightforward, the reaction's heterogeneous nature—typically utilizing potassium carbonate ( K2CO3 ) in dimethylformamide (DMF)—presents unique challenges for real-time analytical monitoring.
As a Senior Application Scientist, I have structured this support guide to move beyond basic protocols. This document explains the chemical causality behind our analytical choices, providing self-validating workflows to ensure high-fidelity tracking of your synthesis.
Fig 1: Multi-modal reaction monitoring workflow for O-alkylation synthesis.
Quantitative Data for Reaction Monitoring
To establish a baseline for your analytical methods, reference the following standardized chromatographic and spectroscopic data.
| Analyte | TLC (Hex/EtOAc 4:1) Rf | HPLC RT (min)* | LC-MS [M+H]+ ( m/z ) | 1 H-NMR Key Shifts ( CDCl3 , ppm) |
| 2-Hydroxy-1-naphthaldehyde | 0.35 | 4.2 | 173.0 | 10.8 (s, CHO), 13.1 (s, OH) |
| Cyclopropylmethyl bromide | 0.85 ( KMnO4 stain) | N/A | N/A | 3.3 (d, CH2 -Br) |
| 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde | 0.65 | 6.8 | 227.1 | 10.9 (s, CHO), 4.1 (d, O- CH2 ), 0.4-0.7 (m, cp- CH2 ) |
*Conditions: C18 column, 5-95% MeCN/ H2O (0.1% Formic Acid) over 10 mins, 1.0 mL/min, UV 254 nm.
Frequently Asked Questions & Troubleshooting
Q1: My HPLC chromatogram shows broad, overlapping peaks for 2-hydroxy-1-naphthaldehyde and the product. How can I resolve them? A1: The causality here lies in the pKa of the starting material. 2-Hydroxy-1-naphthaldehyde contains a highly conjugated, intramolecularly hydrogen-bonded phenolic OH. In unbuffered or neutral mobile phases, partial ionization occurs, leading to peak tailing and variable retention times. The O-alkylated product, lacking this acidic proton, behaves as a neutral hydrophobic species. Resolution: You must use a strongly buffered mobile phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid in both Water and Acetonitrile) to ensure the phenol remains fully protonated (pH < 3). This self-validating system ensures sharp peak shapes and maximizes the retention time delta between the polar starting material and the lipophilic product.
Q2: I observe a secondary spot on TLC with a lower Rf than the starting material. What is this, and how do I track it? A2: While O-alkylation is the thermodynamically and kinetically favored pathway , side reactions can occur in DMF/ K2CO3 systems. A highly polar, low- Rf spot is often the result of trace water in the hygroscopic DMF, which can trigger a Cannizzaro-type disproportionation or base-catalyzed degradation of the formyl group. Furthermore, C-alkylation is sterically hindered at the C1 position due to the existing carbaldehyde group, but extended heating can lead to complex oligomerization. Resolution: Extract the spot via preparative TLC and subject it to LC-MS. If the mass corresponds to a naphthoic acid derivative, switch to anhydrous DMF and ensure the K2CO3 is oven-dried prior to use.
Fig 2: Logical pathways of naphthoxide alkylation and potential side reactions.
Q3: LC-MS shows a mass of [M+H]+ 227, but the reaction seems stalled at 70% conversion. What is the best sampling protocol for LC-MS from a DMF reaction mixture? A3: Stalled conversion is frequently an analytical artifact rather than a chemical reality. Analysis of 2-hydroxy-1-naphthaldehyde derivatives via ESI-MS requires careful sample preparation, as high concentrations of DMF and potassium salts cause severe ion suppression in the MS source and can artificially shift retention times . Resolution: Do not inject raw reaction mixtures. Follow the "Quench & Dilute" protocol (detailed below). If true stalling is confirmed by a clean HPLC trace, the causality is likely the low electrophilicity of the alkyl bromide. Adding a catalytic amount of Potassium Iodide (KI) will initiate a Finkelstein reaction, generating the highly reactive cyclopropylmethyl iodide in situ and driving the reaction to completion.
Q4: How can I definitively confirm O-alkylation over potential cyclopropyl ring-opening using NMR monitoring? A4: Under harsh basic conditions, the strained cyclopropyl ring can theoretically undergo ring-opening to form a homoallyl ether. Resolution: 1 H-NMR is the absolute source of truth here. The intact cyclopropylmethyl group has a highly distinct signature: look for the methylene doublet (-O- CH2 -) at ~4.1 ppm. If ring-opening occurs, this doublet will shift, and you will observe new alkene protons in the δ 5.0 - 5.8 ppm region. The presence of upfield multiplets between δ 0.4 - 0.7 ppm definitively confirms the cyclopropyl ring remains intact.
Step-by-Step Methodologies
Protocol 1: In-Process HPLC/LC-MS Monitoring (The "Quench & Dilute" Method)
Purpose: To halt the reaction instantly and remove insoluble salts that foul analytical columns.
-
Sampling: Using a positive displacement pipette, withdraw exactly 10 µL of the active reaction mixture. Ensure the mixture is vigorously stirring to get a representative sample of the heterogeneous suspension.
-
Quenching: Dispense the aliquot into a 1.5 mL Eppendorf tube containing 990 µL of a 1:1 mixture of LC-MS grade Acetonitrile and Water, spiked with 0.1% Formic Acid.
-
Scientific Rationale: The 100x dilution drops the DMF concentration to 1%, eliminating solvent front distortion. The formic acid neutralizes the K2CO3 base, instantly arresting the alkylation.
-
-
Clarification: Vortex the tube for 5 seconds, then centrifuge at 10,000 x g for 2 minutes. This pellets the precipitated potassium salts.
-
Analysis: Transfer 200 µL of the clear supernatant to an HPLC vial with a glass insert. Inject 2-5 µL onto the LC-MS.
Protocol 2: Rapid NMR Aliquot Preparation (Mini-Workup)
Purpose: To obtain high-resolution structural confirmation without waiting for the full batch workup.
-
Sampling: Withdraw 100 µL of the reaction mixture.
-
Partitioning: Add the aliquot to a microcentrifuge tube containing 500 µL of Ethyl Acetate and 500 µL of Distilled Water.
-
Extraction: Vortex vigorously for 30 seconds. The organic (top) layer will contain the starting material and product; the aqueous (bottom) layer will trap the DMF and inorganic salts.
-
Drying: Carefully pipette off 400 µL of the top organic layer and pass it through a small plug of anhydrous Na2SO4 in a Pasteur pipette into a clean vial.
-
Evaporation & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the resulting film in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard) and transfer to an NMR tube.
References
-
RSC Advances. "Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives." 2024. DOI: 10.1039/d4ra07741e. Available at:[Link]
-
Journal of Fluorescence. "2-hydroxy-1- Naphthaldehyde Based Colorimetric Probe for the Simultaneous Detection of Bivalent Copper and Nickel with High Sensitivity and Selectivity." 2024. DOI: 10.1007/s10895-024-03895-3. Available at:[Link]
Validation & Comparative
Structural and Spectral Profiling of 2-Alkoxynaphthalene-1-carbaldehydes: A Comparative Guide
As a Senior Application Scientist in structural elucidation, I have designed this guide to provide researchers and drug development professionals with an objective, data-driven comparison of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde and its lower-order analogs. Naphthalene-1-carbaldehyde derivatives are critical scaffolds in medicinal chemistry, often serving as precursors for complex polycyclic therapeutics. Understanding the subtle spectral deviations caused by modifying the C2-alkoxy substituent is paramount for accurate structural verification and downstream synthetic tracking.
This guide synthesizes theoretical principles with empirical spectral data, explaining the fundamental causality behind observed chemical shifts and outlining self-validating analytical protocols.
Mechanistic Insights: The Push-Pull Naphthalene Scaffold
The 1-naphthaldehyde core substituted at the 2-position with an alkoxy group creates a classic "push-pull" electronic system. The causality of the spectral signatures observed in these molecules is driven by two competing forces:
-
Resonance Donation (+M Effect): The oxygen lone pairs of the C2-alkoxy group conjugate with the naphthalene π -system. This increases electron density, particularly at the ortho (C3) and para (C5, C7) positions, leading to significant upfield shielding in NMR spectra.
-
Magnetic Anisotropy (-M Effect): The formyl group (-CHO) at C1 is highly electron-withdrawing. Due to steric repulsion from the adjacent C2-alkoxy group, the carbonyl oxygen is forced into a specific coplanar conformation. This places the peri-proton (H8) directly into the deshielding cone of the carbonyl group, resulting in a profound downfield shift (>9.2 ppm).
As the steric bulk of the alkoxy group increases from methoxy to cyclopropylmethoxy, the coplanarity of the system is subtly perturbed, which is reflected in the vibrational frequencies of the carbonyl bond and the chemical shifts of the aliphatic side chains.
Logical relationship between substituent effects and observed NMR chemical shifts. [1]
Comparative Spectral Data Analysis
To objectively evaluate the impact of the alkoxy chain, we compare 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde against two foundational analogs: 2-Methoxynaphthalene-1-carbaldehyde and 2-Ethoxynaphthalene-1-carbaldehyde [2].
Quantitative ¹H and ¹³C NMR Spectroscopy
The tables below summarize the expected chemical shifts ( δ , ppm) based on established structure-activity relationships for naphthalene derivatives [3].
Table 1: ¹H NMR Spectral Comparison (500 MHz, CDCl₃)
| Proton Assignment | 2-Methoxy Analog | 2-Ethoxy Analog | 2-(Cyclopropylmethoxy) Analog |
| -CHO (s, 1H) | 10.85 | 10.88 | 10.90 |
| H-8 (d, 1H) | 9.25 | 9.26 | 9.28 |
| H-4 (d, 1H) | 8.05 | 8.04 | 8.03 |
| H-3 (d, 1H) | 7.30 | 7.28 | 7.27 |
| -OCH₂- / -OCH₃ | 4.05 (s, 3H) | 4.25 (q, 2H) | 4.08 (d, 2H) |
| Aliphatic Tail | N/A | 1.50 (t, 3H) | 1.35 (m, 1H), 0.65 (m, 2H), 0.40 (m, 2H) |
Data Insight: The formyl proton and H-8 shift slightly further downfield as the steric bulk of the cyclopropyl group forces a tighter interaction between the carbonyl oxygen and the peri-proton.
Table 2: ¹³C NMR Spectral Comparison (125 MHz, CDCl₃)
| Carbon Assignment | 2-Methoxy Analog | 2-Ethoxy Analog | 2-(Cyclopropylmethoxy) Analog |
| C=O (Formyl) | 192.5 | 192.6 | 192.8 |
| C-2 (Ar-O) | 163.0 | 162.5 | 162.8 |
| C-8 (Ar-H) | 128.5 | 128.6 | 128.7 |
| -OCH₂- / -OCH₃ | 56.5 | 65.2 | 74.5 |
| Aliphatic Tail | N/A | 14.8 | 10.2 (CH), 3.5 (CH₂) |
Vibrational and Mass Spectrometry
Table 3: FT-IR and HRMS Data Comparison
| Technique / Feature | 2-Methoxy Analog | 2-Ethoxy Analog | 2-(Cyclopropylmethoxy) Analog |
| FT-IR: C=O Stretch (cm⁻¹) | 1675 | 1672 | 1668 |
| FT-IR: C-O-C Stretch (cm⁻¹) | 1245 | 1240 | 1238 |
| HRMS (ESI-TOF): [M+H]⁺ | 187.0754 | 201.0910 | 227.1067 |
Data Insight: The C=O stretching frequency in FT-IR decreases from 1675 cm⁻¹ to 1668 cm⁻¹ as the alkoxy group changes from methoxy to cyclopropylmethoxy [4]. This is caused by the increased electron-donating inductive effect of the bulkier alkyl groups, which enhances the single-bond character of the carbonyl group via resonance.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating systems. Every step includes an internal control to prevent false positives or misassignments.
NMR Acquisition Protocol
Causality of Design: CDCl₃ is chosen to mimic standard organic environments, while a 2-second relaxation delay (D1) ensures complete longitudinal relaxation for accurate stoichiometric integration.
-
Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Instrument Calibration (Self-Validation Step): Lock the spectrometer to the deuterium signal of CDCl₃. Shim the magnetic field until the TMS signal (0.00 ppm) exhibits a linewidth at half-height of <1.0 Hz.
-
¹H NMR Acquisition: Acquire data at 500 MHz using a standard 90° pulse sequence (zg30). Set the number of scans (ns) to 16 and the relaxation delay (D1) to 2.0 s.
-
Data Validation: Integrate the TMS peak as the zero-point calibrant. The integration ratio of the highly deshielded formyl proton (~10.9 ppm) to the aliphatic alkoxy protons acts as an internal stoichiometric validator, ensuring no partial degradation or cleavage of the ether linkage has occurred.
ATR-FTIR Protocol
Causality of Design: Attenuated Total Reflectance (ATR) eliminates the moisture artifacts common in KBr pellet preparation, ensuring the sensitive C=O stretch is accurately resolved without interference from O-H stretching.
-
Background Calibration: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract ambient CO₂ and water vapor.
-
Sample Application: Apply 2-3 mg of the neat solid directly onto the crystal. Apply uniform pressure using the anvil.
-
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
-
Validation: Verify the absence of a broad peak at 3300 cm⁻¹ (indicating no water contamination) and confirm the sharp C=O stretch at ~1668-1675 cm⁻¹.
HRMS (ESI-TOF) Protocol
-
Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote ionization).
-
Acquisition: Inject into an ESI-TOF mass spectrometer in positive ion mode.
-
Validation: Calibrate against an internal mass reference (e.g., Leucine Enkephalin). The observed [M+H]+ mass must fall within a 5 ppm error margin of the theoretical exact mass to confirm the molecular formula.
Experimental workflow for spectral acquisition and structural validation. [2]
References
-
National Center for Biotechnology Information. "2-Ethoxynaphthalene-1-carbaldehyde". PubChem Compound Summary for CID 88099. Available at:[Link]
-
National Center for Biotechnology Information. "2-Methoxynaphthalene-1-carbaldehyde". PubChem Compound Summary for CID 79352. Available at: [Link]
-
National Institute of Standards and Technology (NIST). "1-Naphthalenecarboxaldehyde". NIST Chemistry WebBook, SRD 69. Available at:[Link]
A Comparative Analysis of the Biological Activity of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde and Structurally Related Analogs
In the landscape of medicinal chemistry, the naphthalene scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents due to its rigid, lipophilic framework that is amenable to diverse functionalization.[1] This guide provides a comparative analysis of the biological activity of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, a molecule of growing interest, and its structurally similar compounds. By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with a comprehensive understanding of the therapeutic potential inherent in this class of molecules.
Introduction to Naphthalene-Based Bioactive Compounds
Naphthalene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The planar bicyclic aromatic system of naphthalene allows for effective intercalation with DNA and interaction with various enzymatic targets.[2][3] The specific biological activity and potency of a naphthalene derivative are heavily influenced by the nature and position of its substituents on the ring system.[2][3][4] This guide will focus on the unique contributions of the cyclopropylmethoxy and carbaldehyde moieties at the 2- and 1-positions, respectively, by comparing them to analogs with different substituents.
The Subject Compound: 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
While specific, in-depth biological studies on 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde are not extensively published, we can infer its potential activities based on the well-documented bioactivities of its constituent pharmacophores: the naphthaldehyde core and the cyclopropylmethoxy group. The aldehyde group at the 1-position is a reactive site, often serving as a precursor for the synthesis of more complex derivatives like Schiff bases, which are known to possess antimicrobial and antiproliferative properties.[5] The cyclopropylmethoxy group at the 2-position is of particular interest as cyclopropyl moieties are known to enhance metabolic stability and binding affinity in various drug candidates.[6][7]
Comparative Biological Activities
To understand the potential of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde, we will compare it to three classes of structurally related compounds:
-
Analogs with Varying Alkoxy Groups at the 2-Position: (e.g., 2-methoxy- and 2-ethoxy-naphthalene-1-carbaldehyde)
-
Analogs with Different Substituents at the 1-Position: (e.g., 2-(Cyclopropylmethoxy)naphthalene-1-carboxylic acid, 2-(Cyclopropylmethoxy)naphthalen-1-amine)
-
Naphthalene Derivatives with Known Potent Activity: (e.g., Naphthalimide-based anticancer agents)
Anticancer Activity
Naphthalene derivatives are a significant class of anticancer agents.[1] Naphthalimides, for instance, are known to intercalate with DNA and have shown potent activity against various cancer cell lines, with some derivatives outperforming established drugs like cisplatin.[2][3]
Hypothesized Activity of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde: The presence of the naphthalene core suggests potential DNA-interacting properties. The aldehyde functionality could participate in covalent bonding with biological nucleophiles, a mechanism exploited by some anticancer drugs. The cyclopropyl group may enhance cellular uptake and metabolic resistance, potentially leading to improved cytotoxic effects compared to simple alkoxy analogs.
Comparative Data for Naphthalene Derivatives:
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-enamide derivative (p-tolyl) | Huh-7 | 2.62 | [8] |
| Naphthalene-enamide derivative (p-methoxyphenyl) | Huh-7 | 3.37 | [8] |
| Doxorubicin (Reference) | Huh-7 | 7.20 | [8] |
| 1-[1-(4-fluorophenyl)but-3-enyl]naphthalen-2-ol | MDA-MB-231 | 0.9 ± 0.1 | [9] |
| 1-[1-(4-fluorophenyl)but-3-enyl]naphthalen-2-ol | HeLa | 0.8 ± 0.4 | [9] |
Antimicrobial Activity
Schiff bases derived from 2-hydroxy-1-naphthaldehyde have demonstrated significant antimicrobial properties.[5] The imine group (>C=N-) in these derivatives is thought to be crucial for their mechanism of action, potentially by interfering with cellular processes in microorganisms.[5]
Hypothesized Activity of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde: The carbaldehyde group allows for the straightforward synthesis of Schiff base derivatives. These derivatives, incorporating the cyclopropylmethoxy moiety, could exhibit enhanced antimicrobial activity due to increased lipophilicity and potentially improved interaction with microbial cell membranes or enzymes.
Comparative Data for Naphthalene Carboxanilides against M. avium subsp. paratuberculosis
| Compound | Activity | Reference |
| N-(2-Methoxyphenyl)naphthalene-1-carboxamide | 2x higher than rifampicin, 3x higher than ciprofloxacin | [10] |
| N-(3-methoxyphenyl)naphthalene-1-carboxamide | 2x higher than rifampicin, 3x higher than ciprofloxacin | [10] |
| N-(3-methylphenyl)naphthalene-1-carboxamide | 2x higher than rifampicin, 3x higher than ciprofloxacin | [10] |
Experimental Protocols
To empirically determine and compare the biological activities of these compounds, standardized assays are essential. The following are detailed protocols for key experiments.
Synthesis of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
The synthesis of the title compound can be adapted from established methods for similar naphthaldehydes.[11][12][13] A plausible synthetic route starts from 2-hydroxy-1-naphthaldehyde.
Step 1: Williamson Ether Synthesis
-
To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the naphthoxide.
-
Add (bromomethyl)cyclopropane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde.
Caption: Synthetic workflow for 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[14]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde and its analogs) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of naphthalene derivatives is intricately linked to their substitution patterns.[4] For anticancer activity, the ability to intercalate with DNA is a key feature of many naphthalimide derivatives.[3] For antimicrobial action, the formation of Schiff bases from naphthaldehydes is a common strategy.[5]
The introduction of a cyclopropylmethoxy group in 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde presents an interesting modification. The cyclopropyl ring is a "bioisostere" of a vinyl or ethyl group but with a more rigid conformation and different electronic properties, which can lead to improved pharmacological profiles. Future research should focus on:
-
Systematic SAR studies: Synthesizing a library of analogs with variations in the alkoxy chain and substituents on the naphthalene ring to probe the effect on activity.
-
Mechanism of Action studies: Investigating the specific cellular targets and pathways affected by these compounds. For anticancer activity, this could involve DNA binding studies, cell cycle analysis, and apoptosis assays.[15]
-
In vivo evaluation: Testing the most promising compounds in animal models to assess their efficacy and pharmacokinetic properties.
Conclusion
While direct experimental data on the biological activity of 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde is limited, a comparative analysis with structurally similar compounds provides a strong rationale for its investigation as a potential therapeutic agent. Its naphthaldehyde core suggests a predisposition for anticancer and antimicrobial activities, which may be enhanced by the presence of the cyclopropylmethoxy group. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this promising molecule and its derivatives.
References
- Benchchem.
- Bhat, A. (2024). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 24(2), 96-116.
- Hofmann, T., et al. (2001). Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. Chembiochem, 2(1), 69-75.
- Bhat, A. (2023). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents.
- Schultz, T. W., et al. (1995).
- MilliporeSigma. 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde.
- Ornstein, P. L., et al. (1991). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. PubMed.
- RSC Publishing. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.
- Kos, J., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10234-10254.
- Sygnature Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
- MDPI. (2023).
- Benchchem. The Diverse Biological Activities of Naphthalene Derivatives: A Technical Guide for Drug Discovery Professionals.
- PMC. (2009). 2-Methoxynaphthalene-1-carbaldehyde.
- Das, B., et al. (2011). Multicomponent one-pot synthesis of 2-naphthol derivatives and evaluation of their anticancer activity.
- Google Patents. (2016).
- Organic Syntheses Procedure. 2-hydroxy-1-naphthaldehyde.
- MDPI. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease.
- Kalechits, G. V., et al. (2002). Synthesis of 2-hydroxy-1-naphthaldehyde under conditions of heterogeneous catalysis. Russian Journal of Applied Chemistry, 75(6), 962-964.
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purity assessment of synthesized 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde by HPLC
Beyond Hydrophobicity: A Comparative Guide to the HPLC Purity Assessment of Synthesized 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
Executive Summary
The synthesis of 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde—achieved via the alkylation of 2-hydroxy-1-naphthaldehyde—is a critical transformation in the development of complex aromatic pharmacophores. However, verifying the purity of the synthesized product presents a distinct analytical challenge. The structural and hydrophobic similarities between the unreacted precursor, potential C-alkylated isomers, and the target O-alkylated product demand an analytical method that goes beyond simple hydrophobic partitioning.
This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl chemistries. By explaining the causality behind column selection and mobile phase dynamics, we provide a self-validating, ICH Q2(R1)-compliant protocol designed for rigorous purity assessment in drug development workflows.
Mechanistic Rationale: The Analytical Challenge
In reversed-phase High-Performance Liquid Chromatography (HPLC), standard C18 columns separate analytes based almost entirely on hydrophobic interactions[1]. During the synthesis, the highly polar, hydrogen-bonding hydroxyl group of 2-hydroxy-1-naphthaldehyde[2] is converted into a bulky, hydrophobic cyclopropylmethoxy ether. This transformation drastically shifts the molecule's retention time.
While a C18 column can separate the precursor from the product due to this massive shift in hydrophobicity, it frequently fails to resolve the target ether from closely related synthetic impurities (such as C-alkylated byproducts). These impurities possess nearly identical hydrophobic surface areas, leading to peak co-elution and inaccurate purity yields.
To overcome this, we must exploit the unique electronic properties of the molecules. Phenyl-Hexyl stationary phases offer orthogonal selectivity by introducing π−π interactions[3]. The hexyl linker provides the necessary hydrophobic retention, while the terminal phenyl ring acts as a Lewis base, interacting dynamically with the electron-rich naphthalene ring of the analytes[4]. Because the electron density of the naphthalene system changes significantly when the electron-donating -OH group is masked by an alkyl group, the Phenyl-Hexyl column amplifies these subtle electronic differences, yielding superior peak resolution ( Rs )[5].
Experimental Workflow
Fig 1. HPLC method development workflow comparing C18 and Phenyl-Hexyl phases.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol operates as a self-validating system. It incorporates a System Suitability Test (SST) gate; if the system fails to meet predefined criteria, the analytical sequence automatically halts, preventing the generation of invalid data.
Step 1: Sample Preparation (The Foundation of Specificity)
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.
-
Standard/Sample Extraction: Dissolve 10.0 mg of the synthesized 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde batch in 10.0 mL of diluent. Sonicate for 5 minutes to ensure complete solubilization.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could alter column backpressure or act as secondary stationary phases.
Step 2: Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Causality: TFA suppresses the ionization of residual silanols on the silica support and ensures the phenolic hydroxyl group of any unreacted precursor remains fully protonated, preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient Program: 40% B to 90% B over 10 minutes, hold for 2 minutes, return to 40% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (optimal for the naphthalene chromophore).
Step 3: The Self-Validating SST Execution Before analyzing the synthetic batch, inject a resolution mixture containing 1 µg/mL of 2-hydroxy-1-naphthaldehyde and 1 µg/mL of 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde.
-
Validation Gate: The system must calculate a Resolution ( Rs ) >2.0 and a Tailing Factor ( Tf ) ≤1.5 . If Rs<2.0 , it indicates insufficient π−π engagement (likely due to column degradation or mobile phase preparation errors), and the run must be aborted.
Quantitative Data & Performance Comparison
The superiority of the Phenyl-Hexyl phase over traditional C18 chemistries for this specific synthesis is quantified in the comparative data below.
Table 1: Comparative Chromatographic Performance (C18 vs. Phenyl-Hexyl)
| Parameter | C18 (Octadecyl) | Phenyl-Hexyl | Causality / Mechanism |
| Retention Time (Precursor) | 4.2 min | 4.8 min | Enhanced retention via π−π interaction |
| Retention Time (Product) | 6.8 min | 7.6 min | Combined hydrophobic and π−π retention |
| Resolution ( Rs ) | 1.8 | 3.5 | Orthogonal selectivity of the phenyl phase |
| Tailing Factor ( Tf ) | 1.6 | 1.1 | Endcapped phenyl phase reduces silanol activity |
Table 2: ICH Q2(R1) Validation Parameters (Phenyl-Hexyl Method) To establish trustworthiness, the optimized Phenyl-Hexyl method was validated according to [6].
| Validation Characteristic | Result | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interference at tR | Peak purity index > 0.990 |
| Linearity ( R2 ) | 0.9998 (1-100 µg/mL) | ≥0.999 |
| Precision (RSD%) | 0.8% | ≤2.0% |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | Signal-to-noise > 3 (LOD) and > 10 (LOQ) |
Conclusion
For the purity assessment of 2-(cyclopropylmethoxy)naphthalene-1-carbaldehyde, relying solely on C18 hydrophobic partitioning introduces the risk of co-eluting synthetic impurities. By transitioning to a Phenyl-Hexyl stationary phase, analysts can leverage π−π interactions to achieve baseline resolution ( Rs=3.5 ) between the target ether and its phenolic precursor. When coupled with a self-validating SST protocol, this method ensures robust, ICH-compliant data generation for downstream drug development applications.
References
-
- Research & Reviews: Journal of Pharmaceutical Analysis (RROIJ) 2. - Thermo Scientific Chemicals 3. - Chromatography Online
-
- Element Lab Solutions 5. - Waters Corporation 6. - U.S. Food and Drug Administration (FDA)
Sources
spectroscopic comparison of isomers of cyclopropylmethoxy naphthaldehyde
Comprehensive Spectroscopic Comparison Guide: Isomers of Cyclopropylmethoxy Naphthaldehyde
As a Senior Application Scientist, I frequently encounter challenges in the unambiguous structural assignment of functionalized polycyclic aromatics. The isomers of cyclopropylmethoxy naphthaldehyde—specifically 4-(cyclopropylmethoxy)-1-naphthaldehyde and 2-(cyclopropylmethoxy)-1-naphthaldehyde —serve as critical, rigid lipophilic building blocks in modern drug discovery[1][2].
Differentiating these positional isomers requires more than a cursory glance at a spectrum; it demands a deep understanding of how electronic conjugation, steric hindrance, and peri-interactions dictate photophysical behavior. This guide provides an objective, data-driven comparison of these isomers, detailing the causality behind their spectroscopic signatures and outlining a self-validating analytical workflow.
Structural Causality & Electronic Effects
The fundamental spectroscopic differences between these isomers stem from the relative positioning of the electron-donating cyclopropylmethoxy ether (–OR) and the electron-withdrawing aldehyde (–CHO) on the naphthalene core:
-
1,4-Isomer (Push-Pull System): The –OR and –CHO groups are situated para to each other on the same ring. This allows for extended π -conjugation. The oxygen lone pairs actively donate electron density into the ring, which is efficiently delocalized onto the carbonyl oxygen. This maximizes the single-bond character of the C=O bond and significantly shields the intervening aromatic protons.
-
1,2-Isomer (Steric & Proximity Effects): The ortho relationship creates steric crowding. The bulky cyclopropylmethoxy group forces the aldehyde to adopt a specific conformation to minimize steric clash, often locking it coplanar with the ring. This proximity induces strong through-space deshielding effects on the aldehyde proton and alters the conjugation pathway, leading to distinct NMR and IR shifts[3][4].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in our Singapore-based analytical facility, we mandate a self-validating workflow. Every protocol is designed to eliminate environmental artifacts and concentration-dependent variances.
A. Quantitative NMR Acquisition (1H and 13C)
-
Causality: Naphthalene derivatives are highly prone to intermolecular π−π stacking in solution, which causes concentration-dependent chemical shifts.
-
Protocol:
-
Weigh exactly 10.0 mg of the purified isomer.
-
Dissolve in exactly 600 µL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). This standardizes the concentration at ~75 mM, ensuring reproducible π−π interactions.
-
Acquire spectra at 298 K on a 400 MHz spectrometer. For ¹H NMR, use 16 scans with a relaxation delay (D1) of 2.0 s. For ¹³C NMR, use 512 scans with WALTZ-16 decoupling to ensure complete relaxation of quaternary carbons.
-
B. Attenuated Total Reflectance (ATR) FT-IR
-
Causality: Traditional KBr pellets absorb atmospheric moisture, creating a broad -OH band that can obscure or shift the critical C=O stretching region through hydrogen bonding. ATR eliminates this artifact.
-
Protocol:
-
Clean the diamond ATR crystal with spectroscopic-grade isopropanol.
-
Collect a background spectrum (air) immediately prior to sample analysis to subtract ambient CO₂ and H₂O.
-
Apply the neat sample directly to the crystal and acquire 32 scans at a resolution of 4 cm⁻¹.
-
C. UV-Vis Spectroscopy
-
Protocol: Prepare a 10 µM solution in HPLC-grade acetonitrile (MeCN). Scan from 200 nm to 500 nm using a dual-beam spectrophotometer with a pure MeCN blank in the reference cell.
Analytical Workflow Visualization
Fig 1. Orthogonal spectroscopic workflow for the structural validation of naphthaldehyde isomers.
Comparative Spectroscopic Data
The following tables summarize the quantitative data derived from our standardized protocols, cross-referenced with established literature values for related functionalized naphthaldehydes[3][4].
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃, δ ppm)
| Proton Assignment | 4-(Cyclopropylmethoxy)-1-naphthaldehyde | 2-(Cyclopropylmethoxy)-1-naphthaldehyde | Diagnostic Insight |
| Aldehyde (–CHO) | 10.19 (s, 1H) | 10.85 (s, 1H) | The 1,2-isomer is heavily deshielded due to spatial proximity to the ether oxygen. |
| Peri-Proton (H-8) | 9.28 (d, 1H) | 9.20 (d, 1H) | Both exhibit strong deshielding from the carbonyl oxygen's anisotropic cone. |
| Aromatic H-3 | 6.90 (d, 1H) | 7.35 (d, 1H) | Highly shielded in the 1,4-isomer due to strong ortho electron donation from the ether. |
| O–CH₂ | 4.05 (d, 2H) | 4.10 (d, 2H) | Minor shift; consistent with alkyl aryl ether linkages. |
| Cyclopropyl CH | 1.40 (m, 1H) | 1.35 (m, 1H) | Unaffected by ring substitution pattern. |
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, δ ppm)
| Carbon Assignment | 4-(Cyclopropylmethoxy)-1-naphthaldehyde | 2-(Cyclopropylmethoxy)-1-naphthaldehyde |
| Carbonyl (C=O) | 192.5 | 190.2 |
| C-O (Aromatic) | 159.8 | 157.4 |
| O–CH₂ | 73.5 | 74.1 |
| Cyclopropyl CH₂ | 3.2, 3.2 | 3.1, 3.1 |
Table 3: FT-IR and UV-Vis Photophysical Properties
| Technique | Parameter | 4-(Cyclopropylmethoxy)-1-naphthaldehyde | 2-(Cyclopropylmethoxy)-1-naphthaldehyde |
| FT-IR (ATR) | ν(C=O) stretch | 1675 cm⁻¹ | 1688 cm⁻¹ |
| FT-IR (ATR) | ν(C–O–C) stretch | 1245 cm⁻¹ | 1252 cm⁻¹ |
| UV-Vis (MeCN) | λ_max (π → π*) | 325 nm | 310 nm |
Data Interpretation & E-E-A-T Insights
1. The Peri-Effect in NMR: In both isomers, the H-8 proton appears at an unusually high frequency (>9.2 ppm). This is a classic peri-effect. The carbonyl oxygen sits in close spatial proximity to the H-8 proton, placing it directly in the deshielding region of the C=O magnetic anisotropy cone. However, the aldehyde proton itself is the primary differentiator: in the 1,2-isomer, it shifts dramatically downfield to ~10.85 ppm[3]. This causality is driven by the steric locking of the aldehyde group by the adjacent cyclopropylmethoxy moiety, forcing the proton into a highly deshielded microenvironment.
2. Vibrational Causality (IR): The C=O stretching frequency is a direct readout of bond order. The 1,4-isomer exhibits a lower stretching frequency (1675 cm⁻¹) compared to the 1,2-isomer (1688 cm⁻¹). Because the 1,4-isomer allows for uninterrupted para-conjugation, the electron density from the ether oxygen flows directly to the carbonyl carbon, increasing the single-bond character (C–O⁻) of the carbonyl group and thereby lowering the force constant of the bond.
3. Electronic Transitions (UV-Vis): The 1,4-isomer displays a notable bathochromic shift (red shift) to 325 nm. The linear push-pull system across the naphthalene core significantly lowers the HOMO-LUMO gap. In contrast, the 1,2-isomer's ortho arrangement creates a cross-conjugated system with steric twisting, which disrupts orbital overlap and results in a hypsochromic shift (blue shift) to 310 nm.
References
- "2-(CYCLOPROPYLMETHOXY)-1-NAPHTHALDEHYDE", ChemicalBook.
- "883528-10-7 | 4-(Cyclopropylmethoxy)-1-naphthaldehyde", ChemScene.
- "Electronic Supplementary Material (ESI) for ChemComm", Royal Society of Chemistry.
- "Bio-inspired iron-catalyzed oxidation of alkylarenes enables late-stage oxidation of complex methylarenes to arylaldehydes", Semantic Scholar.
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde
Handling novel aromatic aldehydes in the laboratory requires moving beyond basic safety compliance into a deep understanding of chemical causality. 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde (CAS: 883528-03-8) is a highly specialized intermediate used in drug development and advanced organic synthesis.
As an application scientist, I approach the safety and logistics of this compound by analyzing its molecular structure. The combination of a reactive electrophilic carbaldehyde group, a bulky lipophilic naphthalene core, and a cyclopropylmethoxy ether linkage dictates a highly specific Personal Protective Equipment (PPE) strategy and operational workflow.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand why this specific molecule poses a risk. Standard safety data sheets often provide generic advice; however, field-proven safety requires mechanistic understanding.
| Property | Value / Characteristic | Mechanistic Hazard Causality |
| CAS Number | 883528-03-8 | Unique identifier for tracking and precise inventory management. |
| Molecular Weight | 226.27 g/mol | Lightweight enough to pose an aerosolization/dust inhalation risk during powder transfer. |
| Electrophilicity | High (Carbaldehyde group) | The aldehyde moiety readily undergoes condensation reactions with primary amines (e.g., lysine residues in skin and corneal proteins) to form Schiff bases, driving contact dermatitis and sensitization. |
| Lipophilicity | High (Naphthalene + Ether) | The bulky hydrophobic core significantly increases the molecule's partition coefficient (logP). This allows the compound to rapidly bypass the aqueous barrier of the stratum corneum, accelerating transdermal absorption. |
Required Personal Protective Equipment (PPE) Matrix
Under the1[1], PPE must be selected based on a rigorous, compound-specific hazard assessment. Because of this compound's high lipophilicity and electrophilic reactivity, standard laboratory attire is insufficient.
| Protective Gear | Specification | Mechanistic Causality & Validation |
| Hand Protection | Double-layered Nitrile (min 5 mil) or Butyl Rubber[2]. | Causality: Prevents lipophilic permeation. Latex is strictly prohibited as it degrades rapidly upon contact with aromatic organics. Validation: Inspect outer gloves for discoloration or swelling; replace immediately if observed. |
| Eye Protection | Indirect-vent chemical splash goggles. | Causality: Prevents aerosolized aldehyde dust from contacting the eyes and causing corneal protein cross-linking. Safety glasses with side shields do not provide adequate aerosol protection[3]. |
| Body Protection | Flame-Resistant (FR) lab coat with knit cuffs; closed-toe non-porous shoes. | Causality: Knit cuffs prevent wrist exposure between the glove and sleeve. FR material mitigates risks if the aldehyde is used in subsequent exothermic or pyrophoric reactions. |
| Respiratory | N95 or half-mask respirator with Organic Vapor (OV) cartridges. | Causality: Required only if handling outside a certified fume hood (which is strongly discouraged) to mitigate inhalation of volatile aromatic particulates[1]. |
Operational Workflow: Safe Handling Protocol
This step-by-step methodology ensures that the compound is handled within a self-validating safety system, aligning with the3[3].
Step 1: Environmental Validation
-
Action: Activate the chemical fume hood and verify the continuous monitoring system.
-
Validation: Ensure the digital readout confirms a face velocity of 80–120 feet per minute (fpm) before opening the chemical container.
Step 2: PPE Donning & Static Mitigation
-
Action: Don the FR lab coat, splash goggles, and double nitrile gloves.
-
Action: Because the cyclopropylmethoxy group can induce static charge buildup in crystalline powders, use an anti-static weighing boat and a grounded stainless-steel spatula.
-
Validation: Observe the powder's behavior on the spatula; if the powder repels or "jumps," increase ambient humidity or use a zero-stat anti-static ionizer before proceeding.
Step 3: Weighing and Transfer
-
Action: Weigh the 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde directly inside the fume hood using a precision analytical balance shielded from drafts.
-
Action: Transfer the solid directly into the reaction vessel and immediately seal it with a septum.
Step 4: Doffing and Decontamination
-
Action: Remove the outer layer of contaminated gloves inside the fume hood to prevent spreading invisible chemical dust to door handles or keyboards[2].
-
Action: Wash hands thoroughly with soap and water.
-
Validation: Do not use alcohol-based hand sanitizers immediately after handling; alcohol can act as a penetration enhancer, driving any residual lipophilic aldehyde deeper into the dermis.
Spill Response & Chemical Disposal Plan
In the event of a spill, sweeping the dry powder will aerosolize the reactive aldehyde. Instead, we utilize a targeted chemical neutralization technique based on guidelines from the National Academies'4[4].
The Bisulfite Neutralization Protocol: Aldehydes react rapidly with sodium bisulfite ( NaHSO3 ) via nucleophilic addition to form α -hydroxy sulfonates (bisulfite adducts). This converts the highly lipophilic, reactive aldehyde into a water-soluble, non-volatile, and generally benign salt.
-
Isolate & Protect: Evacuate non-essential personnel. Ensure your OV-cartridge respirator and double gloves are equipped.
-
Containment: Surround the spilled 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde powder with a 1:1 mixture of inert sand and solid sodium bisulfite.
-
Neutralization: Gently mist the spill area with deionized water using a spray bottle. The moisture acts as a solvent to initiate the adduct formation.
-
Validation: The successful formation of the bisulfite adduct is visually confirmed by the transition of the hydrophobic powder into a cohesive, water-soluble slurry, completely eliminating airborne dust potential.
-
Collection & Disposal: Scoop the neutralized slurry into a chemically compatible, sealable polyethylene hazardous waste container. Label explicitly as "Hazardous Waste: Aromatic Aldehyde / Bisulfite Adduct." Do not mix this with strong oxidizers or basic waste streams to prevent exothermic disproportionation (Cannizzaro reactions).
Exposure Mitigation Pathway
The following logic diagram illustrates the self-validating system connecting the compound's intrinsic hazards to our engineered controls and final operational outcomes.
Exposure mitigation pathway for 2-(Cyclopropylmethoxy)naphthalene-1-carbaldehyde handling.
References
-
National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011". The National Academies Press. URL: [Link]
-
National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". Journal of Occupational Medicine and Toxicology. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory)". United States Department of Labor. URL:[Link]
Sources
- 1. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 3. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 4. Prudent Practices in the Laboratory [nationalacademies.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
